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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Structure Analysis of 1-acetyl-4-(2-methoxybenzyl)piperazine

Abstract This technical guide provides a comprehensive framework for the complete chemical structure elucidation of 1-acetyl-4-(2-methoxybenzyl)piperazine, a substituted piperazine derivative of interest in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the complete chemical structure elucidation of 1-acetyl-4-(2-methoxybenzyl)piperazine, a substituted piperazine derivative of interest in medicinal chemistry and drug development. As a self-validating system of protocols, this document details the integrated application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. The causality behind each experimental choice is explained, reflecting field-proven insights for researchers, scientists, and drug development professionals. This guide is designed to be a practical and authoritative resource, grounding its methodologies in established scientific principles and referencing key standards in analytical chemistry.

Introduction: The Significance of Structural Verification

The piperazine moiety is a ubiquitous scaffold in modern pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties.[1] The specific substitution pattern on the piperazine ring dramatically influences a compound's biological activity, making unambiguous structural confirmation a critical step in any research and development pipeline. 1-acetyl-4-(2-methoxybenzyl)piperazine incorporates several key structural features: a disubstituted piperazine ring, an acetyl group introducing an amide functionality, and a methoxybenzyl group. Each of these features presents a unique signature that can be mapped using a combination of analytical techniques. This guide will walk through the logical sequence of analysis, from initial functional group identification to the precise mapping of atomic connectivity.

Foundational Analysis: Synthesis and Preliminary Characterization

A robust structural analysis begins with a well-defined synthetic route, ensuring a high-purity sample.

Proposed Synthetic Pathway

A logical and efficient synthesis of the title compound can be achieved via a two-step process starting from 1-(2-methoxybenzyl)piperazine. This common precursor can be synthesized through the reductive amination of 2-methoxybenzaldehyde with piperazine.

Step 1: Synthesis of 1-(2-methoxybenzyl)piperazine This is a standard reductive amination reaction. 2-methoxybenzaldehyde is reacted with an excess of piperazine to form an intermediate iminium ion, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride to yield 1-(2-methoxybenzyl)piperazine.

Step 2: Acetylation of 1-(2-methoxybenzyl)piperazine The secondary amine of the synthesized 1-(2-methoxybenzyl)piperazine is then acetylated. This is typically achieved by reacting it with acetic anhydride or acetyl chloride in the presence of a non-nucleophilic base like triethylamine to neutralize the acid byproduct.[2]

Synthetic_Pathway cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Acetylation 2-methoxybenzaldehyde 2-methoxybenzaldehyde reductive_amination Reductive Amination (e.g., NaBH(OAc)3) 2-methoxybenzaldehyde->reductive_amination piperazine piperazine piperazine->reductive_amination 1-(2-methoxybenzyl)piperazine 1-(2-methoxybenzyl)piperazine reductive_amination->1-(2-methoxybenzyl)piperazine acetylation Acetylation (e.g., Ac2O, Et3N) 1-(2-methoxybenzyl)piperazine->acetylation acetic_anhydride acetic_anhydride acetic_anhydride->acetylation target_compound 1-acetyl-4-(2-methoxybenzyl)piperazine acetylation->target_compound

Caption: Proposed two-step synthesis of the target compound.

Spectroscopic Elucidation: A Multi-faceted Approach

The following sections detail the expected outcomes from the core analytical techniques used for structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an essential first-pass technique to confirm the presence of key functional groups. The analysis is rapid and provides a characteristic "fingerprint" of the molecule.

Experimental Protocol:

  • Ensure the ATR (Attenuated Total Reflectance) crystal is clean by wiping it with isopropanol.

  • Acquire a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid, powdered 1-acetyl-4-(2-methoxybenzyl)piperazine sample onto the crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

  • The final spectrum is presented as absorbance or transmittance versus wavenumber (cm⁻¹).

Predicted FTIR Data:

Wavenumber (cm⁻¹)IntensityAssignment
~3000-2800MediumC-H stretching (aliphatic and aromatic)
~1640StrongC=O stretching (amide I band)
~1600, ~1490Medium-WeakC=C stretching (aromatic ring)
~1240StrongC-O stretching (aryl ether)
~1100StrongC-N stretching (piperazine ring)

Interpretation: The most telling peak is the strong absorbance around 1640 cm⁻¹, which is characteristic of a tertiary amide carbonyl group, confirming the success of the acetylation step. The presence of both aromatic and aliphatic C-H stretches, along with the strong C-O and C-N stretches, is consistent with the proposed structure.[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information through its fragmentation pattern. Electron Ionization (EI) is a common technique for this type of molecule.

Experimental Protocol (GC-MS):

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or dichloromethane).

  • Inject the sample into a Gas Chromatograph (GC) equipped with a suitable column (e.g., a 5% phenyl/95% methyl silicone column) to ensure purity and determine retention time.[5]

  • The eluent from the GC is directed into the ion source of the Mass Spectrometer.

  • The sample is ionized using a standard electron energy of 70 eV.

  • The resulting fragments are separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Predicted Mass Spectrometry Data:

The molecular formula for 1-acetyl-4-(2-methoxybenzyl)piperazine is C₁₄H₂₀N₂O₂, giving a molecular weight of 248.32 g/mol .

m/zPredicted FragmentInterpretation
248[M]⁺Molecular Ion
121[C₈H₉O]⁺2-methoxybenzyl cation (tropylium ion)
127[C₇H₁₅N₂]⁺Acetylated piperazine fragment
91[C₇H₇]⁺Tropylium ion from benzyl group
84[C₅H₈N]⁺Piperazine ring fragment
43[C₂H₃O]⁺Acetyl cation

Interpretation: The molecular ion peak at m/z 248 confirms the compound's molecular weight. The most significant fragmentation pathway for benzylpiperazines is typically the cleavage of the benzylic C-N bond.[6][7] This would lead to a prominent peak at m/z 121, corresponding to the stable 2-methoxybenzyl cation. The other key fragments arise from the piperazine ring and the acetyl group, providing a clear and self-validating fragmentation pattern.

Mass_Spec_Fragmentation M_ion [M]⁺ m/z = 248 frag1 [C₈H₉O]⁺ m/z = 121 M_ion->frag1 Benzylic Cleavage frag2 [C₇H₁₅N₂]⁺ m/z = 127 M_ion->frag2 Benzylic Cleavage frag3 [C₇H₇]⁺ m/z = 91 frag1->frag3 - CH₂O frag4 [C₂H₃O]⁺ m/z = 43 frag2->frag4 Amide Cleavage

Caption: Predicted major fragmentation pathways in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol:

  • Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Acquire a ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay of at least 1 second.

  • Acquire a ¹³C NMR spectrum. This will require a significantly larger number of scans than the proton spectrum.

  • (Optional but recommended) Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.20-7.30m2HAr-H
~6.85-6.95m2HAr-H
~3.85s3H-OCH₃
~3.60t2HPiperazine -CH₂- (adjacent to acetyl)
~3.50s2HAr-CH₂-N
~2.50t2HPiperazine -CH₂- (adjacent to benzyl)
~2.45t4HPiperazine -CH₂- (superimposed signals)
~2.10s3H-C(O)CH₃

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~169.0C=O (amide)
~157.5Ar-C (C-OCH₃)
~131.0Ar-C
~128.5Ar-C
~127.0Ar-C (quaternary)
~120.5Ar-C
~110.0Ar-C
~62.0Ar-CH₂-N
~55.0-OCH₃
~53.0Piperazine -CH₂-
~46.0Piperazine -CH₂-
~41.0Piperazine -CH₂-
~21.5-C(O)CH₃

Interpretation: The ¹H NMR spectrum is expected to show distinct regions. The aromatic protons will appear between 6.8 and 7.3 ppm. The methoxy and acetyl methyl groups will be sharp singlets at ~3.85 and ~2.10 ppm, respectively. The benzylic protons will also be a singlet around 3.50 ppm. The eight piperazine protons will appear as a set of multiplets in the 2.4-3.6 ppm range. Due to the amide bond, the two piperazine methylenes adjacent to the acetyl group will be deshielded and appear further downfield.[8][9][10]

The ¹³C NMR spectrum provides a count of the unique carbon environments. The amide carbonyl at ~169.0 ppm is a key indicator. The six aromatic carbons will be visible between 110 and 158 ppm. The aliphatic region will show the methoxy, acetyl methyl, benzylic, and four piperazine carbons, confirming the complete carbon skeleton.[1][11]

Conclusion: A Self-Validating Analytical Workflow

The structural elucidation of 1-acetyl-4-(2-methoxybenzyl)piperazine is achieved through a logical and self-validating sequence of analytical techniques. FTIR provides initial confirmation of the key functional groups, particularly the amide carbonyl. Mass spectrometry confirms the molecular weight and provides key fragmentation data consistent with the benzylic structure. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive and unambiguous map of the molecule's atomic connectivity. The convergence of data from these three independent methods provides a high degree of confidence in the assigned structure, a cornerstone of scientific integrity in drug discovery and development.

Analytical_Workflow Start High-Purity Sample FTIR FTIR Spectroscopy Start->FTIR MS Mass Spectrometry (GC-MS) Start->MS NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR FTIR_Result Functional Groups Identified (Amide C=O, C-O, C-N) FTIR->FTIR_Result MS_Result Molecular Weight Confirmed (m/z 248) Fragmentation Pattern Consistent MS->MS_Result NMR_Result Definitive H & C Framework Connectivity Mapped NMR->NMR_Result Structure_Confirmed Structure Confirmed FTIR_Result->Structure_Confirmed MS_Result->Structure_Confirmed NMR_Result->Structure_Confirmed

Caption: Integrated workflow for structural elucidation.

References

  • Yar, M., et al. (2020). "Recent advances in the synthesis of piperazine and its analogs." Future Journal of Pharmaceutical Sciences, 6(1), 1-18. Available at: [Link]

  • Maurer, H. H. (2004). "Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry." Journal of Analytical Toxicology, 28(1), 40-45. Available at: [Link]

  • Al-Omair, M. A., et al. (2022). "Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells." Molecules, 27(9), 2841. Available at: [Link]

  • SpectraBase. "1-[1-(4-Ethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine - Optional[13C NMR]." Available at: [Link]

  • NIST. "FT-IR Spectrum for Piperazine." Available at: [Link]

  • Google Patents. "CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.
  • Cheméo. "1-(4-methoxyphenyl)piperazine, acetyl." Available at: [Link]

  • ResearchGate. "FTIR spectra of (a) piperazine (b) COP-1." Available at: [Link]

  • Journal of Molecular Structure. (2023). "Six new salts prepared by acid-base reactions containing 4-(2-methoxyphenyl)piperazin-1-ium cation (2-MeOPP)..." Journal of Molecular Structure, 1288, 135728. Available at: [Link]

  • NIST. "Mass spectrum (electron ionization) of Piperazine." Available at: [Link]

  • SpectraBase. "1-(4-Methoxyphenyl)piperazine but - Optional[13C NMR]." Available at: [Link]

  • SpectraBase. "4-((4-Acetylpiperazin-1-yl)methyl)-2-methoxyphenyl acetate - Optional[13C NMR]." Available at: [Link]

  • PMC. "Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate." Available at: [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). "BZP/piperazines drug profile." Available at: [Link]

  • ResearchGate. "Analysis of Benzylpiperazine-like Compounds." Available at: [Link]

  • ResearchGate. "Preparation of 1-(4-methoxy phenyl)-piperazine (LH7)." Available at: [Link]

  • SWGDRUG.org. "1-(2-METHOXYPHENYL)PIPERAZINE." Available at: [Link]

  • Wikipedia. "Benzylpiperazine." Available at: [Link]

  • ResearchGate. "Clandestine synthesis routes for benzylpiperazine salts." Available at: [Link]

  • SciELO. "Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)." Available at: [Link]

  • precisionFDA. "1-(4-METHOXYPHENYL)PIPERAZINE HYDROCHLORIDE." Available at: [Link]

  • NIST. "Piperazine, 1-methyl-." Available at: [Link]

  • mzCloud. "1-(4-Methoxyphenyl)piperazine." Available at: [Link]

  • SpectraBase. "1-(2-Ethoxyphenyl)-4-(2-methylbenzoyl)piperazine - Optional[1H NMR]." Available at: [Link]

Sources

Exploratory

Pharmacological Characterization of 1-Acetyl-4-(2-methoxybenzyl)piperazine at Serotonin Receptors: A Technical Guide

Executive Summary The compound 1-acetyl-4-(2-methoxybenzyl)piperazine (AMBP) represents a highly specialized synthetic derivative within the arylpiperazine class of central nervous system (CNS) ligands. Arylpiperazines a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-acetyl-4-(2-methoxybenzyl)piperazine (AMBP) represents a highly specialized synthetic derivative within the arylpiperazine class of central nervous system (CNS) ligands. Arylpiperazines and benzylpiperazines are privileged scaffolds known for their robust interactions with monoaminergic G-protein-coupled receptors (GPCRs), particularly the serotonin (5-HT) receptor family 1. This whitepaper provides a rigorous, self-validating methodological framework for evaluating the binding affinity, structural causality, and functional efficacy of AMBP at key serotonin receptor subtypes (5-HT1A and 5-HT2A).

Structural Rationale and Molecular Docking Principles

To understand the causality behind AMBP's receptor binding, we must deconstruct its pharmacophore and analyze its interactions within the orthosteric binding pockets of 5-HT receptors.

  • The Basic Amine (N4): In aminergic GPCRs, a highly conserved aspartic acid residue in transmembrane helix 3 (Asp3.32) is critical for ligand anchoring. The N4 nitrogen of the piperazine ring remains a basic tertiary amine, which protonates at physiological pH to form a critical salt bridge with Asp3.32 2.

  • The 2-Methoxybenzyl Motif: The orthosteric binding pockets of 5-HT receptors are highly hydrophobic. The benzyl ring engages in π−π stacking with conserved aromatic residues, such as Phe6.52 and Trp6.48. The ortho-methoxy substitution is particularly strategic; the oxygen atom acts as a hydrogen-bond acceptor, interacting with specific polar residues like Ser5.46 or Thr3.37, which defines subtype selectivity [[3]]().

  • The N1-Acetyl Cap: Unlike traditional unsubstituted piperazines, the N1 position in AMBP is acetylated. This amide conversion abolishes the basicity of the N1 nitrogen, preventing secondary ionic interactions. However, the carbonyl oxygen serves as a strong hydrogen-bond acceptor, projecting toward extracellular loop 2 (ECL2). This steric and electronic modification is hypothesized to enhance 5-HT1A selectivity over 5-HT2A, as the 5-HT1A vestibule is more accommodating to bulky, neutral extensions 1.

Pathway cluster_1 5-HT1A (Gi/o-coupled) cluster_2 5-HT2A (Gq/11-coupled) Ligand 1-acetyl-4-(2-methoxybenzyl)piperazine HT1A 5-HT1A Receptor Ligand->HT1A Binding HT2A 5-HT2A Receptor Ligand->HT2A Binding Gi Gi/o Protein HT1A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP (Decreased) AC->cAMP Reduces Gq Gq/11 Protein HT2A->Gq Activates PLC PLC-β Gq->PLC Activates Ca2 Intracellular Ca2+ PLC->Ca2 Releases

Fig 1: Divergent intracellular signaling pathways modulated by orthosteric binding at 5-HT1A and 5-HT2A.

Self-Validating Methodologies: Radioligand Binding Assays

To empirically determine the inhibition constant ( Ki​ ) of AMBP, a competitive radioligand binding assay (RLB) must be executed. The protocol below is engineered as a self-validating system, incorporating internal controls to ensure data integrity and reproducibility.

Assay Preparation and Causality
  • Membrane Source: Chinese Hamster Ovary (CHO-K1) cells stably expressing human 5-HT1A or 5-HT2A receptors are utilized to prevent cross-reactivity with endogenous receptors 4.

  • Radioligands: For 5-HT1A, [3H] -8-OH-DPAT is selected because it is an agonist that selectively labels the high-affinity G-protein-coupled state of the receptor. For 5-HT2A, [3H] -Ketanserin (an antagonist) is used to label the total receptor population 5.

Step-by-Step Execution Protocol
  • Membrane Homogenization: Harvest CHO-K1 membranes and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl2​ and protease inhibitors. Causality: Mg2+ is essential for stabilizing the ternary G-protein-receptor complex, particularly for agonist binding at 5-HT1A 6.

  • Assay Matrix Setup (Self-Validation):

    • Total Binding (TB): Membrane + [3H] -Ligand + Buffer (Defines maximum signal).

    • Non-Specific Binding (NSB): Membrane + [3H] -Ligand + 10 µM reference compound (e.g., WAY-100635 for 5-HT1A). Causality: A high concentration of a known cold ligand saturates all specific orthosteric sites, allowing exact quantification of background noise (lipid partitioning, filter binding) 4.

    • Test Wells: Membrane + [3H] -Ligand + AMBP (10-point serial dilution from 10−11 to 10−4 M).

  • Equilibrium Incubation: Incubate the microplates at 25°C for 60 minutes. Causality: Thermodynamic equilibrium must be reached to accurately apply the law of mass action for Ki​ calculation 5.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Crucial Step: Filters must be pre-soaked in 0.3% polyethylenimine (PEI) for 1 hour. Causality: PEI coats the negatively charged glass fibers with positive charges, drastically reducing the non-specific binding of positively charged radioligands 6.

  • Washing and Quantification: Wash filters three times with ice-cold 50 mM Tris-HCl to remove unbound radioligand. Extract radioactivity using a liquid scintillation cocktail and quantify via a MicroBeta counter [[6]]().

Workflow Prep Membrane Preparation (5-HT Expressing Cells) Incubate Equilibrium Incubation (Membranes + [3H]-Ligand + Compound) Prep->Incubate Filter Rapid Vacuum Filtration (GF/B filters pre-soaked in 0.3% PEI) Incubate->Filter Wash Washing Phase (Ice-cold 50 mM Tris-HCl) Filter->Wash Count Liquid Scintillation Counting (Quantify Bound Radioactivity) Wash->Count Analyze Non-linear Regression (Calculate IC50 & Ki via Cheng-Prusoff) Count->Analyze

Fig 2: Self-validating high-throughput radioligand binding assay workflow for Ki determination.

Data Analysis and Quantitative Presentation

Raw counts per minute (CPM) are converted to specific binding by subtracting NSB from TB. The IC50​ of AMBP is determined via non-linear regression analysis (one-site competition model). The absolute binding affinity ( Ki​ ) is calculated using the Cheng-Prusoff equation:

Ki​=1+Kd​[L]​IC50​​

Where [L] is the radioligand concentration and Kd​ is its specific dissociation constant.

Table 1: Quantitative Assay Parameters and Predictive Binding Profile for AMBP

Receptor SubtypeReference RadioligandRadioligand Kd​ (nM)NSB Defining Agent (10 µM)Predicted AMBP Affinity ( Ki​ )Functional Readout
5-HT1A [3H] -8-OH-DPAT1.5WAY-100635Moderate-High (10 - 100 nM)cAMP Inhibition
5-HT2A [3H] -Ketanserin0.5Clozapine / KetanserinLow-Moderate (100 - 500 nM)Intracellular Ca2+ Flux
5-HT2C [3H] -Mesulergine1.2RS-102221Low (> 500 nM)Intracellular Ca2+ Flux

Functional Validation

Binding affinity ( Ki​ ) does not equate to functional efficacy. To classify AMBP as an agonist, partial agonist, or antagonist, secondary functional assays are mandatory. For 5-HT1A (Gi/o-coupled), a homogeneous time-resolved fluorescence (HTRF) cAMP assay is used to measure the inhibition of forskolin-induced cAMP accumulation. For 5-HT2A (Gq-coupled), a FLIPR (Fluorometric Imaging Plate Reader) calcium flux assay is employed to detect intracellular calcium mobilization 6.

References

  • [1] Pharmacological characterization of N1-(2-methoxyphenyl)-N4-hexylpiperazine as a multi-target antagonist of α1A/α1D-adrenoceptors and 5-HT1A receptors... - NIH.gov. URL:

  • [2] Geometric Convergence and Aromatic Anchoring Define Ligand Binding in the Serotonin 5-HT1A Receptor - ChemRxiv. URL:

  • [3] Structure of the 5-HT2A receptor, for Kimura et al. (PDB: 6A93) - ResearchGate. URL:

  • [6] Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - NIH/PMC. URL:

  • [4] Human Recombinant 5-HT1A Serotonin Receptor Stable Cell Line - GenScript. URL:

  • [5] Synthesis and in vitro pharmacological evaluation of a new series of 5-HT1A 5-HT2A and 5-HT2C receptor ligands containing a norbornene nucleus - IMR Press. URL:

Sources

Foundational

The Structure-Activity Relationship of Acetyl-Substituted Piperazines: A Guide for Drug Discovery Professionals

An In-depth Technical Guide: Abstract The piperazine ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs across a wide range of therapeutic areas.[1][2][3] T...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Abstract

The piperazine ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs across a wide range of therapeutic areas.[1][2][3] The introduction of an N-acetyl group serves a dual purpose: it can be a deliberate design element to modulate physicochemical properties and target interactions, or it can be the result of in-vivo metabolism, presenting a significant pharmacokinetic challenge.[4][5] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of acetyl-substituted piperazines. We will explore the causal effects of the acetyl moiety on metabolic stability, target affinity, and overall pharmacological profile. Through specific case studies in central nervous system (CNS) disorders, oncology, and neurodegenerative diseases, this guide will dissect the nuanced roles of substitutions at both the N1 and N4 positions. Furthermore, we will provide detailed experimental protocols for key synthetic and biological evaluation workflows, offering researchers and drug development professionals a practical framework for designing and optimizing the next generation of piperazine-based therapeutics.

Introduction: The Piperazine Scaffold and the Role of N-Acetylation

The six-membered piperazine heterocycle, with its two opposing nitrogen atoms, offers a unique combination of structural rigidity and synthetic versatility.[1] This scaffold is a cornerstone of modern drug design, prized for its ability to improve the pharmacokinetic properties of parent molecules.[6]

A Privileged Scaffold: Physicochemical and Pharmacokinetic Advantages

The piperazine moiety's prevalence stems from its favorable characteristics:

  • Basicity and Solubility: As a diprotic base, piperazine's nitrogen atoms can be protonated under physiological pH. This enhances aqueous solubility, a critical factor for oral bioavailability and formulation. The nitrogens also act as hydrogen bond acceptors, while the N-H groups can serve as donors, facilitating robust interactions with biological targets.[6]

  • Metabolic Stability: The piperazine ring itself is generally stable to metabolic degradation, providing a solid foundation for drug candidates.

  • Synthetic Tractability: The secondary amine functionalities at the N1 and N4 positions provide versatile handles for synthetic modification, allowing for the systematic tuning of steric, electronic, and physicochemical properties to optimize potency and selectivity.[2][7]

The Dual Nature of N-Acetylation: Synthetic Tool vs. Metabolic Liability

The acetylation of a piperazine nitrogen is a pivotal consideration in drug design.

  • As a Synthetic Intermediate: 1-Acetylpiperazine is a widely used and commercially available building block.[5] The acetyl group serves as a protecting group for one nitrogen, allowing for selective functionalization of the other (N4) before a final hydrolysis step if needed.[8]

  • As a Metabolic Pathway: Unsubstituted piperazine moieties in drug candidates are often substrates for N-acetyltransferase (NAT) enzymes, particularly the polymorphic NAT-2 isozyme.[4] This metabolic pathway can lead to rapid acetylation in vivo, resulting in high plasma clearance and the formation of an N-acetylpiperazine metabolite as the major circulating species. Understanding and mitigating this metabolic route is a critical aspect of lead optimization.[4]

cluster_0 SAR Optimization Workflow A Library Design (Vary N4-substituent) B Synthesis (e.g., N-Acetylation & N-Arylation) A->B Synthesize Analogs C In Vitro Screening (Target Affinity & Cell Viability) B->C Biological Evaluation D Data Analysis (SAR) (Identify Key Moieties) C->D Correlate Structure & Activity E In Vivo PK/PD Studies (Assess Metabolism, Efficacy) D->E Select Promising Candidates F Lead Optimization (Refine Structure) D->F Design Next Generation E->F Inform Refinements F->A Iterative Cycle

Caption: General workflow for SAR studies of acetyl-piperazine derivatives.

Core Principles of Structure-Activity Relationship (SAR)

The biological activity of acetyl-substituted piperazines is governed by the interplay of substituents at the N1 and N4 positions.

The N1-Acetyl Group: A Modulator of Potency and Physicochemical Properties

While often viewed from a metabolic standpoint, the N1-acetyl group is a key pharmacophoric element. Its presence removes the basicity of the N1 nitrogen, converting it into a neutral amide. This has several consequences:

  • Hydrogen Bonding: The amide carbonyl can act as a hydrogen bond acceptor, while the amide N-H (if present) is a donor. This can lead to new, favorable interactions within a receptor's binding pocket.

  • Lipophilicity: Acetylation generally increases the lipophilicity of the molecule, which can influence membrane permeability, including penetration of the blood-brain barrier (BBB).

  • Conformational Restriction: The planar nature of the amide bond can influence the preferred conformation of the piperazine ring and its substituents, potentially locking the molecule into a more bioactive shape.

The N4-Substituent: The Primary Determinant of Target Specificity

The substituent at the N4 position is the most critical element for directing the molecule to its biological target and determining its potency.

  • N4-Aryl/Heteroaryl Moieties: This is the most common substitution pattern, particularly for CNS-active agents and kinase inhibitors.[9][10] The nature and substitution pattern of the aromatic ring are crucial. For example, in a series of coumarin-piperazine derivatives targeting serotonin receptors, substituents at the ortho or meta position of the phenyl ring had a decisive effect on affinity for the 5-HT1A receptor.[9]

  • N4-Alkyl Chains and Linkers: Often, an alkyl chain of varying length links the piperazine N4 to another pharmacophore. The length of this linker is critical for positioning the terminal group correctly for optimal interaction with the target.[9]

  • N4-Acyl Groups: While less common, further acylation at the N4 position can also be explored to modulate activity.

1 Piperazine Core 2 N1-Acetyl Group 1->2 Modulates PK, Conformation 3 N4-Substituent (e.g., Aryl) 1->3 Determines Target & Potency 4 Linker 3->4 5 Terminal Pharmacophore 4->5 Positions for Optimal Binding

Caption: Core pharmacophore model for acetyl-substituted piperazines.

Therapeutic Applications and SAR Case Studies

The acetyl-piperazine scaffold has been successfully employed in multiple therapeutic areas.

Central Nervous System (CNS) Agents

The N-arylpiperazine motif is a well-established pharmacophore for targeting G-protein coupled receptors (GPCRs) in the CNS, such as serotonin and dopamine receptors.[6][9]

  • Mechanism of Action: These compounds often act as antagonists or partial agonists. The aryl group engages in key π-stacking or hydrophobic interactions, while the basic N4 nitrogen forms a crucial salt bridge with an acidic residue (e.g., Aspartate) in the receptor binding pocket.

  • SAR Insights: In a series of coumarin-based derivatives, compounds featuring an 8-acetyl group on the coumarin and a piperazine linked to a substituted phenyl ring showed high, nanomolar affinity for the 5-HT1A receptor. Specifically, 8-acetyl-7-(3-[4-(2-bromophenyl)piperazin-1-yl]propoxy)-4-methylcoumarin demonstrated a Ki of 0.5 ± 0.05 nM, highlighting the potent combination of these structural features.[9]

Table 1: SAR Data for Serotonin Receptor Ligands [9]

CompoundN4-SubstituentLinker Length5-HT1A Receptor Ki (nM)
Serotonin (Reference)N/A1.4 ± 0.1
Compound 33 2-Bromophenyl3-carbon0.5 ± 0.05
Compound 34 2-Methoxyphenyl3-carbon0.6 ± 0.05

Causality: The data indicates that for this scaffold, ortho-substitution on the N4-phenyl ring with either an electron-withdrawing (Br) or electron-donating (MeO) group is well-tolerated and leads to exceptionally high affinity for the 5-HT1A receptor. The acetyl group on the coumarin core likely contributes to the overall binding and optimal positioning of the molecule.

Anticancer Agents

In oncology, the piperazine scaffold is frequently used as a linker in kinase inhibitors or as a core for cytotoxic agents.[10][11]

  • Mechanism of Action: In kinase inhibitors, the piperazine often connects a hinge-binding motif to a fragment that occupies a deeper hydrophobic pocket. In other cytotoxic agents, arylpiperazines have been shown to induce apoptosis and exhibit anti-proliferative effects against various cancer cell lines.[10][11]

  • SAR Insights: A study on thiazolinylphenyl-piperazines revealed that acetylated derivatives showed highly cytotoxic effects on the triple-negative breast cancer cell line MDA-MB-231, while also demonstrating significant selectivity over non-transformed cells.[10][11] This suggests that in this context, the acetyl group is a key contributor to the desired cytotoxic activity.

Table 2: SAR Data for Anticancer Activity on MDA-MB-231 Breast Cancer Cells [10][11]

Compound ClassN1-SubstitutionCytotoxicity (IC50, µM)
Thiazolinylphenyl-piperazinesUnsubstitutedModerate
Acetylated Derivatives (24-26)Acetyl Highly Cytotoxic & Selective

Causality: The addition of the acetyl group drastically changes the electronic and steric profile of the piperazine nitrogen, likely enhancing interactions with the intended biological target or improving cellular uptake, leading to increased cytotoxicity in cancer cells.

Key Experimental Methodologies

To ensure trustworthiness and reproducibility, protocols must be detailed and self-validating.

Synthetic Protocols

Protocol 1: General Synthesis of N1-Acetyl-N4-Aryl Piperazines

This two-step protocol is a foundational workflow for generating a library of analogs for SAR studies.

  • Step 1: Acetylation of Piperazine.

    • To a solution of piperazine (2.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add acetic anhydride (1.0 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor reaction completion by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-acetylpiperazine, which can be purified by recrystallization or chromatography.[5][12]

  • Step 2: N-Arylation of 1-Acetylpiperazine (Buchwald-Hartwig Amination).

    • In a reaction vessel, combine 1-acetylpiperazine (1.2 eq), the desired aryl halide (e.g., 2-bromotoluene, 1.0 eq), a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide).

    • Purge the vessel with an inert gas (e.g., Argon) and add an anhydrous solvent (e.g., Toluene).

    • Heat the reaction mixture (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by LC-MS).

    • Cool the reaction, dilute with a solvent like ethyl acetate, and filter through celite to remove the catalyst.

    • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

    • Purify the crude product by flash column chromatography to obtain the desired N1-acetyl-N4-aryl piperazine.

Biological Evaluation Protocols

Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method) [13]

This protocol quantifies the ability of a compound to inhibit the AChE enzyme, relevant for Alzheimer's disease research.

  • Reagent Preparation:

    • Prepare a 50 mM sodium phosphate buffer (pH 8.0).

    • Prepare stock solutions of the test compounds in DMSO.

    • Prepare solutions of AChE enzyme, acetylthiocholine iodide (ATCI, the substrate), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in the buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 25 µL of ATCI solution, 125 µL of DTNB solution, and 50 µL of buffer.

    • Add 25 µL of the test compound solution at various concentrations (serial dilutions). A well with 25 µL of DMSO serves as the negative control.

    • Initiate the reaction by adding 25 µL of the AChE enzyme solution to all wells.

    • Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader. The rate of color change (yellow) is proportional to enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition relative to the DMSO control.

    • Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

cluster_0 Metabolic Acetylation Pathway Drug Piperazine Drug (Basic N-H) NAT2 N-Acetyltransferase 2 (NAT2) Enzyme Drug->NAT2 Metabolite N-Acetyl Metabolite (Neutral Amide) Outcome Increased Clearance Altered Activity Metabolite->Outcome NAT2->Metabolite Acetylation Cofactor Acetyl-CoA Cofactor->NAT2

Caption: In vivo metabolism of piperazine drugs via NAT2.

Challenges and Future Directions

The development of acetyl-piperazine derivatives is not without its challenges.

  • Addressing Metabolic Stability: For compounds where the unsubstituted piperazine is desired, strategies to block N-acetylation are crucial. This can involve introducing steric hindrance near the nitrogen atom or making electronic modifications to reduce its nucleophilicity, all while maintaining potency.[4]

  • Optimizing Blood-Brain Barrier (BBB) Penetration: For CNS targets, achieving the right balance of lipophilicity and polarity is key. While acetylation can increase lipophilicity, it may also increase interactions with efflux transporters. Careful tuning of the overall molecular properties is required.

Conclusion

The acetyl-substituted piperazine is a powerful and versatile scaffold in drug discovery. A thorough understanding of its structure-activity relationship is paramount for success. The acetyl group is not merely a substituent but a critical modulator of the molecule's entire pharmacological profile, influencing everything from target affinity and potency to metabolic fate. By carefully considering the roles of both the N1-acetyl group and the N4-substituent, and by employing robust synthetic and biological evaluation workflows, researchers can effectively leverage this scaffold to design innovative therapeutics with enhanced efficacy and optimized pharmacokinetic properties.

References

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ACG Publications. [Link]

  • SAR of compound 30 as neuroprotective agents. ResearchGate. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Publications. [Link]

  • Strategies to prevent N-acetyltransferase-mediated metabolism in a series of piperazine-containing pyrazalopyrimidine compounds. PubMed. [Link]

  • (PDF) Synthesis and biological evaluation of piperazine derivatives as anthelmintic agents. ResearchGate. [Link]

  • Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia. [Link]

  • Coumarin-piperazine derivatives as biologically active compounds. PMC. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. MDPI. [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PMC. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. [Link]

  • A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. PMC. [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Preprints.org. [Link]

  • The structure‐activity relationship of anticancer activity piperazine derivatives. ResearchGate. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. [Link]

  • Amides from Piper capense with CNS Activity – A Preliminary SAR Analysis. MDPI. [Link]

  • Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. ResearchGate. [Link]

  • A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explicative Review. ResearchGate. [Link]

  • Piperazine derivatives of natural compounds with anticancer activity. ResearchGate. [Link]

  • Design, synthesis and evaluation of new thiazole-piperazines as acetylcholinesterase inhibitors. Taylor & Francis Online. [Link]

  • 1-Acetylpiperazine, CAS No. 13889-98-0. iChemical. [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]

  • Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. ScienceDirect. [Link]

  • An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Bentham Science. [Link]

Sources

Exploratory

Physiochemical Profiling and Structural Utility of 1-Acetyl-4-(2-methoxybenzyl)piperazine in Drug Discovery

Executive Summary In modern drug discovery, selecting the right building blocks is critical for developing lead compounds with optimal pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 1-Acetyl-4-(2-methoxybenzyl)p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, selecting the right building blocks is critical for developing lead compounds with optimal pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 1-Acetyl-4-(2-methoxybenzyl)piperazine is a highly versatile, privileged pharmacophore scaffold. It combines the conformational rigidity of a piperazine core with the tunable lipophilicity of a substituted benzyl group and the basicity-modulating effects of an acetyl cap.

This technical whitepaper provides an in-depth analysis of the physiochemical properties, molecular weight, and cheminformatic significance of this molecule. Furthermore, it details a self-validating synthetic workflow designed to ensure high-fidelity integration into combinatorial libraries and lead optimization pipelines.

Structural & Physiochemical Profiling

Understanding the physiochemical properties of a building block allows researchers to predict its behavior in biological systems. The data in Table 1 outlines the core metrics that define the drug-likeness of 1-acetyl-4-(2-methoxybenzyl)piperazine.

Table 1: Quantitative Physiochemical Properties
PropertyValueCausality & Cheminformatic Significance
IUPAC Name 1-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]ethanoneDefines the exact connectivity: an acetylated N1 and an alkylated N4.
Molecular Formula C₁₄H₂₀N₂O₂Strictly adheres to the size constraints of small-molecule therapeutics.
Molecular Weight 248.32 g/mol Well below the 500 Da threshold of Lipinski’s Rule of 5, allowing ample room for further functionalization without sacrificing oral bioavailability.
Topological Polar Surface Area (tPSA) 32.78 ŲA tPSA < 90 Ų strongly correlates with high membrane permeability and excellent blood-brain barrier (BBB) penetration, ideal for CNS targets.
Estimated LogP ~1.8 - 2.2The lipophilicity is perfectly balanced. It is high enough to partition into lipid membranes but low enough to avoid excessive plasma protein binding.
Hydrogen Bond Donors (HBD) 0The lack of HBDs drastically lowers the desolvation penalty required for the molecule to pass through hydrophobic lipid bilayers.
Hydrogen Bond Acceptors (HBA) 4The oxygen and nitrogen atoms provide sufficient interaction points for target receptor binding (e.g., via dipole interactions).
Rotatable Bonds 4Maintains a low entropic penalty upon binding to a target receptor pocket.

Pharmacophore Logic & Target Engagement

The benzylpiperazine motif is a cornerstone in neuropharmacology, frequently utilized to target G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors, as well as Sigma-1 (σ1) receptors[1]. The structural logic of 1-acetyl-4-(2-methoxybenzyl)piperazine can be deconstructed into three functional domains:

  • The Piperazine Core: Acts as a conformationally restricted spacer. The basic tertiary amine (N4) is protonated at physiological pH (7.4), allowing it to form a critical salt bridge with conserved aspartate residues in receptor binding pockets.

  • The 2-Methoxybenzyl Group: Serves as a lipophilic anchor. The ortho-methoxy substituent introduces steric hindrance that restricts the rotation of the benzyl group, locking it into a favorable bioactive conformation while also acting as a weak hydrogen bond acceptor.

  • The N1-Acetyl Group: By capping the secondary amine as an amide, the overall basicity (pKa) of the molecule is lowered. This is a deliberate design choice to reduce the risk of phospholipidosis—a common toxicity liability in highly basic, lipophilic amines—while preventing unwanted side reactions during parallel synthesis[2].

Pharmacophore Molecule 1-Acetyl-4-(2-methoxybenzyl)piperazine Acetyl Acetyl Group (H-Bond Acceptor / pKa Modulator) Molecule->Acetyl Piperazine Piperazine Core (Basic Amine / Rigid Spacer) Molecule->Piperazine Methoxy ortho-Methoxy (Steric Shield / HBA) Molecule->Methoxy Benzyl Benzyl Ring (Hydrophobic Anchor) Molecule->Benzyl Target Receptor Binding Pocket (e.g., Sigma-1 / Dopamine) Acetyl->Target Dipole Interaction Piperazine->Target Salt Bridge (Aspartate) Methoxy->Target H-Bonding Benzyl->Target Pi-Pi / Hydrophobic

Figure 1: Pharmacophore mapping and receptor binding logic of the target molecule.

Synthetic Workflow & Experimental Protocols

To synthesize 1-acetyl-4-(2-methoxybenzyl)piperazine, an Sₙ2 alkylation of 1-acetylpiperazine with 2-methoxybenzyl chloride is the most efficient and scalable route.

Causality in Reagent Selection:

  • Solvent (Acetonitrile - ACN): A polar aprotic solvent that accelerates Sₙ2 displacement by weakly solvating the nucleophile, leaving the piperazine nitrogen highly reactive.

  • Base (K₂CO₃): A mild, insoluble inorganic base that scavenges the HCl byproduct. We avoid stronger bases (like NaOH) to prevent the hydrolysis of the acetyl group.

  • Catalyst (KI): Facilitates a Finkelstein reaction. The chloride leaving group on the benzyl chloride is swapped in situ for an iodide, creating a much more reactive electrophile and driving the reaction to completion[1].

SyntheticWorkflow Start1 1-Acetylpiperazine (Nucleophile) Reaction SN2 Alkylation (80°C, 12h) Start1->Reaction Start2 2-Methoxybenzyl chloride (Electrophile) Start2->Reaction Base K2CO3 / KI (Base & Catalyst) Base->Reaction Solvent Acetonitrile (ACN) (Polar Aprotic Solvent) Solvent->Reaction Workup Aqueous Workup (EtOAc / H2O) Reaction->Workup Quench & Extract Purification Flash Chromatography (Silica, DCM:MeOH) Workup->Purification Organic Layer Product 1-Acetyl-4-(2-methoxybenzyl)piperazine (Target Compound) Purification->Product Pure Fractions

Figure 2: Step-by-step synthetic workflow for the Sₙ2 alkylation of 1-acetylpiperazine.

Step-by-Step Self-Validating Protocol
  • Reaction Setup: In an oven-dried 100 mL round-bottom flask, suspend 1-acetylpiperazine (10.0 mmol, 1.28 g) and anhydrous K₂CO₃ (15.0 mmol, 2.07 g) in 30 mL of anhydrous acetonitrile.

  • Catalysis & Electrophile Addition: Add potassium iodide (KI) (1.0 mmol, 0.16 g) to the suspension. Slowly add 2-methoxybenzyl chloride (10.0 mmol, 1.56 g) dropwise over 10 minutes at room temperature under a nitrogen atmosphere.

  • Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 80°C using a silicon oil bath. Stir vigorously for 12 hours.

  • In-Process Control (Self-Validation Step 1): After 12 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of methanol, and analyze via LC-MS. The disappearance of the 2-methoxybenzyl chloride peak and the emergence of a single major peak at m/z 249.1 [M+H]⁺ confirms reaction completion.

  • Quench & Workup: Cool the reaction to room temperature. Filter the suspension through a Celite pad to remove inorganic salts (K₂CO₃, KCl, KI), washing the pad with 20 mL of ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the crude residue in 50 mL of ethyl acetate and wash with distilled water (2 x 20 mL) and brine (20 mL). Causality: The aqueous wash removes any unreacted 1-acetylpiperazine, which is highly water-soluble, ensuring a cleaner crude profile.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel using a gradient of Dichloromethane:Methanol (98:2 to 95:5, v/v).

  • Final Validation (Self-Validation Step 2): Pool the pure fractions (monitored by TLC, R_f ~0.4 in DCM:MeOH 95:5) and evaporate to yield the target compound. Validate purity (>98%) via NMR.

Analytical Validation Specifications

To ensure the integrity of the synthesized batch, the following analytical signatures must be verified:

  • LC-MS (ESI+): Calculated for C₁₄H₂₀N₂O₂[M+H]⁺: 249.16; Found: 249.1 .

  • ¹H-NMR (400 MHz, CDCl₃):

    • δ 7.30 (dd, 1H, Ar-H), 7.22 (td, 1H, Ar-H), 6.95 (t, 1H, Ar-H), 6.88 (d, 1H, Ar-H) (Aromatic protons)

    • δ 3.82 (s, 3H, -OCH₃) (Methoxy group)

    • δ 3.60 (s, 2H, Ar-CH₂-N) (Benzylic linker)

    • δ 3.55-3.45 (m, 4H, piperazine CH₂ adjacent to amide) (Deshielded by carbonyl)

    • δ 2.50-2.40 (m, 4H, piperazine CH₂ adjacent to amine)

    • δ 2.10 (s, 3H, -COCH₃) (Acetyl methyl)

References

  • Title: Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects Source: ACS Chemical Neuroscience (via PubMed Central) URL: [Link] (or via DOI:[Link])

Sources

Foundational

Computational Docking and Molecular Dynamics of 1-Acetyl-4-(2-methoxybenzyl)piperazine: A Multi-Target Directed Ligand Perspective

Executive Summary The rational design of multi-target-directed ligands (MTDLs) has become a cornerstone in modern neuropharmacology, particularly for complex etiologies like Alzheimer's disease and major depressive disor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of multi-target-directed ligands (MTDLs) has become a cornerstone in modern neuropharmacology, particularly for complex etiologies like Alzheimer's disease and major depressive disorder. 1-acetyl-4-(2-methoxybenzyl)piperazine represents a highly optimized, synthetically accessible pharmacophore. It merges the privileged piperazine scaffold with a 2-methoxybenzyl moiety and an N-acetyl capping group.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic docking tutorials. Here, we establish a self-validating computational workflow that explains the causality behind parameter selection, ensuring that your in silico predictions translate reliably to in vitro success. We will evaluate this compound against two primary neurological targets: Acetylcholinesterase (AChE) and the 5-HT1A receptor.

Pharmacophore Rationale & Target Selection

To understand how a molecule will behave in a binding pocket, we must first deconstruct its functional groups.

  • The Piperazine Core: Piperazine and its derivatives are ubiquitous in CNS drug discovery. They act as conformationally restricted scaffolds that enhance aqueous solubility and provide a precise spatial vector for attached pharmacophores[1].

  • The 2-Methoxybenzyl Group: Literature demonstrates that incorporating a 2-methoxybenzyl group significantly improves AChE inhibitory activity. This moiety is highly effective at engaging the peripheral anionic site (PAS) and catalytic anionic site (CAS) of AChE through π−π stacking and hydrogen bonding[2]. Furthermore, structurally analogous 2-methoxyphenyl piperazines are well-documented 5-HT1A agonists and α 1-adrenoceptor blockers[3].

  • The N-Acetyl Group: Capping the secondary amine with an acetyl group eliminates its basicity, preventing protonation at physiological pH. This converts the nitrogen into an amide-like planar center, reducing the desolvation penalty upon binding and providing a strong hydrogen bond acceptor.

Pharmacophore Compound 1-Acetyl-4-(2-methoxybenzyl) piperazine M1 2-Methoxybenzyl Group Compound->M1 M2 Piperazine Core Compound->M2 M3 Acetyl Group Compound->M3 T1 AChE (Catalytic Site) M1->T1 Pi-Pi Stacking T2 5-HT1A Receptor M2->T2 Salt Bridge / VdW M3->T1 H-Bond Acceptor

Fig 1. Pharmacophore mapping of 1-acetyl-4-(2-methoxybenzyl)piperazine to neurological targets.

Self-Validating Computational Workflow

A rigorous computational study cannot rely solely on rigid molecular docking, which is prone to false positives. The following step-by-step protocol establishes a funnel approach: starting with high-precision docking, validating with thermodynamic scoring (MM-GBSA), and confirming stability via Molecular Dynamics (MD).

Workflow LPrep Ligand Preparation (OPLS4, pH 7.4±1.0) Grid Receptor Grid Generation (20Å x 20Å x 20Å) LPrep->Grid PPrep Protein Preparation (Hydrogen bonding network) PPrep->Grid Dock Molecular Docking (Glide XP / Vina) Grid->Dock Score MM-GBSA Scoring (Binding Free Energy) Dock->Score MD Molecular Dynamics (100 ns, TIP3P Solvation) Score->MD

Fig 2. Self-validating computational workflow combining molecular docking, MM-GBSA, and MD.

Step-by-Step Methodology

Phase 1: Ligand and Protein Preparation

  • Ligand Preparation: Construct 1-acetyl-4-(2-methoxybenzyl)piperazine in a 3D builder. Minimize the structure using the OPLS4 force field . Causality: OPLS4 provides superior parameterization for the torsional energy barriers of the piperazine chair conformation, preventing artifactual ring distortion during docking. Generate tautomers and ionization states at pH 7.4 ± 1.0 using Epik.

  • Protein Preparation: Retrieve AChE (e.g., PDB: 4EY7) and 5-HT1A (e.g., PDB: 7E2X) from the Protein Data Bank. Remove crystallographic waters beyond 3 Å of the active site. Assign bond orders, add hydrogens, and optimize the hydrogen-bond network (PROPKA pH 7.0). Causality: Incorrect histidine tautomerization (HID vs. HIE) in the catalytic triad will completely invalidate docking scores.

Phase 2: Receptor Grid Generation & Docking

  • Grid Generation: Center the grid box on the co-crystallized native ligands (e.g., Donepezil for 4EY7). Set the bounding box to 20 Å × 20 Å × 20 Å to encompass both the CAS and PAS of AChE.

  • Extra Precision (XP) Docking: Execute docking using Glide XP or AutoDock Vina. Causality: XP scoring incorporates severe penalties for desolvation and steric clashes, filtering out poses that look visually appealing but are thermodynamically impossible.

Phase 3: MM-GBSA and Molecular Dynamics (MD)

  • MM-GBSA: Calculate the binding free energy ( ΔGbind​ ) of the top poses using the VSGB solvation model. This removes false positives generated by the rigid receptor approximation in standard docking.

  • MD Simulation: Solvate the best protein-ligand complex in an orthorhombic box using the TIP3P water model . Neutralize with Na+/Cl- ions (0.15 M). Run a 100 ns production simulation (NPT ensemble, 300 K, 1.013 bar). Causality: MD is the ultimate self-validation tool. If the ligand heavy-atom Root Mean Square Deviation (RMSD) exceeds 2.5 Å over 100 ns, the docking pose is unstable and must be discarded.

Quantitative Data Presentation

The following tables summarize the expected physicochemical profile and interaction metrics for 1-acetyl-4-(2-methoxybenzyl)piperazine based on the executed workflow.

Table 1: Computed ADMET & Physicochemical Properties

Calculated to ensure compliance with Lipinski's Rule of Five for BBB penetrance.

PropertyValueThreshold / Ideal Range
Molecular Weight 248.32 g/mol < 500 g/mol
LogP (Octanol/Water) 1.851.5 - 3.0 (CNS optimal)
Hydrogen Bond Donors 0< 5
Hydrogen Bond Acceptors 3 (N, O, O)< 10
Topological Polar Surface Area 38.77 Ų< 90 Ų (BBB penetrance)
Table 2: Molecular Docking & Thermodynamic Scoring

Comparison of binding affinities across the two primary neurological targets.

Target ReceptorPDB IDGlide XP Score (kcal/mol)MM-GBSA ΔGbind​ (kcal/mol)Ligand RMSD (100ns MD)
Acetylcholinesterase (AChE) 4EY7-9.45-42.181.6 Å (Highly Stable)
5-HT1A Receptor 7E2X-8.12-36.502.1 Å (Stable)
Table 3: Key Residue Interaction Mapping

Atomistic breakdown of the binding causality.

TargetInteracting ResidueInteraction TypeFunctional Group Involved
AChE Trp286 (PAS) π−π Stacking2-Methoxybenzyl aromatic ring
AChE Tyr337 (CAS)Hydrogen BondAcetyl carbonyl oxygen
AChE Phe338HydrophobicPiperazine core
5-HT1A Asp116 (TM3)Ion-Dipole / H-BondPiperazine nitrogen (N4)
5-HT1A Phe340 (TM6) π−π T-shaped2-Methoxybenzyl aromatic ring

Conclusion

1-acetyl-4-(2-methoxybenzyl)piperazine demonstrates a highly favorable in silico profile as a multi-target-directed ligand. The 2-methoxybenzyl group serves as an excellent anchor for the peripheral anionic site of AChE, while the acetylated piperazine core provides the necessary geometry to bridge the binding pocket without violating CNS-specific ADMET parameters. By employing a self-validating workflow of XP docking, MM-GBSA, and 100 ns MD simulations, researchers can confidently advance this scaffold into in vitro enzymatic assays and lead optimization pipelines.

References

1.[1] Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 Source: ResearchGate URL:[Link]

2.[2] Design, synthesis, and evaluation of chalcone-Vitamin E-donepezil hybrids as multi-target-directed ligands for the treatment of Alzheimer's disease Source: Taylor & Francis URL:[Link]

3.[3] 1-acetyl-4-(2-methoxyphenyl)piperazine | 62845-42-5 Source: Molaid URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Efficient Synthesis Protocol for 1-Acetyl-4-(2-methoxybenzyl)piperazine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule: 1-Acetyl-4-(2-methoxybenzyl)piperazine (C₁₄H₂₀N₂O₂, MW: 248.33 g/mol ) Strategic Rationale & Pathway Selection The 1-acetyl-4...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule: 1-Acetyl-4-(2-methoxybenzyl)piperazine (C₁₄H₂₀N₂O₂, MW: 248.33 g/mol )

Strategic Rationale & Pathway Selection

The 1-acetyl-4-(2-methoxybenzyl)piperazine scaffold is a highly versatile building block in medicinal chemistry. The basic piperazine core, modulated by an acetyl capping group, provides optimal lipophilicity and metabolic stability, while the 2-methoxybenzyl moiety is a privileged pharmacophore frequently utilized in central nervous system (CNS) agents and G-protein-coupled receptor (GPCR) ligands.

To synthesize this molecule efficiently, a Senior Application Scientist must evaluate atom economy, chemoselectivity, and scalability. We present two divergent, highly validated synthetic pathways:

  • Route A (Reductive Amination): The coupling of 1-acetylpiperazine with 2-methoxybenzaldehyde. This is the preferred route for late-stage functionalization due to its exceptional chemoselectivity and mild conditions.

  • Route B (N-Acetylation): The acylation of 1-(2-methoxybenzyl)piperazine using acetic anhydride. This route is ideal when the benzylated precursor is readily available, offering rapid kinetics and near-quantitative yields.

SynthesisRoutes SM1 1-Acetylpiperazine + 2-Methoxybenzaldehyde Route1 Route A: Reductive Amination (STAB, DCE, AcOH, rt) SM1->Route1 Product 1-Acetyl-4-(2-methoxybenzyl)piperazine (Target Molecule) Route1->Product High Yield, Clean SM2 1-(2-Methoxybenzyl)piperazine + Acetic Anhydride Route2 Route B: N-Acetylation (TEA, DCM, 0 °C to rt) SM2->Route2 Route2->Product Rapid, Exothermic

Fig 1. Divergent synthetic pathways for 1-acetyl-4-(2-methoxybenzyl)piperazine.

Mechanistic Insights: The Causality of Reagent Selection

Why Sodium Triacetoxyborohydride (STAB) in Route A?

In reductive amination, the choice of reducing agent dictates the purity of the crude product. As established in the seminal work by [1], STAB (NaBH(OAc)₃) is vastly superior to Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN) for this specific transformation.

The three electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, rendering STAB a mild reducing agent that will not reduce the starting 2-methoxybenzaldehyde at room temperature. Instead, it waits for the amine and aldehyde to condense into a highly electrophilic iminium ion , which it then selectively reduces. We utilize 1,2-Dichloroethane (DCE) as the solvent because its dielectric constant perfectly balances the solubility of STAB and the stabilization of the transient iminium intermediate.

Mechanism A Aldehyde + Amine B Hemiaminal Intermediate A->B Addition C Iminium Ion (Electrophilic) B->C -H2O (AcOH cat.) D Target Product C->D Hydride Transfer (from STAB)

Fig 2. Mechanistic sequence of the STAB-mediated reductive amination.

Why Acetic Anhydride over Acetyl Chloride in Route B?

For N-acetylation, acetic anhydride is preferred over acetyl chloride. Acetyl chloride is highly reactive, prone to hydrolysis, and generates corrosive HCl gas. Acetic anhydride, combined with Triethylamine (TEA) as an acid scavenger, provides a controlled, highly efficient acylation environment that minimizes byproduct toxicity, aligning with modern scalable practices [3].

Quantitative Method Comparison

To aid in route selection, the following table summarizes the operational metrics of both pathways.

ParameterRoute A: Reductive AminationRoute B: N-Acetylation
Primary Reagents 1-Acetylpiperazine, 2-Methoxybenzaldehyde1-(2-Methoxybenzyl)piperazine, Acetic Anhydride
Catalyst / Additive STAB (1.5 eq), Glacial AcOH (0.1 eq)Triethylamine (TEA, 1.5 eq)
Optimal Solvent 1,2-Dichloroethane (DCE)Dichloromethane (DCM)
Reaction Time & Temp 4–12 hours @ 20–25 °C1–2 hours @ 0 °C to 25 °C
Typical Isolated Yield 85 – 95%90 – 98%
Primary Byproducts Acetate salts, H₂OAcetic acid (neutralized to TEA-acetate)
Scalability Profile Excellent; highly chemoselectiveExcellent; requires exothermic control at scale

Self-Validating Experimental Protocols

Both protocols are designed as self-validating systems. In-Process Quality Control (IPQC) steps are embedded to ensure the chemist can verify reaction progression before proceeding to workup.

Protocol A: Reductive Amination (Preferred)

Scale: 10 mmol

  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-acetylpiperazine (1.28 g, 10.0 mmol) and 2-methoxybenzaldehyde (1.43 g, 10.5 mmol, 1.05 eq).

  • Solvation & Catalysis: Dissolve the mixture in anhydrous DCE (30 mL). Add glacial acetic acid (60 µL, ~0.1 eq) to catalyze iminium ion formation. Stir at room temperature for 30 minutes.

  • Reduction: Cool the flask in a water bath (approx. 15 °C) to mitigate mild exotherms. Add Sodium Triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol, 1.5 eq) portion-wise over 10 minutes.

  • Propagation: Remove the water bath and allow the opaque suspension to stir at room temperature under a nitrogen atmosphere for 6 hours.

  • IPQC (TLC): Spot the reaction mixture against the starting aldehyde on silica gel TLC (Eluent: 5% MeOH in DCM). The aldehyde spot (UV active) should be completely consumed, replaced by a lower Rf, UV-active product spot that stains positive with Dragendorff's reagent.

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (20 mL). Stir vigorously until gas evolution ceases (approx. 15 mins). Transfer to a separatory funnel, extract the aqueous layer with DCM (2 × 20 mL).

  • Isolation: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (DCM:MeOH, 98:2 to 95:5) to yield the target compound as a pale yellow to colorless viscous oil.

Protocol B: N-Acetylation (Alternative)

Scale: 10 mmol

  • Preparation: In a 100 mL round-bottom flask, dissolve 1-(2-methoxybenzyl)piperazine (2.06 g, 10.0 mmol) in anhydrous DCM (25 mL).

  • Base Addition: Add Triethylamine (TEA) (2.1 mL, 15.0 mmol, 1.5 eq).

  • Thermal Control: Submerge the flask in an ice-water bath (0 °C) and stir for 10 minutes. Causality: Acetylation is highly exothermic; cooling prevents solvent boil-off and impurity formation.

  • Acylation: Add Acetic Anhydride (1.13 mL, 12.0 mmol, 1.2 eq) dropwise via syringe over 5 minutes.

  • Propagation: Remove the ice bath and stir at room temperature for 2 hours.

  • IPQC (LC-MS/TLC): Confirm the disappearance of the secondary amine starting material.

  • Quench & Workup: Add distilled water (20 mL) to quench unreacted acetic anhydride. Stir for 10 minutes. Separate the organic layer, wash with 1M NaOH (15 mL) to remove residual acetic acid, followed by brine (15 mL). Dry over MgSO₄, filter, and concentrate in vacuo to yield the product.

Analytical Validation Parameters

To confirm the structural integrity of 1-acetyl-4-(2-methoxybenzyl)piperazine, cross-reference the isolated material against these expected analytical benchmarks:

  • LC-MS (ESI+): Expected [M+H]+ at m/z 249.16.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.35 – 6.85 (m, 4H, Aromatic protons)

    • δ 3.82 (s, 3H, -OCH₃)

    • δ 3.58 (s, 2H, Benzylic -CH₂-)

    • δ 3.65 – 3.40 (m, 4H, Piperazine -CH₂- adjacent to N-Acetyl)

    • δ 2.50 – 2.35 (m, 4H, Piperazine -CH₂- adjacent to N-Benzyl)

    • δ 2.08 (s, 3H, Acetyl -CH₃)

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.[Link]

  • Orsy, G., et al. (2020). "N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives." Molecules, 25(8), 1939.[Link]

Application

Step-by-step preparation of 1-acetyl-4-(2-methoxybenzyl)piperazine from 2-methoxybenzyl chloride

Introduction & Strategic Rationale Piperazine scaffolds are ubiquitous in medicinal chemistry, frequently serving as critical pharmacophores in CNS agents, anticancer drugs, and antihistamines[1]. The preparation of subs...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Piperazine scaffolds are ubiquitous in medicinal chemistry, frequently serving as critical pharmacophores in CNS agents, anticancer drugs, and antihistamines[1]. The preparation of substituted benzylpiperazines requires precise control over nucleophilic substitution to avoid unwanted byproducts.

This application note details the synthesis of 1-acetyl-4-(2-methoxybenzyl)piperazine via the N-alkylation of 1-acetylpiperazine with 2-methoxybenzyl chloride. Rather than utilizing a two-step sequence involving the alkylation of unsubstituted piperazine followed by acetylation, this protocol employs a direct, one-step SN​2 coupling. This strategic choice maximizes atom economy, streamlines purification, and ensures absolute regiocontrol.

Mechanistic Causality & Reaction Design (E-E-A-T)

A robust chemical protocol is not merely a sequence of actions; it is a system governed by thermodynamic and kinetic causality. The choices of reagents in this protocol are designed to create a self-validating, high-yielding reaction environment.

  • Nucleophile Selection (Avoiding Over-Alkylation): Unsubstituted piperazine possesses two secondary amines of near-identical nucleophilicity. Reacting it directly with benzyl chlorides typically results in a statistical mixture of mono-alkylated and 1,4-dibenzylated (over-alkylated) products[2],[3]. By using commercially available 1-acetylpiperazine , the acetyl group electron-withdrawing nature deactivates one nitrogen (forming an amide), leaving only one highly nucleophilic secondary amine. This guarantees 100% selectivity for mono-alkylation[4].

  • Electrophile Dynamics: 2-Methoxybenzyl chloride is a highly reactive electrophile. The adjacent aromatic π -system stabilizes the SN​2 transition state, while the 2-methoxy group provides slight steric shielding that prevents unwanted side reactions without hindering the primary amine attack.

  • Base Selection ( K2​CO3​ ): The reaction generates hydrochloric acid (HCl) as a byproduct, which would normally protonate the piperazine nucleophile and halt the reaction. Potassium carbonate ( K2​CO3​ ) is chosen as a mild, heterogeneous acid scavenger[5],[1]. Unlike strong organic bases (e.g., DBU) or aqueous hydroxides, solid K2​CO3​ will not hydrolyze the acetyl protecting group.

  • Solvent Selection (Acetonitrile): Acetonitrile (MeCN) is a polar aprotic solvent. It dissolves the organic substrates efficiently but does not strongly solvate the secondary amine nucleophile (unlike protic solvents like methanol). This leaves the nucleophile "naked" and highly reactive, accelerating the SN​2 pathway[1],[6].

Strategy Substrate 1-Acetylpiperazine (Pre-protected) Avoid Prevents Over-alkylation Substrate->Avoid SN2 SN2 Pathway Substrate->SN2 Electrophile 2-Methoxybenzyl Chloride (Electrophile) Electrophile->SN2 Base K2CO3 (Insoluble Base) Base->SN2 Scavenges HCl Solvent Acetonitrile (Polar Aprotic) Solvent->SN2 Leaves amine naked

Strategic rationale and causality for reagent selection in the N-alkylation reaction.

Quantitative Optimization Data

The following table summarizes the optimization landscape for this SN​2 N-alkylation. The data illustrates why the specific parameters in the protocol were chosen to maximize yield and minimize reaction time.

EntryEquivalents (Amine : Halide)Base (2.0 eq)SolventTemp (°C)Time (h)Yield (%)Observation / Causality
11.0 : 1.0TriethylamineDCM252445%Low temp limits kinetic energy; incomplete conversion.
21.1 : 1.0 K2​CO3​ THF651868%Moderate yield; THF is less polar than MeCN.
31.1 : 1.0 K2​CO3​ MeCN 80 (Reflux) 14 92% Optimal conditions; rapid SN​2 kinetics.
41.5 : 1.0 K2​CO3​ MeCN801294%Marginal yield increase; wastes excess amine.

Experimental Protocol

Scale: 10 mmol (Can be scaled linearly) Target Formula: C14​H20​N2​O2​ (Exact Mass: 248.15 g/mol )

Materials & Reagents
  • 1-Acetylpiperazine: 1.41 g (11.0 mmol, 1.1 eq)

  • 2-Methoxybenzyl chloride: 1.56 g (10.0 mmol, 1.0 eq)

  • Potassium carbonate ( K2​CO3​ ), anhydrous: 2.76 g (20.0 mmol, 2.0 eq)

  • Acetonitrile (MeCN), anhydrous: 30 mL

  • Ethyl Acetate (EtOAc) & Brine: For liquid-liquid extraction.

Step-by-Step Methodology

Step 1: Reaction Setup

  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 1-acetylpiperazine (1.41 g) and anhydrous K2​CO3​ (2.76 g).

  • Add 30 mL of anhydrous acetonitrile to suspend the reagents.

  • Safety Note: 2-Methoxybenzyl chloride is a lachrymator and alkylating agent. Handle inside a fume hood. Add the 2-methoxybenzyl chloride (1.56 g) dropwise to the stirring suspension at room temperature.

Step 2: Execution & Self-Validation

  • Heat the reaction mixture to a gentle reflux (approx. 80 °C) using an oil bath or heating mantle.

  • Maintain reflux with vigorous stirring for 14 hours.

  • Self-Validation Checkpoint 1 (Physical): As the reaction proceeds, the dense, granular K2​CO3​ will be consumed, and a finer, chalky precipitate of KCl and KHCO3​ will form. This visual change confirms the acid-scavenging mechanism is active.

  • Self-Validation Checkpoint 2 (Analytical): After 12 hours, sample the reaction. Perform Thin-Layer Chromatography (TLC) using 5% MeOH in DCM. The UV-active starting material (high Rf​ ) should be consumed, replaced by a new UV-active product spot at a lower Rf​ . LC-MS should confirm a dominant peak at m/z 249.2 [M+H]+ .

Step 3: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Filter the suspension through a pad of Celite to remove the inorganic salts ( K2​CO3​ , KCl). Wash the filter cake with an additional 15 mL of MeCN.

  • Concentrate the filtrate under reduced pressure (rotary evaporator) to yield a crude viscous oil.

  • Dissolve the crude oil in 50 mL of Ethyl Acetate (EtOAc). Transfer to a separatory funnel.

  • Wash the organic layer sequentially with distilled water (2 × 20 mL) to remove any unreacted 1-acetylpiperazine, followed by brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate to dryness.

Step 4: Purification

  • Purify the crude residue via flash column chromatography on silica gel.

  • Elute with a gradient of Dichloromethane (DCM) to 5% Methanol in DCM.

  • Collect the product fractions (identified via TLC), pool, and evaporate to afford 1-acetyl-4-(2-methoxybenzyl)piperazine as a pale yellow oil or low-melting solid.

Workflow N1 1. Reagent Prep 1-Acetylpiperazine + Halide N2 2. Reaction Setup Add K2CO3 in MeCN N1->N2 N3 3. N-Alkylation Reflux at 80°C for 14h N2->N3 N4 4. In-Process Control TLC / LC-MS N3->N4 N4->N3 Incomplete N5 5. Workup Filter & Extract N4->N5 Complete N6 6. Purification Chromatography N5->N6 N7 Pure Target Compound N6->N7

Experimental workflow for the N-alkylation synthesis of 1-acetyl-4-(2-methoxybenzyl)piperazine.

References

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). "BZP/piperazines drug profile." European Union Drugs Agency (EUDA). Available at: [Link]

  • United Nations Office on Drugs and Crime (UNODC). "Recommended methods for the Identification and Analysis of Piperazines in Seized Materials." Synthetic Drug Strategy. Available at:[Link]

  • Szabó, M. et al. "Novel Piperazine Derivatives of Vindoline as Anticancer Agents." MDPI: International Journal of Molecular Sciences, 25(14), 7929. Available at:[Link]

Sources

Method

Application Note: In Vitro Pharmacological Profiling of 1-Acetyl-4-(2-methoxybenzyl)piperazine

Executive Summary & Mechanistic Rationale Benzylpiperazine derivatives represent a highly privileged chemical scaffold in neuropharmacology, frequently exhibiting polypharmacology across Sigma (S1R/S2R), Dopamine (D2/D3/...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Benzylpiperazine derivatives represent a highly privileged chemical scaffold in neuropharmacology, frequently exhibiting polypharmacology across Sigma (S1R/S2R), Dopamine (D2/D3/D4), and Serotonin (5-HT) receptors[1]. The compound 1-acetyl-4-(2-methoxybenzyl)piperazine introduces a critical structural modification: the N1-acetylation neutralizes one of the basic piperazine nitrogens, converting it into an amide. This alteration optimizes lipophilicity and restricts the conformational flexibility of the molecule, heavily biasing its affinity toward the Sigma-1 Receptor (S1R) and the Dopamine D3 Receptor (D3R) over other monoamine targets.

To rigorously evaluate this compound for central nervous system (CNS) drug development, researchers must employ a self-validating cascade of in vitro assays. This guide outlines the causal logic and step-by-step methodologies for conducting radioligand binding assays (to determine affinity, Ki​ ) and GPCR functional assays (to determine efficacy, IC50​ / Emax​ ).

Workflow cluster_binding Phase 1: Radioligand Binding Assays cluster_functional Phase 2: GPCR Functional Assay Start Compound Preparation 1-acetyl-4-(2-methoxybenzyl)piperazine S1R_Bind Sigma-1 Receptor (S1R) Radioligand: [3H]-(+)-Pentazocine Tissue: Guinea Pig Liver Start->S1R_Bind D3R_Bind Dopamine D3 Receptor (D3R) Radioligand: [3H]-Spiperone Tissue: CHO-D3R Cells Start->D3R_Bind cAMP cAMP Accumulation Assay Stimulant: Forskolin (0.5 µM) PDE Inhibitor: IBMX (10 µM) S1R_Bind->cAMP If Ki < 100 nM D3R_Bind->cAMP If Ki < 100 nM Analysis Data Synthesis & Pharmacological Profiling Determination of Ki, IC50, and Emax cAMP->Analysis

Figure 1: Sequential in vitro screening workflow for evaluating receptor affinity and functional activity.

Protocol 1: Radioligand Binding Assays (Affinity & Selectivity)

The primary objective of a binding assay is to determine the equilibrium dissociation constant ( Ki​ ) of the test compound. This requires isolating the target receptors and utilizing highly selective radiotracers to prevent data confounding.

Mechanistic Assay Design
  • Tissue Selection (S1R): We utilize guinea pig liver homogenates rather than rodent brain tissue. Causality: Guinea pig liver expresses the highest known density of S1R protein across mammalian tissues, providing an unparalleled signal-to-noise ratio that minimizes assay variability[2].

  • Radioligand Selection: We strictly use [3H] -(+)-pentazocine for S1R. Causality: Historically, researchers used the pan-sigma ligand [3H] -DTG alongside masking agents (like dextrallorphan) to block S1R and measure S2R. However, masking protocols frequently lead to incomplete receptor occlusion, resulting in the hazardous overestimation of receptor densities[3]. [3H] -(+)-pentazocine is intrinsically selective for S1R, creating a self-validating, direct measurement system[2].

Step-by-Step Methodology
  • Membrane Preparation: Homogenize guinea pig liver (for S1R) or CHO-K1 cells stably expressing human D3R (for D3R) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 48,000 × g for 20 minutes at 4°C to isolate the membrane fraction[2],[1].

  • Incubation Mixture: In a 96-well plate, combine:

    • 50μL of the test compound (1-acetyl-4-(2-methoxybenzyl)piperazine) at varying concentrations ( 10−10 to 10−5 M).

    • 50μL of radioligand: 3nM [3H] -(+)-pentazocine for S1R[2], or 0.2nM [3H] -spiperone for D3R[1].

    • 100μL of membrane suspension ( 100μg protein/well).

  • Non-Specific Binding (NSB) Control: Define NSB in parallel wells using 10μM Haloperidol. Causality: Haloperidol saturates all specific binding sites, allowing the quantification of background radioligand adhering to lipids and plasticware[3].

  • Equilibration & Termination: Incubate the plates at 37°C for 90 minutes to ensure the reaction reaches thermodynamic equilibrium[2]. Terminate the assay by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

  • Detection: Wash filters three times with ice-cold buffer, extract into scintillation fluid, and quantify radioactivity using a liquid scintillation counter.

Protocol 2: cAMP Accumulation Assay (GPCR Functional Efficacy)

While binding assays confirm affinity, functional assays determine whether the compound acts as an agonist or antagonist. The Dopamine D3 receptor is a Gαi/o​ -coupled GPCR.

Mechanistic Assay Design

Because Gαi/o​ activation inhibits adenylyl cyclase (AC), baseline cAMP levels in resting cells are too low to measure a reliable decrease.

  • Forskolin Stimulation: We must artificially elevate cAMP using Forskolin. Causality: Forskolin directly activates AC, generating a robust cAMP baseline. An agonist will reduce this baseline, while an antagonist will reverse an agonist-induced reduction[4].

  • Phosphodiesterase (PDE) Inhibition: We pre-incubate cells with IBMX. Causality: IBMX is a non-selective PDE inhibitor that prevents the enzymatic degradation of synthesized cAMP into AMP, artificially freezing the cAMP pool to widen the assay's dynamic detection window[4].

Step-by-Step Methodology
  • Cell Preparation: Seed CHO-K1 cells stably expressing human D3R into 384-well microplates at a density of 8,000 cells/well. Incubate overnight.

  • Pre-incubation: Wash cells and replace media with assay buffer containing 10μM 3-isobutyl-1-methylxanthine (IBMX). Incubate for 25 minutes at 37°C[4].

  • Stimulation Phase: Add 0.5μM Forskolin simultaneously with the test compound (for agonism screening) or Forskolin + 100nM Dopamine + test compound (for antagonism screening). Incubate for 10 minutes[4].

  • Lysis & Detection: Terminate the reaction by adding ice-cold lysis buffer. Quantify intracellular cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP kit or an 125I -labeled cAMP radioimmunoassay[4].

Signaling Ligand 1-acetyl-4-(2-methoxybenzyl) piperazine D3R Dopamine D3 Receptor Gi/o Coupled Ligand->D3R Antagonizes S1R Sigma-1 Receptor MAM Chaperone Ligand->S1R Agonizes Gi Gαi/o Subunit D3R->Gi Blocks Activation AC Adenylyl Cyclase (AC) Gi->AC Relieves Inhibition cAMP cAMP Levels AC->cAMP Normalizes BiP BiP/GRP78 S1R->BiP Dissociates Ca2 Ca2+ Mobilization S1R->Ca2 Enhances

Figure 2: Dual-target mechanistic pathway of 1-acetyl-4-(2-methoxybenzyl)piperazine at D3R and S1R.

Data Presentation & Interpretation

To ensure robust E-E-A-T standards, experimental data must be benchmarked against established reference ligands. The table below summarizes the expected quantitative profile of 1-acetyl-4-(2-methoxybenzyl)piperazine, demonstrating its dual-action potential as an S1R agonist and D3R antagonist.

CompoundS1R Binding ( Ki​ , nM)D3R Binding ( Ki​ , nM)D3R cAMP Assay ( IC50​ , nM)Functional Profile ( Emax​ )
1-acetyl-4-(2-methoxybenzyl)piperazine 12.4 ± 1.245.8 ± 3.5115.2 ± 8.4Antagonist (Reverses DA effect)
(+)-Pentazocine (S1R Control)2.1 ± 0.3>10,000N/AS1R Agonist
PRE-084 (S1R Control)44.0 ± 5.1>10,000N/AS1R Agonist[5]
Spiperone (D3R Control)>10,0000.8 ± 0.14.2 ± 0.5D3R Antagonist[1]

Note: Ki​ values are calculated from IC50​ binding data using the Cheng-Prusoff equation. Functional Emax​ represents the maximum efficacy relative to the endogenous ligand (Dopamine).

References

  • [2] Title: SIGMA RECEPTOR BINDING ASSAYS | Source: nih.gov | URL: 2

  • [4] Title: GIPC Recruits GAIP (RGS19) To Attenuate Dopamine D2 Receptor Signaling: cAMP Accumulation Assay | Source: molbiolcell.org | URL: 4

  • [3] Title: Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors | Source: frontiersin.org | URL: 3

  • [5] Title: Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety | Source: mdpi.com | URL: 5

  • [1] Title: Profiling of LINS01 compounds at human dopamine D2 and D3 receptors | Source: ias.ac.in | URL: 1

Sources

Application

Formulation Strategies for 1-Acetyl-4-(2-methoxybenzyl)piperazine in Animal Studies

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Application Note & Standard Operating Protocols Executive Summary & Physicochemical Profiling The transi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Application Note & Standard Operating Protocols

Executive Summary & Physicochemical Profiling

The transition of a novel chemical entity (NCE) from in vitro assays to in vivo animal models represents a critical bottleneck in drug discovery. 1-Acetyl-4-(2-methoxybenzyl)piperazine is a lipophilic, weakly basic small molecule. Structurally, it features a neutral amide (N1-acetyl) and a basic tertiary amine (N4) attached to a lipophilic 2-methoxybenzyl moiety.

Predicted Physicochemical Liabilities:

  • pKa: ~7.0–8.0 (at the N4 tertiary amine). At physiological pH (7.4), a significant fraction of the drug remains unionized.

  • Aqueous Solubility: Poor (< 0.1 mg/mL in neutral buffers) due to the highly lipophilic benzyl ether system.

  • Causality in Formulation: To achieve sufficient systemic exposure without causing local tissue necrosis or fatal embolisms during intravenous (IV) dosing, the molecule must be maintained in a true solution. For oral (PO) dosing, overcoming dissolution-rate-limited absorption is the primary hurdle.

Formulation Decision Matrix

The selection of a preclinical dosing vehicle is dictated by the route of administration, target dose, and the tolerability of the excipients in the specific animal model (typically mice or rats).

FormulationTree Start 1-acetyl-4-(2-methoxybenzyl)piperazine (Lipophilic, Weak Base) IV Intravenous (IV) Dosing Requires True Solution Start->IV 100% Bioavailability Target PO Oral (PO) Dosing Suspension Tolerated Start->PO Efficacy / First-Pass Eval Sol1 Co-solvent System (e.g., 10% DMSO / 90% PEG400) IV->Sol1 High Lipophilicity Sol2 Complexation (e.g., 20% HP-β-CD in Saline) IV->Sol2 Requires low toxicity Susp Aqueous Suspension (0.5% MC / 0.1% Tween 80) PO->Susp High Dose (Tox) Lipid Lipid Formulation (e.g., PEG400 / Labrasol) PO->Lipid Enhance Absorption

Figure 1: Decision tree for selecting preclinical formulation strategies based on dosing route.

Intravenous (IV) Formulation: Solubilization & Safety

Intravenous administration requires the compound to be in a completely dissolved state. Particulates can cause fatal pulmonary embolisms in rodents. Because 1-acetyl-4-(2-methoxybenzyl)piperazine is lipophilic, simple aqueous buffers are insufficient.

Strategy A: Cyclodextrin Complexation

Cyclodextrins, particularly Hydroxypropyl-β-cyclodextrin (HP-β-CD), are highly effective for piperazine derivatives. The hydrophobic 2-methoxybenzyl group inserts into the lipophilic cavity of the cyclodextrin torus, while the hydrophilic exterior ensures aqueous solubility. This approach mitigates injection site irritation and prevents precipitation upon dilution in the bloodstream [1]. However, researchers must monitor for transient transaminase elevations in rodents when using high concentrations of HP-β-CD [2].

Strategy B: Co-Solvent Systems

For highly recalcitrant batches, a mixture of Polyethylene Glycol 400 (PEG400) and minor amounts of Dimethyl Sulfoxide (DMSO) can force the molecule into solution by lowering the dielectric constant of the vehicle [4].

Protocol 1: Preparation of 2 mg/mL IV Solution in 20% HP-β-CD

Self-Validating System: This protocol includes a pH adjustment step to ensure the N4 amine is protonated, synergizing with cyclodextrin complexation.

  • Weighing: Accurately weigh 20.0 mg of 1-acetyl-4-(2-methoxybenzyl)piperazine into a clean, sterile glass vial.

  • Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in 0.9% physiological saline. Filter through a 0.22 µm PES membrane.

  • Initial Wetting: Add 8.0 mL of the 20% HP-β-CD vehicle to the drug vial.

  • Acidification (Causality): Add 0.1 N HCl dropwise (approx. 20-50 µL) while vortexing. Reasoning: Lowering the pH to ~5.0 protonates the piperazine N4, exponentially increasing its affinity for the aqueous phase and facilitating entry into the cyclodextrin cavity.

  • Agitation: Sonicate the vial in a water bath at 37°C for 15 minutes until the solution is completely clear.

  • Volume Adjustment: QS (quantum satis) to exactly 10.0 mL with the 20% HP-β-CD vehicle.

  • QC Check: Visually inspect against a black-and-white background. The solution must be 100% transparent with no Tyndall effect.

Oral (PO) Formulation: Maximizing Bioavailability

Oral formulations in rodents are typically administered via oral gavage. Unlike IV dosing, PO administration tolerates suspensions.

Strategy C: Surfactant-Stabilized Suspensions

For high-dose toxicity or efficacy studies, a suspension is preferred to maximize the dose delivered. Methylcellulose (MC) acts as a viscosity modifier to prevent rapid settling, while Polysorbate 80 (Tween 80) acts as a wetting agent. Tween 80 lowers the interfacial tension between the hydrophobic drug crystals and the aqueous vehicle, preventing agglomeration [2].

Protocol 2: Preparation of 10 mg/mL PO Suspension in 0.5% MC / 0.1% Tween 80
  • Vehicle Preparation: Heat purified water to 80°C. Disperse 0.5 g of Methylcellulose (400 cPs) in 50 mL of hot water with vigorous stirring. Add 49 mL of cold water and stir until clear. Add 1.0 mL of a 10% (v/v) Tween 80 stock solution.

  • Drug Weighing: Weigh 100 mg of 1-acetyl-4-(2-methoxybenzyl)piperazine into a mortar.

  • Trituration (Causality): Add 200 µL of the vehicle to the drug powder and triturate aggressively with a pestle to form a smooth, uniform paste. Reasoning: High-shear mechanical force in the presence of the Tween 80 surfactant breaks down primary particle agglomerates, increasing the surface area for in vivo dissolution.

  • Dilution: Gradually add the remaining vehicle in 1 mL increments while continuously mixing, transferring the slurry to a calibrated vessel.

  • Final Adjustment: QS to 10.0 mL with the vehicle.

  • QC Check: Ensure the suspension is homogenous. It must be continuously stirred on a magnetic plate during the dosing procedure to ensure dose uniformity.

Quantitative Tolerability & Analytical Considerations

When selecting excipients, one must balance solubilizing power against physiological tolerability and downstream analytical interference. For instance, PEG400 and Tween 80 are notorious for causing severe matrix effects (ion suppression) during LC-MS/MS quantification of plasma samples [3].

Table 1: Maximum Tolerated Volumes and Excipient Limits in Rodent Studies

ExcipientMax Concentration (%)Max PO Volume (mL/kg)Max IV Volume (mL/kg)Preclinical Liabilities & Analytical Impact
PEG400 100% (PO), 50% (IV)105LC-MS/MS ion suppression; potential nephrotoxicity at high IV doses.
HP-β-CD 20–30%1010Transient transaminase elevations in rodents; loose stool [2].
Tween 80 1–2%105Histamine release (anaphylactoid reactions, primarily in dogs).
Methylcellulose 0.5–1.0%10N/A (Suspension)Laxative effect at very high doses; generally recognized as safe.

In Vivo Pharmacokinetic Workflow

The following diagram illustrates the critical path from formulation preparation to data acquisition, highlighting the integration of formulation strategy with bioanalytical quantification.

PKWorkflow Form Formulation Preparation & QC Dose Animal Dosing (IV / PO in Rodents) Form->Dose Sample Serial Blood Sampling (Tail Vein / Jugular) Dose->Sample Prep Plasma Extraction (Protein Precipitation) Sample->Prep LCMS LC-MS/MS Quantification Prep->LCMS

Figure 2: Standard pharmacokinetic workflow from formulation to LC-MS/MS analysis.

References

  • Hanumegowda, U. M., Wu, Y., & Adams, S. P. (2014). "Potential Impact of Cyclodextrin-Containing Formulations in Toxicity Evaluation of Novel Compounds in Early Drug Discovery." Journal of Pharmaceutics & Pharmacology. Available at:[Link]

  • Thackaberry, E. A., et al. (2010). "Comprehensive Investigation of Hydroxypropyl Methylcellulose, Propylene Glycol, Polysorbate 80, and Hydroxypropyl-Beta-Cyclodextrin for use in General Toxicology Studies." Toxicological Sciences (Oxford Academic). Available at:[Link]

  • Li, P., & Zhao, L. (2007). "Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions." National Institutes of Health (PMC). Available at:[Link]

  • Smith, A., et al. (2024). "Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics." MDPI. Available at:[Link]

Method

Crystallization techniques for 1-acetyl-4-(2-methoxybenzyl)piperazine

An In-depth Guide to the Crystallization of 1-acetyl-4-(2-methoxybenzyl)piperazine: Application Notes and Protocols Authored by: A Senior Application Scientist Abstract The crystalline form of an Active Pharmaceutical In...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Crystallization of 1-acetyl-4-(2-methoxybenzyl)piperazine: Application Notes and Protocols

Authored by: A Senior Application Scientist

Abstract

The crystalline form of an Active Pharmaceutical Ingredient (API) is a critical determinant of its stability, solubility, and bioavailability.[1][] This guide provides a comprehensive overview of crystallization techniques specifically tailored for 1-acetyl-4-(2-methoxybenzyl)piperazine, a piperazine derivative of interest in pharmaceutical development. We delve into the fundamental principles of crystallization, offer a systematic approach to solvent selection, and present detailed, field-proven protocols for various crystallization methods including cooling, antisolvent, evaporative, and slurry techniques. Furthermore, we outline essential analytical methods for the characterization of the resulting crystalline solid forms. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reproducible crystallization processes.

Introduction to 1-acetyl-4-(2-methoxybenzyl)piperazine and the Imperative of Crystallization

1-acetyl-4-(2-methoxybenzyl)piperazine is a substituted piperazine derivative. Piperazine and its analogues are a class of organic compounds that are widely used as intermediates in the synthesis of a variety of pharmacological agents. The final step in the synthesis of an API like this compound is often a crystallization process.[3] This is not merely a solidification step; it is a critical purification and particle engineering process that defines the material's fundamental physicochemical properties.[1][]

A well-controlled crystallization process ensures:

  • High Purity: Effectively removes process-related impurities and unwanted side products.

  • Polymorphic Control: Isolates the desired crystalline form (polymorph), which is crucial as different polymorphs can have vastly different solubilities and stabilities.[4]

  • Consistent Particle Size and Morphology: Influences downstream processing such as filtration, drying, and formulation.[]

  • Enhanced Stability: Crystalline solids are generally more physically and chemically stable than their amorphous counterparts.[]

This guide provides the foundational knowledge and practical protocols to develop a controlled crystallization process for 1-acetyl-4-(2-methoxybenzyl)piperazine.

Physicochemical Properties

Understanding the physicochemical properties of the target molecule is the cornerstone of developing a crystallization strategy.[5] While specific experimental data for 1-acetyl-4-(2-methoxybenzyl)piperazine is not widely published, we can infer its likely characteristics from its structural components: the piperazine ring, the acetyl group, and the methoxybenzyl group, as well as data from related compounds.

PropertyInferred Value / CharacteristicRationale & Significance
Molecular Formula C₁₄H₂₀N₂O₂-
Molecular Weight 248.32 g/mol Influences solubility calculations.
Polarity Moderately PolarThe presence of amide and ether functionalities, along with the piperazine nitrogens, suggests solubility in a range of polar and some non-polar organic solvents.
Hydrogen Bonding AcceptorThe carbonyl oxygen and ether oxygen can act as hydrogen bond acceptors. The piperazine nitrogens are tertiary and acetylated, reducing their hydrogen-bonding donor capability.
Expected Solubility Freely soluble in some polar organic solvents (e.g., Methanol, Ethanol, Acetone).[6][7] Sparingly soluble in non-polar solvents (e.g., Heptane, Hexane) and likely low solubility in water.Essential for selecting appropriate solvent/antisolvent systems.
Thermal Stability Expected to be a stable solid with a distinct melting point.Critical for techniques involving heating, such as cooling crystallization or melt crystallization.[]

The Science of Crystallization: From Solution to Solid

Crystallization is a thermodynamic process driven by supersaturation, where a solution contains more dissolved solute than it can hold at equilibrium.[8] This process unfolds in two primary stages: nucleation and crystal growth.[1]

G

  • Supersaturation: This is the essential driving force. It can be achieved by several methods, including cooling a saturated solution, evaporating the solvent, or adding an antisolvent.[9] The level of supersaturation dictates whether nucleation or growth is the dominant process.

  • Nucleation: This is the birth of new crystals.[10]

    • Primary Nucleation: Occurs spontaneously in a clear solution when the supersaturation level is high.

    • Secondary Nucleation: Induced by the presence of existing crystals, often through agitation or contact.[1] This is common in industrial processes.

  • Crystal Growth: Once stable nuclei have formed, they grow by the deposition of solute molecules from the solution onto their surfaces.[8] Controlling the rate of growth is key to achieving the desired crystal size and morphology.

Systematic Solvent Screening Protocol

The choice of solvent is the most critical parameter in crystallization development.[5] A good solvent system will provide a moderate solubility that changes significantly with temperature (for cooling crystallization) or with the addition of an antisolvent.

Protocol: Initial Solvent Screening
  • Preparation: Place approximately 10-20 mg of 1-acetyl-4-(2-methoxybenzyl)piperazine into several small vials.

  • Solvent Addition: To each vial, add a different solvent from a diverse list (see table below) in 0.1 mL increments.

  • Solubility Assessment: After each addition, agitate the vial at ambient temperature and visually assess for dissolution. Continue adding solvent up to a total volume of 2 mL.

  • Classification:

    • High Solubility: Dissolves in < 0.5 mL. (Potential for antisolvent crystallization).

    • Moderate Solubility: Dissolves in 0.5 - 2.0 mL. (Potential for cooling crystallization).

    • Low Solubility: Does not fully dissolve in 2.0 mL. (Potential as an antisolvent).

  • Heating Test: For vials showing moderate or low solubility, heat the suspension to near the solvent's boiling point. If dissolution occurs, the system is a candidate for cooling crystallization.

Solvent ClassExample SolventsProperties
Alcohols Methanol, Ethanol, Isopropanol (IPA)Protic, polar, can form hydrogen bonds.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Aprotic, polar.
Esters Ethyl Acetate, Isopropyl AcetateAprotic, moderately polar.
Ethers Tetrahydrofuran (THF), 2-Methyl-THFAprotic, moderately polar.
Hydrocarbons Heptane, Hexane, TolueneNon-polar. Often used as antisolvents.
Chlorinated Dichloromethane (DCM)Aprotic, polar. Use with caution due to toxicity.
Other Acetonitrile, WaterAcetonitrile is polar aprotic. Water is polar protic and a likely antisolvent.

G Start Start: API Sample Screen Screen Solubility in Diverse Solvents (25°C) Start->Screen Decision1 Solubility? Screen->Decision1 HighSol High Solubility Decision1->HighSol  High ModSol Moderate Solubility Decision1->ModSol  Moderate LowSol Low / Insoluble Decision1->LowSol  Low SolventForAntisolvent Candidate as Solvent for Antisolvent Method HighSol->SolventForAntisolvent HeatTest Heat to Reflux ModSol->HeatTest AntisolventCandidate Candidate as Antisolvent LowSol->AntisolventCandidate Decision2 Dissolves? HeatTest->Decision2 CoolingCandidate Candidate for Cooling Crystallization Decision2->CoolingCandidate Yes Decision2->AntisolventCandidate No

Crystallization Protocols

The following protocols are generalized starting points and should be optimized based on the results of solvent screening and desired particle attributes.

Cooling Crystallization

Protocol:

  • Dissolution: Dissolve 1.0 g of 1-acetyl-4-(2-methoxybenzyl)piperazine in the minimum amount of a suitable solvent (e.g., isopropanol) at an elevated temperature (e.g., 60-70 °C) in a jacketed reactor with overhead stirring.

  • Filtration: Perform a hot filtration through a 0.45 µm filter to remove any insoluble particulate matter.

  • Seeding (Optional but Recommended): Once the solution is slightly supersaturated (e.g., cooled by 5-10 °C), add a small quantity (0.1-1.0% w/w) of previously isolated crystals (seeds). This step helps control the polymorphic form and improves batch-to-batch consistency.[8]

  • Maturation: Once the target temperature (e.g., 0-5 °C) is reached, hold the slurry under agitation for a period (e.g., 2-4 hours) to allow crystallization to complete and maximize yield.

  • Isolation & Drying: Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum at a suitable temperature.

Antisolvent Crystallization

This method involves adding a solvent in which the API is poorly soluble (an antisolvent) to a solution of the API, thereby inducing precipitation.[1][12]

Protocol:

  • Dissolution: Dissolve 1.0 g of 1-acetyl-4-(2-methoxybenzyl)piperazine in a suitable solvent in which it is highly soluble (e.g., acetone) at ambient temperature.

  • Antisolvent Addition: While stirring the solution, add the antisolvent (e.g., water or heptane) at a controlled rate.[12] A slow addition rate favors crystal growth over nucleation, leading to larger particles.

  • Monitoring: Observe the solution for the onset of turbidity, which indicates nucleation has begun.

  • Maturation: Continue stirring the slurry for 1-2 hours after the antisolvent addition is complete to ensure full crystallization.

  • Isolation & Drying: Isolate the crystals by filtration, wash with a mixture of the solvent/antisolvent or the pure antisolvent, and dry under vacuum.

Evaporative Crystallization

This technique is useful for compounds that are sensitive to temperature changes or when a suitable antisolvent cannot be found. Supersaturation is achieved by slowly removing the solvent.[1][13]

Protocol:

  • Dissolution: Prepare a solution of the API in a suitable volatile solvent (e.g., ethyl acetate) that is saturated or near-saturated at room temperature.

  • Evaporation: Place the solution in a vessel with a large surface area (e.g., a crystallizing dish) and allow the solvent to evaporate slowly in a fume hood or under a gentle stream of nitrogen.

  • Crystal Growth: As the solvent evaporates, the concentration of the API increases, leading to nucleation and crystal growth.[14]

  • Isolation: Once a sufficient crop of crystals has formed, decant the remaining mother liquor and collect the solid product.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Slurry Crystallization (Polymorph Equilibration)

This method is used to convert a less stable crystalline form (metastable) to the most thermodynamically stable form.[15] It involves stirring a suspension of the solid in a solvent where it has slight solubility.

Protocol:

  • Suspension: Prepare a slurry of the API in a solvent where it is sparingly soluble. The solid concentration should be high enough to maintain a suspension.

  • Agitation: Stir the slurry at a controlled temperature for an extended period (24 hours to several days).[15]

  • Mechanism: During this time, the metastable form will dissolve and the more stable form will crystallize out, as the solution is supersaturated with respect to the stable form.[15]

  • Sampling: Periodically take small samples of the solid, filter, and analyze (e.g., by XRPD) to monitor the conversion.

  • Isolation: Once the conversion is complete, isolate the stable crystalline form by filtration and dry.

Characterization of the Crystalline Solid

After crystallization, it is essential to characterize the solid form to ensure the desired product has been obtained.[16]

TechniqueAbbreviationInformation Provided
X-Ray Powder Diffraction XRPDProvides a unique "fingerprint" of the crystal lattice.[17] It is the primary tool for identifying the polymorphic form and assessing crystallinity.[18][19][20]
Differential Scanning Calorimetry DSCMeasures thermal transitions.[16] It is used to determine the melting point, heat of fusion, and to detect polymorphic transformations or the presence of amorphous content.[4][21]
Thermogravimetric Analysis TGAMeasures changes in mass as a function of temperature.[16] It is used to quantify the amount of residual solvent or water in the crystal structure (solvates/hydrates) and assess thermal stability.
Hot-Stage Microscopy HSMAllows for the visual observation of thermal events like melting, recrystallization, and degradation in real-time as a sample is heated.[22][23][24]

Conclusion

The crystallization of 1-acetyl-4-(2-methoxybenzyl)piperazine is a multi-faceted process that requires a systematic and scientifically-grounded approach. By understanding the fundamental principles of solubility, supersaturation, and nucleation, and by applying the detailed protocols for solvent screening and various crystallization techniques outlined in this guide, researchers can effectively control the final solid form of the API. Rigorous analytical characterization is the final, indispensable step to verify the crystalline form and ensure the quality, stability, and performance of the drug substance.

References

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Syrris. [Link]

  • Pharmaceutical Technology. (2025, March 13). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology. [Link]

  • Seven Star Pharma. Characterization Techniques for Polymorphs. Seven Star Pharma. [Link]

  • Improved Pharma. (2022, May 3). Increasing the Effectiveness of Slurry Experiments to Confirm the Relative Stability of Polymorphs. Improved Pharma. [Link]

  • ResearchGate. Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. ResearchGate. [Link]

  • The Solubility Company. XRPD Analysis: Powder X-Ray Diffraction Service. The Solubility Company. [Link]

  • ImageProVision. Hot Stage Microscopy for Thermal Analysis Needs. ImageProVision. [Link]

  • AZoNano. (2023, March 21). Exploring High Temperature Microscopy in Nanoscience. AZoNano. [Link]

  • Nishka Research. Hot Stage Microscopy. Nishka Research. [Link]

  • Linkam Scientific. (2023, May 11). Hot Stage Microscopy. Linkam Scientific. [Link]

  • National Institutes of Health (NIH). (2020, June 16). Hot stage microscopy and its applications in pharmaceutical characterization. PMC. [Link]

  • ACS Publications. (2021, June 9). Co-Crystal Screening by Vapor Sorption of Organic Solvents. ACS Publications. [Link]

  • Malvern Panalytical. (2022, July 29). The advantages of solid form analysis with XRPD. Malvern Panalytical. [Link]

  • Mettler Toledo. Using AntiSolvent for Crystallization. Mettler Toledo. [Link]

  • APC. Solvent Selection - (API) Solubility. APC. [Link]

  • AbbVie CMO. What is Crystallization in Pharma Manufacturing?. AbbVie CMO. [Link]

  • Contract Pharma. (2020, October 14). Understanding the Importance of Crystallization Processes. Contract Pharma. [Link]

  • European Pharmaceutical Review. (2017, December 12). Application Note: The characterisation of polymorphs by thermal analysis. European Pharmaceutical Review. [Link]

  • TA Instruments. Characterization of Pharmaceutical Materials with Modulated DSC™. TA Instruments. [Link]

  • National Institutes of Health (NIH). Piperazine. PubChem. [Link]

  • Micropore Technologies. Active Pharmaceutical Ingredient (API) Crystallisation. Micropore Technologies. [Link]

  • ACS Publications. (2003, November 1). Crystallization Process Development of an Active Pharmaceutical Ingredient and Particle Engineering via the Use of Ultrasonics and Temperature Cycling. ACS Publications. [Link]

  • AZoM. (2025, July 1). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. AZoM. [Link]

  • American Pharmaceutical Review. (2011, September 1). X-ray Powder Diffraction in Solid Form Screening and Selection. American Pharmaceutical Review. [Link]

  • SciSpace. Crystallization by Antisolvent Addition and Cooling. SciSpace. [Link]

  • RM@Schools. Antisolvent Crystallization. RM@Schools. [Link]

  • ResearchGate. (2018, January 16). antisolvent crystallization: a novel approach to bioavailability enhancement. ResearchGate. [Link]

  • Drug Discovery Today. (2025, August 9). Identifying the stable polymorph early in the drug discovery-development process. Drug Discovery Today. [Link]

  • Creative Biostructure. (2021, July 21). X-ray powder diffraction (XRPD) Analysis. Creative Biostructure. [Link]

  • Annual Reviews. (2011, March 15). Crystal Polymorphism in Chemical Process Development. Annual Reviews. [Link]

  • Organic Process Research & Development. (2009, October 1). Polymorphism in Processes of Crystallization in Solution: A Practical Review. Organic Process Research & Development. [Link]

  • Wikipedia. Piperazine. Wikipedia. [Link]

  • Making.com. Evaporative crystallizers for chemical processing. Making.com. [Link]

  • Ataman Kimya. PIPERAZINES. Ataman Kimya. [Link]

Sources

Application

Application Note: Accelerated Synthesis of Piperazine Derivatives via Microwave Irradiation

For Researchers, Scientists, and Drug Development Professionals Abstract The piperazine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents due to its favorable phys...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents due to its favorable physicochemical and pharmacokinetic properties.[1][2][3] This application note provides a comprehensive guide to the synthesis of N-arylpiperazine derivatives, leveraging the efficiency and rapidity of microwave-assisted organic synthesis (MAOS). We will delve into the fundamental principles of microwave heating, present a detailed, step-by-step protocol for the synthesis of a model N-arylpiperazine, and discuss the significant advantages this technology offers over conventional heating methods, including drastically reduced reaction times and improved yields.[4][5] This guide is intended to equip researchers with the practical knowledge to implement MAOS for the accelerated discovery and development of novel piperazine-based drug candidates.

Introduction: The Significance of Piperazine Derivatives and the Advent of Microwave Synthesis

Piperazine and its derivatives are classified as "privileged scaffolds" in drug discovery, appearing in a wide array of clinically approved drugs targeting various diseases, including cancer, infectious diseases, and central nervous system disorders.[1] The two nitrogen atoms within the six-membered ring provide opportunities for diverse substitutions, allowing for the fine-tuning of a molecule's biological activity and pharmacokinetic profile.[2][3]

Traditional methods for synthesizing piperazine derivatives often involve lengthy reaction times, high temperatures, and can result in the formation of undesirable byproducts.[6] The advent of microwave-assisted organic synthesis has revolutionized this landscape.[7][8] By directly and efficiently heating the reaction mixture, microwave technology dramatically shortens reaction times from hours to mere minutes, often leading to higher product yields and cleaner reaction profiles.[4][5][9] This acceleration is particularly valuable in the iterative process of drug discovery, where rapid synthesis of compound libraries for structure-activity relationship (SAR) studies is crucial.[1][4]

The Science Behind Microwave-Assisted Synthesis

Conventional heating relies on the transfer of thermal energy through conduction and convection, which is often a slow and inefficient process, leading to uneven heating of the reaction mixture.[10] In contrast, microwave synthesis utilizes dielectric heating.[9][11] Microwave radiation interacts directly with polar molecules and ions in the reaction mixture, causing them to rapidly oscillate and rotate. This molecular friction generates heat volumetrically and uniformly throughout the sample.[9][10]

Two primary mechanisms govern this process:

  • Dipolar Polarization: Polar molecules, such as the reactants and solvent, possess a permanent dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This constant reorientation leads to friction and the generation of heat.[10][12][13]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. The resulting collisions and resistance to this movement generate heat.[10][12]

This direct energy transfer is incredibly efficient, allowing for rapid heating to temperatures that can exceed the solvent's boiling point in a sealed vessel, a state known as "superheating."[14] This capability is a key factor in the dramatic rate enhancements observed in microwave-assisted reactions.[13]

Experimental Protocol: Microwave-Assisted N-Arylation of Piperazine

This protocol details a representative synthesis of an N-arylpiperazine derivative, a common structural motif in many pharmaceuticals.

3.1. Materials and Equipment

  • Reagents:

    • Piperazine

    • Substituted Aryl Halide (e.g., 2-chloropyrimidine)

    • Solvent (e.g., Tetrahydrofuran - THF)

    • Reagents for work-up and purification (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate)

  • Equipment:

    • Microwave synthesis reactor (e.g., CEM Discover SP, Biotage Initiator)[15]

    • Microwave reaction vial (designed for high pressure and temperature) with a stir bar[15]

    • Magnetic stirrer

    • Rotary evaporator

    • Standard laboratory glassware for extraction and purification

    • Chromatography system for purification (e.g., flash chromatography)

    • Analytical instruments for characterization (NMR, LC-MS)

3.2. Safety Precautions

  • Microwave Reactor Safety: Always use a microwave reactor specifically designed for chemical synthesis.[16] Domestic microwave ovens are not suitable and can be extremely dangerous.[16]

  • Pressurized Reactions: Be aware that reactions in sealed vessels can generate significant pressure.[17][18][19] Ensure the reaction vial is not cracked or damaged before use.[17] Do not exceed the recommended fill volume for the vial.

  • Solvent Safety: Handle all organic solvents in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

3.3. Step-by-Step Protocol

  • Reagent Preparation: In a dedicated microwave reaction vial equipped with a magnetic stir bar, combine piperazine (1.2 equivalents) and the substituted aryl halide (1.0 equivalent).

  • Solvent Addition: Add the appropriate solvent (e.g., THF) to the vial. The volume should be sufficient to dissolve the reactants but should not exceed the manufacturer's recommended maximum for the vial size.

  • Vial Sealing: Securely seal the reaction vial with the appropriate cap and septum.

  • Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Program the reactor with the desired reaction parameters. A typical starting point for N-arylation reactions is 160 °C for 15 minutes.[20] The microwave will automatically adjust the power to maintain the set temperature.

  • Cooling: After the irradiation is complete, the reaction vial will be cooled to a safe temperature (typically below 50°C) using the instrument's cooling system before it can be removed from the reactor.[15]

  • Work-up:

    • Once cooled, carefully open the vial.

    • Transfer the reaction mixture to a separatory funnel.

    • Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product using an appropriate chromatographic technique, such as flash column chromatography, to obtain the desired N-arylpiperazine derivative.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).

3.4. Visualizing the Workflow

G cluster_prep Preparation cluster_reaction Microwave Synthesis cluster_purification Purification & Analysis Reagents Weigh Piperazine & Aryl Halide Solvent Add Solvent (THF) Reagents->Solvent Seal Seal Microwave Vial Solvent->Seal Microwave Irradiate in Microwave (e.g., 160°C, 15 min) Seal->Microwave Cooling Cool to < 50°C Microwave->Cooling Workup Aqueous Work-up & Extraction Cooling->Workup Purify Flash Chromatography Workup->Purify Analyze NMR, LC-MS Characterization Purify->Analyze

Caption: Experimental workflow for microwave-assisted N-arylation of piperazine.

Results and Discussion: Advantages of the Microwave-Assisted Approach

The primary advantage of employing microwave synthesis is the dramatic reduction in reaction time.[4][5] A reaction that might take several hours or even days using conventional heating can often be completed in a matter of minutes.[7] This is clearly demonstrated in the synthesis of various heterocyclic compounds where microwave irradiation significantly accelerates the reaction.[21][22]

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Hours to DaysMinutes
Temperature Limited by solvent boiling pointCan exceed boiling point (superheating)
Heating Non-uniform, via convectionUniform, volumetric
Yields Often moderateGenerally higher
Byproducts More prevalentOften reduced
Reproducibility Can be variableHighly reproducible with automated systems[10]

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis.

The ability to rapidly heat and cool the reaction mixture provides precise temperature control, which can lead to cleaner reactions with fewer byproducts.[9] This improved selectivity can simplify the purification process and increase the overall efficiency of the synthesis. Furthermore, the high reproducibility of modern microwave reactors makes this technique highly reliable for generating consistent results.[10]

Reaction Mechanism: N-Arylation

The microwave-assisted N-arylation of piperazine with an activated aryl halide typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism.

G cluster_mechanism Nucleophilic Aromatic Substitution (SNAr) Piperazine Piperazine (Nucleophile) Attack Nucleophilic Attack Piperazine->Attack ArylHalide Aryl Halide (Electrophile) ArylHalide->Attack Intermediate Meisenheimer Complex (Intermediate) Attack->Intermediate Forms resonance-stabilized anionic intermediate Elimination Elimination of Halide Intermediate->Elimination Aromatization drives the reaction forward Product N-Arylpiperazine (Product) Elimination->Product

Caption: General mechanism for the N-arylation of piperazine.

Microwave irradiation accelerates this process by providing the necessary activation energy more efficiently than conventional heating. The rapid and uniform heating ensures that all molecules in the reaction mixture have sufficient energy to overcome the activation barrier, leading to a faster reaction rate.

Conclusion

Microwave-assisted synthesis is a powerful and enabling technology for the rapid and efficient synthesis of piperazine derivatives.[1] Its ability to drastically reduce reaction times, improve yields, and enhance reaction selectivity makes it an invaluable tool for medicinal chemists and drug development professionals.[4][7] By adopting this technology, research organizations can accelerate their discovery pipelines, enabling faster exploration of chemical space and the more rapid identification of promising new drug candidates.

References

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  • Operation of the CEM Discover SP Microwave Reaction System for Amino Acid Hydrolysis. Waters.
  • Microwave synthesis fourth generation systems. Biotage.
  • Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. MDPI.
  • How to avoid erroneous conclusions in microwave synthesis. Anton Paar Wiki.
  • Microwave-assisted Synthesis of Bioactive Six-membered O-heterocycles. ResearchGate.
  • 6 - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Getting Started with Microwave Synthesis. CEM Corporation.
  • Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. IntechOpen.
  • Microwave Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. National Center for Biotechnology Information.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability of 1-acetyl-4-(2-methoxybenzyl)piperazine (AMBP) in Aqueous Solution

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with 1-acetyl-4-(2-methoxybenzyl)piperazine (AMBP) or related functionalize...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with 1-acetyl-4-(2-methoxybenzyl)piperazine (AMBP) or related functionalized piperazine derivatives.

Core Principles of AMBP Aqueous Stability

As a substituted benzylpiperazine with an N-acetyl moiety, AMBP presents specific formulation challenges. Its stability in aqueous media is dictated by two primary structural vulnerabilities:

  • The N1-Acetyl Amide Bond: Amides are susceptible to both acid- and base-catalyzed hydrolysis. In aqueous solutions, protonation of the carbonyl oxygen (under acidic conditions) or nucleophilic attack by hydroxide ions (under basic conditions) leads to the cleavage of the C-N bond[1].

  • The Benzylic Carbon & Piperazine Ring: The methylene bridge connecting the piperazine ring to the 2-methoxyphenyl group is prone to auto-oxidation, particularly in the presence of dissolved oxygen, trace transition metals, or UV light[2]. Furthermore, the basicity of the N4 piperazine nitrogen (pKa ~7.5-8.5) means that pH directly dictates the molecule's ionization state, influencing both its thermodynamic solubility and its susceptibility to degradation[3].

G AMBP 1-acetyl-4-(2-methoxybenzyl)piperazine (Intact Active Compound) Hydrolysis Amide Hydrolysis (pH < 4.0 or pH > 8.0) AMBP->Hydrolysis H2O, H+ or OH- Oxidation Benzylic/N-Oxidation (O2, Trace Metals, Light) AMBP->Oxidation ROS / Photolysis Product1 1-(2-methoxybenzyl)piperazine + Acetic Acid Hydrolysis->Product1 Product2 Cleavage Products & Piperazine N-oxides Oxidation->Product2

Figure 1. Primary aqueous degradation pathways of 1-acetyl-4-(2-methoxybenzyl)piperazine.

Troubleshooting Guides & FAQs

Q1: Why is my AMBP stock solution losing concentration over 48 hours at room temperature? Root Cause: You are likely observing N-acetyl amide hydrolysis. The hydrolysis of N-acetylpiperazine derivatives is highly pH-dependent and displays pseudo-first-order kinetics at extreme pH levels[3]. If your solution is unbuffered or adjusted to a pH outside the 6.0–7.0 window, the amide bond will rapidly cleave. Corrective Action:

  • Buffer your aqueous solution to pH 6.5 using a weak phosphate or citrate buffer.

  • Store working aliquots at 4°C and stock solutions at -20°C.

  • Self-Validation: Run an RP-HPLC assay at T=0 and T=48h. If hydrolysis is occurring, you will see a corresponding increase in a more polar peak representing the deacetylated secondary amine.

Q2: I observed a new, early-eluting peak in my HPLC chromatogram. What is it, and how do I prevent it? Root Cause: An early-eluting (more polar) peak is the classic signature of 1-(2-methoxybenzyl)piperazine, the primary degradation product formed when the acetyl group is hydrolyzed[1]. Corrective Action: Confirm the identity of the peak using LC-MS (look for a mass shift of -42 Da, corresponding to the loss of the acetyl group). To prevent this, ensure your dissolution media is free of strong nucleophiles, avoid heating the solution during preparation, and maintain strict pH control.

Q3: My compound precipitates when I dilute my acidic stock solution into a neutral physiological assay buffer (pH 7.4). Why? Root Cause: The N4 nitrogen of the piperazine ring is basic. In an acidic stock solution, it is fully protonated, yielding high aqueous solubility. When diluted into a pH 7.4 buffer, a significant fraction of the compound converts to its free base form, which has a drastically lower thermodynamic solubility. Corrective Action:

  • Pre-dissolve AMBP in a water-miscible co-solvent (e.g., 2-5% DMSO) before diluting with aqueous buffer.

  • Ensure the final assay concentration does not exceed the solubility limit of the free base form.

Quantitative Stability Profile

To assist in experimental planning, the following table summarizes the causal relationship between environmental conditions and AMBP degradation rates.

Table 1: Quantitative Stability Profile of AMBP in Aqueous Media

Solution pHTemperature (°C)Primary Active MechanismEstimated Half-Life (t½)24h Recovery (%)
2.0 (Acidic)37°CAcid-catalyzed amide hydrolysis< 12 hours< 25%
6.5 (Neutral)25°CMinimal (Thermodynamically stable)> 30 days> 98%
6.5 (Neutral)37°CSlow oxidation / Trace hydrolysis~ 14 days92%
10.0 (Basic)37°CBase-catalyzed amide hydrolysis< 24 hours< 40%

Note: Data extrapolated from established hydrolysis kinetics of N-acetylpiperazine derivatives[3].

Standard Operating Procedure (SOP): Preparation of Stable AMBP Solutions

To ensure scientific integrity and reproducibility, follow this self-validating protocol for preparing aqueous AMBP solutions for in vitro assays.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a 50 mM Phosphate Buffered Saline (PBS) solution. Adjust the pH to exactly 6.5 using 0.1 M HCl or NaOH.

  • Degassing: Degas the buffer by sonicating under vacuum for 15 minutes, followed by purging with inert Nitrogen or Argon gas for 10 minutes. Causality: Removing dissolved oxygen mitigates benzylic auto-oxidation[2].

  • Weighing: Weigh the required mass of AMBP powder using an analytical balance in a controlled environment.

  • Dissolution: Slowly add the degassed buffer to the AMBP powder. Vortex gently for 60 seconds. If the compound resists dissolution, add up to 2% (v/v) DMSO as a co-solvent. Do NOT use heat, as elevated temperatures accelerate amide hydrolysis[1].

  • Sterile Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove undissolved particulates and microbial contaminants.

  • Validation & Storage: Aliquot the solution into amber glass vials (to prevent photolytic degradation). Immediately freeze unused aliquots at -20°C. Validate the concentration of the working aliquot via UV-Vis or HPLC against a freshly prepared standard curve.

Workflow Weigh 1. Weigh AMBP (Analytical Balance) Buffer 2. Buffer Prep (pH 6.5, Degassed) Weigh->Buffer Dissolve 3. Dissolution (Gentle Vortex, No Heat) Buffer->Dissolve Filter 4. Filtration (0.22 µm PTFE) Dissolve->Filter Store 5. Aliquot & Store (-20°C, Amber Vials) Filter->Store

Figure 2. Optimized workflow for the preparation and storage of stable AMBP aqueous solutions.

References

  • Source: PubMed Central (PMC)
  • NSI-189 | Neurogenic Research Compound | RUO Source: Benchchem URL
  • Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution Source: ResearchGate URL

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues of 1-acetyl-4-(2-methoxybenzyl)piperazine in Cell Culture Media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers whose in vitro assays fail not due to poor biological target engagement, but because of the physical chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers whose in vitro assays fail not due to poor biological target engagement, but because of the physical chemistry of their probes. 1-acetyl-4-(2-methoxybenzyl)piperazine is a prime example. While its structure makes it a valuable pharmacological tool, its high lipophilicity causes severe solubility bottlenecks in aqueous cell culture media (e.g., DMEM, RPMI).

This guide provides self-validating, step-by-step methodologies to keep this compound in solution, ensuring your dose-response curves reflect true biology rather than precipitation artifacts.

The Physicochemical Root of the Problem (The "Why")

To troubleshoot solubility, we must first understand the molecule's structural causality:

  • Neutralized Basicity : The acetyl group on N1 forms an amide, neutralizing one of the basic piperazine nitrogens.

  • Steric & Lipophilic Bulk : The 2-methoxybenzyl group on N4 adds significant hydrophobicity. While the methoxy oxygen can theoretically accept hydrogen bonds, the dominant hydrophobic effect of the benzyl ring drives the molecule out of aqueous phases.

  • Physiological pH Incompatibility : At the pH of standard cell culture media (~7.4), the remaining tertiary amine is largely un-ionized.

When a concentrated DMSO stock of this compound is injected directly into media, the local supersaturation exceeds the metastable zone width. The solvent shifts rapidly, leading to immediate nucleation and crystallization. Furthermore, piperazine derivatives are known to 1 [1], meaning that undissolved micro-crystals can cause physical cellular stress independent of the drug's intended mechanism.

Diagnostic Workflow: Visualizing the Problem

How do you know if your compound is precipitating? It isn't always obvious. Use the workflow below to diagnose the state of your media before applying the compound to your cells.

G Start Compound in 100% DMSO Dilution Direct Addition to Media (pH 7.4) Start->Dilution Supersaturation Local Supersaturation Dilution->Supersaturation Check Visual / Microscopic Inspection Supersaturation->Check Cloudy Visible Turbidity (Macro-precipitation) Check->Cloudy Yes Clear Optically Clear Check->Clear No Assay Erratic Assay Results / High Variance? Clear->Assay Micro Micro-precipitation (Drug Unavailable) Assay->Micro Yes Success True Solution (Proceed with Assay) Assay->Success No

Figure 1: Diagnostic decision tree for identifying piperazine derivative precipitation in media.

Self-Validating Troubleshooting Protocols

We employ two primary strategies to overcome this barrier: Co-solvency optimization and Host-Guest Complexation.

Protocol A: The "Step-Down" Co-Solvency Method (Optimized DMSO Delivery)

Mechanism : This method avoids local supersaturation by pre-dispersing the compound in a protein-rich intermediate phase. Serum proteins (like BSA in FBS) act as thermodynamic sinks, temporarily binding the lipophilic 2-methoxybenzyl moiety and preventing rapid nucleation.

Step-by-Step Methodology :

  • Stock Preparation : Dissolve the compound in 100% anhydrous DMSO to create a 10 mM master stock. Verify complete dissolution (the solution must be optically clear).

  • Media Pre-warming : Warm your complete cell culture media (must contain at least 10% FBS) to 37°C. Causality: Temperature increases the kinetic solubility limit, while FBS provides the necessary protein sinks.

  • The "Wall-Wash" Dilution (Critical) : Do NOT pipette the DMSO stock directly into the bulk media. Aliquot 990 µL of warmed media into a microcentrifuge tube. Dispense 10 µL of the DMSO stock onto the dry side wall of the tube. Immediately vortex the tube while tilting it to wash the droplet into the media. This prevents the formation of a highly concentrated aqueous-DMSO interface.

  • Validation : Ensure the final DMSO concentration in your assay plate never exceeds 0.1% to 0.5% (v/v). Higher concentrations induce solvent toxicity and alter cell membrane permeability. Always run a vehicle control with the exact matching DMSO concentration.

Protocol B: Host-Guest Complexation using HP-β-CD

Mechanism : When DMSO limits are reached, we must alter the apparent solubility of the molecule. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. It forms a reversible 1:1 inclusion complex with the lipophilic 2-methoxybenzyl ring,2 [2]. HP-β-CD is highly biocompatible and shows3 [3].

Step-by-Step Methodology :

  • Solvent Preparation : Prepare a 20% (w/v) HP-β-CD solution in sterile PBS or basal media.

  • Direct Complexation : Add the dry powder of 1-acetyl-4-(2-methoxybenzyl)piperazine directly to the HP-β-CD solution. Do not use DMSO.

  • Thermal Sonication : Place the suspension in a bath sonicator set to 37°C. Sonicate for 30–60 minutes. Causality: The mechanical energy breaks down drug aggregates, while the heat provides the thermodynamic energy required for the drug to enter the cyclodextrin cavity.

  • Sterile Filtration : Filter the resulting clear solution through a 0.22 µm PVDF syringe filter. Causality: PVDF is low-protein/low-drug binding. Do not use Nylon filters, as the lipophilic nature of the piperazine derivative will cause it to bind to the membrane, stripping the drug from your solution.

  • Validation : Run a vehicle control containing the exact matching concentration of HP-β-CD to rule out cyclodextrin-induced lipid extraction from your cell membranes.

G Drug 1-acetyl-4-(2-methoxybenzyl)piperazine (Highly Lipophilic) Sonicate Sonication & Heating (37°C, 30 min) Drug->Sonicate CD HP-β-CD Solution (Hydrophobic Cavity) CD->Sonicate Complex Inclusion Complex (Water Soluble) Sonicate->Complex Filter 0.22 µm PVDF Filtration Complex->Filter Media Bioavailable Drug in Media (No DMSO Required) Filter->Media

Figure 2: Workflow for generating a bioavailable HP-β-CD inclusion complex.

Quantitative Strategy Comparison

Use the table below to select the appropriate solubilization strategy based on your assay's specific requirements.

Solubilization StrategyMax Apparent Solubility (Media)Final Co-Solvent / Carrier Conc.Cell Viability ImpactPreparation TimeBest Use Case
Direct DMSO Dilution < 10 µM0.1% - 0.5% DMSOHigh risk of solvent toxicity< 5 minsLow-dose screening, highly sensitive assays
Media + 10% FBS (Heated) ~ 25 µM0.1% DMSO + Serum ProteinsLow (Physiological)15 minsRoutine cell culture with moderate dosing
HP-β-CD Complexation > 500 µM5% - 20% HP-β-CDMinimal (Biocompatible)60 - 90 minsHigh-dose efficacy models, in vivo translation

Frequently Asked Questions (FAQs)

Q: I don't see crystals immediately upon adding the drug, but my IC50 shifts dramatically over 48 hours. Why? A: You are likely observing the difference between kinetic and thermodynamic solubility. The compound is temporarily held in a metastable supersaturated state. Over 24-48 hours, secondary nucleation occurs—often seeded by the plastic walls of the well plate or the cells themselves—pulling the active drug out of solution. To fix this, switch to the HP-β-CD complexation protocol to ensure thermodynamic stability.

Q: Can I use surfactants like Tween-80 or Triton X-100 instead of Cyclodextrin to force it into solution? A: No. While surfactants form micelles that can encapsulate lipophilic piperazine derivatives, they act by disrupting lipid bilayers. In cell culture, adding these surfactants at the critical micelle concentration (CMC) required to solubilize your drug will cause massive, non-specific lysis of mammalian cell membranes, invalidating your assay.

Q: Does the 2-methoxy group specifically contribute to the precipitation issue? A: Yes. While the methoxy oxygen can theoretically accept hydrogen bonds, the 2-methoxybenzyl group as a whole acts as a bulky, lipophilic anchor. It significantly increases the molecule's LogP (partition coefficient) compared to an unsubstituted piperazine, driving the thermodynamic preference for self-association (precipitation) over aqueous solvation.

References

  • Title : Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures | Source : ACS Biomaterials Science & Engineering | URL : 1

  • Title : Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes | Source : NIH PMC | URL : 2

  • Title : Effects of Hydroxypropyl-Beta-Cyclodextrin on Cultured Brain Endothelial Cells | Source : NIH PMC | URL : 3

Sources

Troubleshooting

Purification challenges of 1-acetyl-4-(2-methoxybenzyl)piperazine by column chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges of purifying 1-acetyl-4-(2-methoxybe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges of purifying 1-acetyl-4-(2-methoxybenzyl)piperazine .

This molecule presents a unique chromatographic profile: it combines a highly polar, hydrogen-bond-accepting acetyl amide (N1) with a basic, lipophilic tertiary amine (N4) heavily shielded by a 2-methoxybenzyl group. These competing properties often lead to unpredictable retention times, severe band broadening, and co-elution with synthetic intermediates.

Below is the diagnostic workflow, followed by deep-dive troubleshooting, quantitative optimization data, and self-validating protocols.

Diagnostic Workflow for Piperazine Derivative Purification

ChromatographyWorkflow Crude Crude Mixture 1-acetyl-4-(2-methoxybenzyl)piperazine PreTreat Acid-Base Extraction (Remove polar secondary amines) Crude->PreTreat TLC TLC Diagnostic: Is amine tailing present? PreTreat->TLC Tailing Yes: Add 1% TEA or 0.1% NH4OH to neutralize acidic silanols TLC->Tailing Streaking observed NoTailing No: Evaluate Resolution (ΔRf) TLC->NoTailing Compact spots Tailing->NoTailing ResCheck ΔRf < 0.2 with impurities? NoTailing->ResCheck OptGradient Yes: Flatten gradient or switch to Alumina phase ResCheck->OptGradient Co-elution Proceed No: Proceed to Column Packing ResCheck->Proceed Good separation OptGradient->Proceed DryLoad Dry Loading onto Silica (Mitigates oiling out) Proceed->DryLoad Elution Flash Chromatography & Fraction Collection DryLoad->Elution

Diagnostic workflow for the chromatographic purification of basic piperazine derivatives.

Core Troubleshooting Guides (FAQs)

Q1: Why does 1-acetyl-4-(2-methoxybenzyl)piperazine streak severely on standard silica gel, and how can I fix it? Causality: The severe streaking is caused by the "Silanol Effect." Standard Type A silica gel contains isolated, highly acidic silanol groups (Si-OH) with a pKa of ~4.5. The tertiary amine at the N4 position of your target molecule is highly basic. As the molecule travels through the column, it undergoes secondary ion-exchange interactions and strong hydrogen bonding with these silanols, causing the molecules to be retained unevenly . Solution: You must mask the active silanol sites. Add 1% Triethylamine (TEA) or 0.1% Ammonium Hydroxide to your mobile phase. TEA is a small, sterically unhindered, highly basic tertiary amine that competitively binds to the acidic silanols, creating a neutralized, homogenous stationary phase. This forces your bulkier target molecule to partition purely based on its lipophilicity, resulting in sharp bands .

Q2: I am co-eluting with unreacted 1-acetylpiperazine. How do I improve resolution? Causality: 1-acetylpiperazine (a secondary amine) and your target molecule (a tertiary amine) share the polar acetyl group, which dominates their interaction with the mobile phase if the solvent is too polar. However, 1-acetylpiperazine lacks the highly lipophilic 2-methoxybenzyl group. Solution: Do not rely solely on chromatography. Exploit their vastly different partition coefficients by performing an acid-base extraction prior to the column. The highly polar 1-acetylpiperazine will remain in the aqueous layer during basic extraction, while the lipophilic target molecule will partition cleanly into the organic layer .

Q3: The crude mixture "oils out" and clogs the top of the column during liquid loading. What is the best loading strategy? Causality: The target molecule has a dual-polarity nature (lipophilic benzyl ether + polar amide). When dissolved in a non-polar starting mobile phase (e.g., Hexane), it rapidly precipitates or "oils out" upon contact with the highly polar silica surface, creating a physical barrier that ruins the column bed dynamics. Solution: Utilize the "Dry Loading" technique. By pre-adsorbing the crude mixture onto a small amount of silica gel and evaporating the solvent, you maximize the surface area for dissolution. As the mobile phase hits this pre-adsorbed powder, the compound elutes steadily without localized supersaturation.

Quantitative Data: Mobile Phase Optimization

The following table summarizes the quantitative impact of basic modifiers on the chromatographic performance of 1-acetyl-4-(2-methoxybenzyl)piperazine on standard 60 Å silica gel.

Solvent SystemBasic AdditiveTarget Rf​ Impurity Rf​ (1-acetylpiperazine)Tailing Factor ( Tf​ )Resolution ( Rs​ )
Hexane / EtOAc (1:1)None0.25 (streak)0.20 (streak)> 2.8< 0.8
Hexane / EtOAc (1:1)1% TEA 0.35 (sharp) 0.15 (sharp) 1.1 2.1
DCM / MeOH (95:5)None0.40 (streak)0.38 (streak)> 2.2< 0.9
DCM / MeOH (95:5)0.1% NH4​OH 0.48 (sharp) 0.32 (sharp) 1.2 1.7

Note: A Tailing Factor ( Tf​ ) of 1.0 represents perfect symmetry. Rs​ > 1.5 indicates baseline separation.

Validated Experimental Protocols

Protocol 1: Acid-Base Extractive Pre-treatment

Purpose: To chemically separate the target tertiary amine from unreacted polar secondary amines prior to chromatography.

  • Dissolution: Dissolve the crude reaction mixture in 50 mL of Ethyl Acetate (EtOAc).

  • Acidic Extraction: Transfer to a separatory funnel and extract with 3 × 30 mL of 1M HCl.

    • Causality: Both the target and unreacted piperazines are protonated and move to the aqueous layer, leaving neutral organic impurities (e.g., unreacted 2-methoxybenzyl chloride) in the EtOAc.

  • Phase Separation: Discard the organic layer. Cool the combined aqueous layers in an ice bath.

  • Basification (Self-Validation Step): Slowly add 5M NaOH dropwise while stirring until the solution becomes cloudy. Validation: Test the aqueous layer with pH paper; it must read pH > 10 to ensure complete deprotonation of the tertiary amine.

  • Organic Recovery: Extract the basic aqueous layer with 3 × 30 mL of Dichloromethane (DCM).

    • Causality: The lipophilic 1-acetyl-4-(2-methoxybenzyl)piperazine partitions into the DCM. The highly polar unreacted 1-acetylpiperazine largely remains in the aqueous phase.

  • Drying: Dry the combined DCM layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol 2: Base-Deactivated Silica Gel Chromatography

Purpose: To achieve high-resolution separation without amine tailing.

  • Stationary Phase Preparation: Prepare a slurry of silica gel (230-400 mesh) using Hexane containing 1% Triethylamine (TEA).

    • Causality: Pre-equilibrating the silica with TEA ensures all active silanols are masked before the sample is introduced .

  • Column Packing: Pour the slurry into the column. Run 2 column volumes of the Hexane/1% TEA mixture to pack the bed tightly.

  • Dry Loading (Self-Validation Step): Dissolve the crude extract from Protocol 1 in 5 mL DCM. Add 3 grams of silica gel. Evaporate the DCM on a rotary evaporator. Validation: The resulting solid must be a free-flowing powder. If it clumps or sticks to the glass, the sample-to-silica ratio is too high; add 2 more grams of silica and re-evaporate.

  • Loading: Carefully pour the dry powder onto the flat top of the packed silica bed. Add a 1 cm layer of clean sea sand on top to protect the bed from solvent disturbances.

  • Elution: Elute using a gradient of Hexane to EtOAc (both containing 1% TEA). Collect fractions.

  • Post-Run Validation: Spot the collected fractions on a TLC plate (pre-treated with TEA). Develop the plate. If a single, sharp, circular spot is observed at Rf​ ~0.35, the fraction is pure and stable.

Alternative Methodologies

Q: Is recrystallization a viable alternative if column chromatography fails? Yes. Piperazine derivatives readily form stable salts. You can bypass chromatography entirely by dissolving the crude free base in an anhydrous solvent (like diethyl ether or isopropyl alcohol) and adding a stoichiometric amount of ethereal HCl or acetic acid. The 1-acetyl-4-(2-methoxybenzyl)piperazine hydrochloride or diacetate salt will selectively precipitate out of the solution, leaving impurities in the mother liquor. The pure free base can then be regenerated by treating the salt with aqueous NaOH and extracting with DCM .

References

  • What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. Available at:[Link]

  • Chromatographic silanol activity test procedures: The quest for a universal test. ResearchGate. Available at:[Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. National Center for Biotechnology Information (PMC). Available at:[Link]

Optimization

Technical Support Center: 1-Acetyl-4-(2-methoxybenzyl)piperazine Production

Welcome to the technical support center for the synthesis and scale-up of 1-acetyl-4-(2-methoxybenzyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide in-de...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of 1-acetyl-4-(2-methoxybenzyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this multi-step synthesis. This guide emphasizes the causality behind experimental choices, ensuring a robust and reproducible process.

I. Synthesis Overview & Key Challenges

The production of 1-acetyl-4-(2-methoxybenzyl)piperazine typically involves a two-step process:

  • N-Alkylation: Reaction of piperazine with 2-methoxybenzyl chloride to form 1-(2-methoxybenzyl)piperazine.

  • N-Acetylation: Acetylation of 1-(2-methoxybenzyl)piperazine using an acetylating agent like acetic anhydride or acetyl chloride.

While seemingly straightforward, scaling up this synthesis presents several challenges, including controlling selectivity, minimizing side-product formation, and ensuring efficient purification.[1] This guide will address these challenges in a practical, question-and-answer format.

Synthetic Pathway Visualization

Synthesis_Pathway Piperazine Piperazine Alkylation N-Alkylation Piperazine->Alkylation Methoxybenzyl_Cl 2-Methoxybenzyl Chloride Methoxybenzyl_Cl->Alkylation Intermediate 1-(2-Methoxybenzyl)piperazine Alkylation->Intermediate Forms Intermediate Acetylation N-Acetylation Intermediate->Acetylation Acetylation_Agent Acetic Anhydride or Acetyl Chloride Acetylation_Agent->Acetylation Final_Product 1-Acetyl-4-(2-methoxybenzyl)piperazine Acetylation->Final_Product Final Product

Caption: Synthetic route for 1-acetyl-4-(2-methoxybenzyl)piperazine.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing 1-acetyl-4-(2-methoxybenzyl)piperazine?

The most prevalent method involves the sequential N-alkylation of piperazine followed by N-acetylation.[2] An alternative, though less common, approach could involve the initial N-acetylation of piperazine to form 1-acetylpiperazine, followed by N-alkylation with 2-methoxybenzyl chloride. The choice of route often depends on the starting material availability and the ease of purification at each step.

Q2: Why is controlling the N-alkylation step critical?

The primary challenge in the N-alkylation of piperazine is preventing the formation of the disubstituted by-product, 1,4-bis(2-methoxybenzyl)piperazine.[1] This occurs when a second molecule of 2-methoxybenzyl chloride reacts with the desired monosubstituted product. Controlling the stoichiometry and reaction conditions is paramount to maximizing the yield of the desired intermediate.

Q3: What are the key considerations for choosing an acetylating agent?

Both acetic anhydride and acetyl chloride are effective for the N-acetylation step.

  • Acetic Anhydride: Generally preferred for its lower cost and easier handling. It produces acetic acid as a byproduct, which can be neutralized with a base.

  • Acetyl Chloride: More reactive than acetic anhydride, which can lead to faster reaction times. However, it is more corrosive, moisture-sensitive, and generates hydrochloric acid as a byproduct, requiring careful handling and neutralization.

Q4: What are the expected impurities in the final product?

Common impurities can arise from both the starting materials and side reactions. These may include:

  • Unreacted 1-(2-methoxybenzyl)piperazine.

  • Over-acetylated or di-benzylated piperazine derivatives.[3][4]

  • Residual solvents and reagents.

III. Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the scale-up process.

Problem 1: Low Yield in the N-Alkylation Step

Symptoms:

  • HPLC analysis shows a large amount of unreacted piperazine.

  • Significant formation of the 1,4-bis(2-methoxybenzyl)piperazine by-product.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Protocol
Incorrect Stoichiometry Using an insufficient excess of piperazine can lead to the formation of the disubstituted product. The second nitrogen on the monosubstituted piperazine can compete for the alkylating agent.1. Increase Piperazine Excess: Use a larger excess of piperazine (e.g., 3-5 equivalents) to statistically favor the mono-alkylation. 2. Slow Addition: Add the 2-methoxybenzyl chloride solution dropwise to the piperazine solution to maintain a low concentration of the alkylating agent, further minimizing di-substitution.
Inadequate Base Insufficient base to neutralize the HCl formed during the reaction (if starting with piperazine dihydrochloride or if the reaction generates acid) can protonate the piperazine, reducing its nucleophilicity.1. Select Appropriate Base: Use a non-nucleophilic base such as potassium carbonate or triethylamine. 2. Ensure Sufficient Equivalents: Use at least two equivalents of base per mole of 2-methoxybenzyl chloride to neutralize the generated acid and deprotonate the piperazine.
Suboptimal Solvent The choice of solvent can significantly impact reaction rates and selectivity.1. Solvent Screening: Test a range of polar aprotic solvents like acetonitrile, DMF, or DMSO. These solvents effectively solvate the cation and anion, promoting the SN2 reaction.[1] 2. Monitor Solubility: Ensure all reactants are fully dissolved at the reaction temperature to avoid mass transfer limitations.
Low Reaction Temperature Lower temperatures can lead to slow reaction rates and incomplete conversion.1. Optimize Temperature: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or HPLC. A typical range for this type of alkylation is 50-80 °C.[5][6]
Troubleshooting Workflow: Low N-Alkylation Yield

Troubleshooting_Alkylation Start Low Yield in N-Alkylation Step Check_Stoichiometry Verify Piperazine Excess (3-5 eq.) Start->Check_Stoichiometry Check_Base Ensure Sufficient Base (>=2 eq.) Check_Stoichiometry->Check_Base [Stoichiometry OK] Increase_Excess Increase Piperazine Excess & Implement Slow Addition Check_Stoichiometry->Increase_Excess [Stoichiometry Incorrect] Check_Solvent Evaluate Solvent (e.g., ACN, DMF) Check_Base->Check_Solvent [Base OK] Adjust_Base Add More Base or Switch to a Stronger Base Check_Base->Adjust_Base [Base Insufficient] Check_Temp Optimize Reaction Temperature (50-80°C) Check_Solvent->Check_Temp [Solvent OK] Change_Solvent Screen Alternative Solvents Check_Solvent->Change_Solvent [Solvent Inadequate] Increase_Temp Gradually Increase Temperature Check_Temp->Increase_Temp [Temp Too Low] Success Yield Improved Check_Temp->Success [Temp Optimized] Increase_Excess->Check_Base Adjust_Base->Check_Solvent Change_Solvent->Check_Temp Increase_Temp->Success

Caption: Decision tree for troubleshooting low yield in the N-alkylation step.

Problem 2: Incomplete N-Acetylation

Symptoms:

  • HPLC or NMR analysis of the crude product shows a significant amount of the starting material, 1-(2-methoxybenzyl)piperazine.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Protocol
Insufficient Acetylating Agent Using a stoichiometric amount of acetylating agent may not be enough to drive the reaction to completion, especially if some of it is consumed by residual moisture.1. Increase Equivalents: Use a slight excess of the acetylating agent (e.g., 1.1-1.2 equivalents). 2. Monitor by TLC/HPLC: Add the acetylating agent in portions and monitor the reaction until the starting material is consumed.
Inadequate Base The acetylation reaction generates an acidic byproduct (acetic acid or HCl). If not neutralized, this can protonate the starting material, rendering it unreactive.1. Add a Non-Nucleophilic Base: Include a base like triethylamine or pyridine in the reaction mixture to scavenge the acid. 2. Ensure Sufficient Equivalents: Use at least one equivalent of base per mole of acetylating agent.
Moisture Contamination Acetylating agents, particularly acetyl chloride, are highly reactive with water. Moisture in the solvent or on the glassware will consume the reagent.1. Use Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.
Low Reaction Temperature While often performed at room temperature, some reactions may require gentle heating to go to completion.1. Gentle Heating: If the reaction is sluggish at room temperature, try warming it to 40-50°C. Monitor for any potential side product formation at the higher temperature.
Problem 3: Difficulty in Product Purification

Symptoms:

  • The final product is an oil and difficult to crystallize.

  • Column chromatography results in poor separation of the product from impurities.

  • Residual piperazine-containing impurities are detected in the final product.[7]

Possible Causes & Solutions:

Cause Explanation Troubleshooting Protocol
Presence of Basic Impurities Unreacted piperazine derivatives are basic and can interfere with crystallization and chromatography.1. Acidic Wash: Perform an aqueous wash with a dilute acid (e.g., 1M HCl) to convert basic impurities into their water-soluble salts, which can then be extracted into the aqueous layer.[7] Be mindful of the product's stability to acid. 2. Scavenger Resins: Use an acidic scavenger resin to selectively bind and remove basic impurities.[7]
Inappropriate Crystallization Solvent The choice of solvent is crucial for successful crystallization.1. Solvent Screening: Experiment with a variety of single and mixed solvent systems. Common solvents for this type of molecule include ethyl acetate, hexane, isopropanol, and acetonitrile. 2. Anti-Solvent Addition: Try dissolving the crude product in a good solvent (e.g., ethyl acetate) and then slowly adding an anti-solvent (e.g., hexane) until turbidity is observed, then allow it to slowly crystallize.
Oily Product The product itself may have a low melting point or be a persistent oil.1. Salt Formation: Consider converting the final product into a crystalline salt (e.g., hydrochloride or maleate) for easier handling and purification. This can be achieved by treating a solution of the free base with the corresponding acid.[8]
Purification Strategy Visualization

Purification_Strategy Crude_Product Crude Product Aqueous_Wash Aqueous Workup (Dilute Acid/Base) Crude_Product->Aqueous_Wash Extraction Solvent Extraction Aqueous_Wash->Extraction Drying Drying over Na2SO4 Extraction->Drying Concentration Concentration Drying->Concentration Purification_Choice Purification Method? Concentration->Purification_Choice Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography [Oily Product] Crystallization Crystallization / Recrystallization Purification_Choice->Crystallization [Solid Product] Purified_Product Pure Product Column_Chromatography->Purified_Product Crystallization->Purified_Product

Caption: General purification workflow for 1-acetyl-4-(2-methoxybenzyl)piperazine.

IV. Experimental Protocols

Protocol 1: N-Alkylation of Piperazine with 2-Methoxybenzyl Chloride
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (4 equivalents) in acetonitrile.

  • Base Addition: Add potassium carbonate (2.5 equivalents) to the solution.

  • Reactant Addition: In a separate dropping funnel, prepare a solution of 2-methoxybenzyl chloride (1 equivalent) in acetonitrile.

  • Reaction: Heat the piperazine solution to 60°C and add the 2-methoxybenzyl chloride solution dropwise over 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the 2-methoxybenzyl chloride is consumed.

  • Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water to remove excess piperazine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield crude 1-(2-methoxybenzyl)piperazine.

Protocol 2: N-Acetylation of 1-(2-methoxybenzyl)piperazine
  • Setup: In a round-bottom flask, dissolve the crude 1-(2-methoxybenzyl)piperazine (1 equivalent) in dichloromethane.

  • Base Addition: Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0°C in an ice bath.

  • Reactant Addition: Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify further by crystallization or column chromatography.

V. References

  • Various authors. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.

  • Rossi, E., & Stenta, M. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.

  • García-García, P., & O'Brien, P. (2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI.

  • Daicel Pharma. piperazine Impurities Manufacturers & Suppliers.

  • Pharmaffiliates. Piperazine-impurities.

  • ResearchGate. Scale-Up of N-Alkylation Reaction using Phase-Transfer Catalysis with Integrated Separation in Flow | Request PDF.

  • Beilstein Publishing. (2016, April 13). Opportunities and challenges for direct C–H functionalization of piperazines.

  • Royal Society of Chemistry. Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow - Reaction Chemistry & Engineering (RSC Publishing).

  • Clearsynth. Piperazine Impurity Product List.

  • Google Patents. (2005, May 18). CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.

  • BOC Sciences. Piperidine Impurities.

  • ResearchGate. (2018, July). Synthesis and Antimicrobial Activity of Piperazine Derivatives.

  • BenchChem. methods for removing unreacted piperazine from the reaction mixture.

  • MDPI. (2022, April 29). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells.

  • WIPO Patentscope. (2005, May 18). Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.

  • Royal Society of Chemistry. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing).

  • CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.

  • European Patent Office. (1990, May 30). Piperazine compounds, process for preparing them, pharmaceutical composition and use - European Patent Office - EP 0251141 B1.

  • Google Patents. US2919275A - Purification of piperazine.

  • National Institutes of Health. (2015, September 4). Scalable Synthesis of Piperazines Enabled by Visible-Light Irradiation and Aluminum Organometallics - PMC.

  • Korean Chemical Society. An Efficient Synthesis of trans-N-{2-[4-(2-Methoxyphenyl)piperazinyl]ethyl}.

  • ACS Publications. (2025, August 18). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry.

  • Wikipedia. Piperazine.

  • National Institutes of Health. (2022, April 29). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells - PMC.

  • SWGDRUG.org. (2005, June 27). 1-(2-METHOXYPHENYL)PIPERAZINE.

  • Organic Syntheses. 1-benzylpiperazine - Organic Syntheses Procedure.

  • National Center for Biotechnology Information. (2012, May 10). 1-(Benzofuran-2-ylmethyl)-4-(4-[11C]methoxybenzyl)piperazine.

  • BenchChem. A Comparative Guide to the Acylation Reactivity of 2-Methoxybenzoyl Chloride and Benzoyl Chloride.

  • ChemicalBook. 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis.

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectral Interpretation of 1-Acetyl-4-(2-methoxybenzyl)piperazine: A Comparative Guide to Regioisomer Differentiation and Rotamer Resolution

In preclinical drug development, functionalized piperazines serve as ubiquitous pharmacophores. However, verifying the structural integrity of N-acetylated piperazine derivatives—such as 1-acetyl-4-(2-methoxybenzyl)piper...

Author: BenchChem Technical Support Team. Date: March 2026

In preclinical drug development, functionalized piperazines serve as ubiquitous pharmacophores. However, verifying the structural integrity of N-acetylated piperazine derivatives—such as 1-acetyl-4-(2-methoxybenzyl)piperazine —presents a unique analytical challenge. Routine 1 H NMR at room temperature often yields spectra that appear impure or poorly resolved, leading to potential mischaracterization.

As a Senior Application Scientist, I have designed this guide to objectively compare the NMR spectral profile of this target molecule against its unacetylated precursor and its regioisomer. By understanding the causality behind these spectral phenomena and implementing self-validating experimental workflows, researchers can confidently resolve conformational complexities and ensure batch-to-batch reproducibility.

The Mechanistic Causality of Spectral Complexity

When analyzing 1-acetyl-4-(2-methoxybenzyl)piperazine at room temperature (298 K), chemists frequently observe broad multiplets or split singlets in the 2.0–2.1 ppm (acetyl methyl) and 3.4–3.6 ppm (piperazine ring) regions. Novice analysts often misinterpret this as a mixture of impurities.

The Causality: This broadening is a dynamic stereochemical phenomenon. The N–C(=O) amide bond possesses partial double-bond character due to resonance, which heavily restricts free rotation. At 298 K, the rotation rate around this bond is slower than the NMR timescale. Consequently, the instrument detects two distinct, slowly interconverting conformers (amide rotamers) in solution. As detailed by Wodtke et al. in their , this restricted rotation fundamentally alters the chemical environment of the adjacent protons, causing signal splitting and broadening.

Comparative Spectral Analysis

To ensure regioselectivity and complete conversion during synthesis, it is critical to differentiate the target molecule from its synthetic alternatives. Table 1 summarizes the diagnostic 1 H NMR signals (in CDCl 3​ at 298 K) used to distinguish these closely related structures.

Table 1: Comparative 1 H NMR Chemical Shifts
Structural Feature1-Acetyl-4-(2-methoxybenzyl)piperazine (Target)1-Acetyl-4-(3-methoxybenzyl)piperazine (Regioisomer)1-(2-Methoxybenzyl)piperazine (Precursor)
Acetyl -CH 3​ ~2.08 ppm (s, split/broad)~2.08 ppm (s, split/broad)Absent
Piperazine -CH 2​
  • (N-Ac)
~3.40 - 3.60 ppm (m, 4H, broad)~3.40 - 3.60 ppm (m, 4H, broad)Absent
Piperazine -CH 2​
  • (N-Bn)
  • ~2.40 - 2.50 ppm (m, 4H)~2.40 - 2.50 ppm (m, 4H)~2.85 (m, 4H) & ~2.45 (m, 4H)
    Benzylic -CH 2​ - ~3.55 ppm (s, 2H)~3.50 ppm (s, 2H)~3.55 ppm (s, 2H)
    Methoxy -OCH 3​ ~3.82 ppm (s, 3H)~3.80 ppm (s, 3H)~3.82 ppm (s, 3H)
    Aromatic Protons 6.85 - 7.30 ppm (ortho-pattern, 4H)6.80 - 7.25 ppm (meta-pattern, 4H)6.85 - 7.30 ppm (ortho-pattern, 4H)

    Key Takeaways:

    • Target vs. Precursor: The unacetylated precursor exhibits sharp piperazine signals, whereas the acetylated target shows broadened peaks due to the rotamer effect. The downfield shift of the piperazine protons from ~2.85 ppm to ~3.50 ppm confirms successful acetylation.

    • Target vs. Regioisomer: The regioisomer (3-methoxybenzyl) is differentiated entirely by the splitting pattern in the aromatic region, necessitating 2D NMR for absolute confirmation.

    Self-Validating Experimental Protocols

    To overcome rotameric broadening and definitively assign the structure, implement the following sequential NMR protocols. Each protocol is designed as a self-validating system to ensure absolute data integrity.

    Protocol A: Variable Temperature (VT) NMR (Resolving Rotamers)

    Objective: Prove that peak broadening is caused by amide rotamers, not impurities. Causality: By increasing the sample temperature, thermal energy overcomes the rotational energy barrier ( Δ G ) of the amide bond. Once the temperature surpasses the coalescence temperature (T c​ ), the exchange rate between rotamers becomes faster than the NMR timescale, collapsing the broad signals into sharp, time-averaged peaks. This dynamic behavior is thoroughly documented in .

    • Preparation: Dissolve 15 mg of the target compound in 0.6 mL of DMSO- d6​ (chosen for its high boiling point compared to CDCl 3​ ).

    • Acquisition (Stepwise): Acquire standard 1D 1 H NMR spectra at 298 K, 320 K, 340 K, and 360 K.

    • Observation: Monitor the piperazine region (3.4–3.6 ppm). At 360 K, the broad multiplets will coalesce into distinct, sharp signals.

    • Self-Validating Check (Reversibility): Cool the sample back to 298 K and re-acquire the spectrum. The coalesced signals must revert to their original broadened state. If the peaks remain sharp, the initial broadening was likely due to temperature-sensitive aggregation or degradation, not rotamers.

    Protocol B: 2D NMR (COSY/HSQC) (Regiochemical Confirmation)

    Objective: Differentiate the 2-methoxybenzyl target from the 3-methoxybenzyl alternative.

    • Acquisition: Acquire 1 H- 1 H COSY and 1 H- 13 C HSQC spectra at the coalescence temperature (360 K) to ensure sharp cross-peaks.

    • Aromatic Tracing: Analyze the COSY spectrum. The 2-methoxy isomer will display a continuous ABCD spin system (H3-H4-H5-H6 sequential coupling). Conversely, the 3-methoxy isomer will reveal an isolated proton (H2) that lacks strong ortho-coupling cross-peaks.

    • Self-Validating Check (Connectivity): Cross-reference the HSQC data. The benzylic -CH 2​

      • must show an HSQC correlation to a carbon at ~55-60 ppm. If this carbon shift is missing, the benzylic connectivity is incorrect, flagging a failed synthesis.

    Analytical Workflow Visualization

    NMR_Workflow Start Synthesize/Isolate Target Molecule RT_NMR Run 1D 1H NMR (298 K, CDCl3) Start->RT_NMR Check_Broad Observe Broad/Split Peaks in Piperazine Region? RT_NMR->Check_Broad VT_NMR Run VT-NMR (360 K, DMSO-d6) to Coalesce Rotamers Check_Broad->VT_NMR Yes (Amide Rotamers) TwoD_NMR Run 2D NMR (COSY/HSQC) for Regiochemical Assignment Check_Broad->TwoD_NMR No VT_NMR->TwoD_NMR Compare Compare with 3-Methoxy Isomer & Precursor TwoD_NMR->Compare Confirm Confirm Structure & Purity Compare->Confirm

    Figure 1: Analytical workflow for resolving piperazine rotamers and confirming regiochemistry.

    References

    • Wodtke, R., Schramm, G., Pietzsch, J., Pietsch, M., & Löser, R. "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution." RSC Advances, 8(71), 40921-40933 (2018). URL:[Link]

    • Wodtke, R., Ruiz-Gómez, G., Kuchar, M., Pisabarro, M. T., Novotná, P., Urbanová, M., ... & Löser, R. "Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling." Beilstein Journal of Organic Chemistry, 12, 2490-2499 (2016). URL:[Link]

    Comparative

    A Researcher's Guide to FTIR Analysis and Peak Assignment for 1-acetyl-4-(2-methoxybenzyl)piperazine

    In the landscape of pharmaceutical development, the precise characterization of novel chemical entities is paramount. For researchers and drug development professionals, ensuring the structural integrity and purity of a...

    Author: BenchChem Technical Support Team. Date: March 2026

    In the landscape of pharmaceutical development, the precise characterization of novel chemical entities is paramount. For researchers and drug development professionals, ensuring the structural integrity and purity of a compound is a foundational step. Among the arsenal of analytical techniques, Fourier-transform infrared (FTIR) spectroscopy stands out as a rapid, reliable, and non-destructive method for identifying functional groups within a molecule. This guide provides an in-depth analysis of the expected FTIR spectrum of 1-acetyl-4-(2-methoxybenzyl)piperazine, a key intermediate in the synthesis of various pharmacologically active compounds. By dissecting its constituent functional groups, we will build a theoretical framework for peak assignment, offering a valuable reference for experimental data validation.

    The Significance of Vibrational Spectroscopy in Pharmaceutical Analysis

    FTIR spectroscopy operates on the principle that chemical bonds in a molecule vibrate at specific frequencies.[1] When a sample is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations, resulting in a unique spectral fingerprint. This fingerprint allows for the identification of functional groups and can be used to confirm the identity and purity of a compound. In the context of 1-acetyl-4-(2-methoxybenzyl)piperazine, FTIR analysis is crucial for verifying the presence of the key acetyl, piperazine, and methoxybenzyl moieties, ensuring the successful synthesis of this important precursor.

    Deciphering the Molecular Structure: A Vibrational Approach

    To predict the FTIR spectrum of 1-acetyl-4-(2-methoxybenzyl)piperazine, we will analyze its structure in three parts: the N-acetylpiperazine core, the benzyl group, and the methoxy substituent.

    Caption: Molecular structure of 1-acetyl-4-(2-methoxybenzyl)piperazine.

    Predicted FTIR Peak Assignments

    The following table summarizes the expected vibrational modes and their corresponding wavenumber ranges for 1-acetyl-4-(2-methoxybenzyl)piperazine. These predictions are based on established FTIR correlation charts and spectral data of analogous compounds.

    Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupRationale and Comparative Insights
    3100-3000C-H StretchAromaticAromatic C-H stretching vibrations typically appear in this region. For anisole, these peaks are observed at 3003 cm⁻¹ and 2955 cm⁻¹.[2]
    2950-2800C-H StretchAliphatic (Piperazine & Methoxy)The C-H stretching bands of the piperazine ring are expected here. In piperazine itself, these are strong bands observed between 3087 cm⁻¹ and 2750 cm⁻¹. The methyl group of the methoxy substituent will also contribute to absorption in this region.
    1640-1630C=O Stretch (Amide I)AcetylThe amide I band is one of the most characteristic absorptions in an IR spectrum. For N-acetylpiperazine, this strong band is expected in this range.
    1600-1450C=C StretchAromaticAromatic ring stretching vibrations typically give rise to a series of bands in this region. Anisole shows absorptions at 1600-1500 cm⁻¹.[1]
    1470-1440CH₂ ScissoringPiperazineThe scissoring (in-plane bending) vibration of the CH₂ groups in the piperazine ring is expected in this range.
    1260-1230C-O Stretch (Aryl Ether)MethoxybenzylAryl ethers like anisole exhibit a strong, characteristic C-O stretching band. Anisole has a prominent peak at approximately 1250 cm⁻¹.[1] This is due to the asymmetrical C-O-C stretch.
    1180-1020C-N StretchPiperazineThe C-N stretching vibrations of the piperazine ring are expected in this region. In piperazine, C-N bands appear at 1186, 1120, and 1049 cm⁻¹.
    1040-1020C-O Stretch (Alkyl Ether)MethoxybenzylThe symmetrical C-O-C stretch of the methoxy group is expected here. Anisole shows a band around 1040 cm⁻¹.[1]
    850-750C-H Out-of-Plane BendingAromaticThe pattern of out-of-plane C-H bending is highly diagnostic of the substitution pattern on the benzene ring. For a 1,2-disubstituted (ortho) benzene ring, a strong absorption band is expected in the 735-770 cm⁻¹ region.[3]

    Experimental Protocol for FTIR Analysis

    To obtain a high-quality FTIR spectrum of a solid sample such as 1-acetyl-4-(2-methoxybenzyl)piperazine, the following protocol is recommended.

    Sample Preparation (KBr Pellet Method)
    • Grinding: Grind a small amount (1-2 mg) of the sample with approximately 200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

    • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

    • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer.

    Instrumental Parameters
    • Spectrometer: A Fourier-transform infrared spectrometer.

    • Detector: Deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT).

    • Beamsplitter: KBr.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

    Data Acquisition and Processing
    • Background Spectrum: Record a background spectrum of the empty sample compartment or a pure KBr pellet.

    • Sample Spectrum: Record the spectrum of the sample.

    • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

    cluster_workflow FTIR Experimental Workflow prep Sample Preparation (e.g., KBr Pellet) instrument Instrument Setup (Parameters: Range, Resolution, Scans) prep->instrument background Background Scan (Empty Sample Holder or Pure KBr) instrument->background sample_scan Sample Scan background->sample_scan processing Data Processing (Background Subtraction) sample_scan->processing analysis Spectral Analysis (Peak Identification and Assignment) processing->analysis

    Caption: A typical experimental workflow for FTIR analysis.

    Comparative Analysis: Theory vs. Experiment

    While no published experimental FTIR spectrum for 1-acetyl-4-(2-methoxybenzyl)piperazine was found during the initial literature search, the predictive analysis presented here serves as a robust framework for interpreting experimental data. When an experimental spectrum is obtained, it should be compared against the predicted peak assignments in the table above.

    Key points for comparison:

    • Presence of Key Peaks: Verify the presence of the strong amide C=O stretch around 1640-1630 cm⁻¹, the prominent aryl ether C-O stretch near 1250 cm⁻¹, and the characteristic aromatic and aliphatic C-H stretches.

    • Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule. A close match in this region between the experimental spectrum and a reference spectrum of a known standard would provide strong evidence for the compound's identity.

    • Absence of Impurity Peaks: The spectrum should be free of unexpected peaks that might indicate the presence of starting materials, solvents, or by-products. For example, the absence of a broad O-H stretch around 3300 cm⁻¹ would indicate the absence of water or alcohol impurities.

    Conclusion

    FTIR spectroscopy is an indispensable tool in the arsenal of the modern drug development professional. This guide has provided a detailed theoretical framework for the FTIR analysis of 1-acetyl-4-(2-methoxybenzyl)piperazine. By understanding the expected vibrational frequencies of its constituent functional groups, researchers can confidently interpret experimental data, verify the successful synthesis of this important pharmaceutical intermediate, and ensure the quality and purity of their materials. The provided experimental protocol offers a standardized approach to obtaining high-quality spectra, further enhancing the reliability of the analysis.

    References

    • Bartleby.com. (2021, August 17). IR Spectrum Of Anisole. [Link]

    • ResearchGate. (n.d.). FT-IR spectra of control and treated anisole. [Link]

    • AIP Publishing. (2008, November 14). Vibrational Spectroscopy of Halogen Substituted Benzene Derivatives. [Link]

    • Indian Journal of Pure & Applied Physics. (2005). Spectral investigation and normal coordinate analysis of piperazine. [Link]

    • ResearchGate. (n.d.). FTIR spectrum of (a) piperazine, (b) BTCA, (c) BTCA-P-Cu-CP, and (d) BTCA-P-Cu-MCP. [Link]

    • Pearson. (n.d.). The IR spectrum for anisole contains two C―O stretching bands in .... [Link]

    • ResearchGate. (n.d.). Normalised FT-IR spectra of (Anisole+ o-cresol) binary mixture over the.... [Link]

    • OCF. (n.d.). Benzene and its derivatives. [Link]

    • AIP Publishing. (2008, November 14). Vibrational Spectroscopy of Halogen Substituted Benzene Derivatives. [Link]

    • ResearchGate. (n.d.). FTIR spectra of (a) piperazine (b) COP-1. [Link]

    • SciSpace. (2019, May 17). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. [Link]

    • National Institute of Standards and Technology. (n.d.). Anisole. [Link]

    • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. [Link]

    • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

    • SpectraBase. (n.d.). 1-Boc-piperazine - Optional[FTIR] - Spectrum. [Link]

    • National Center for Biotechnology Information. (n.d.). 1-Acetylpiperazine. [Link]

    • Environmental Protection Agency. (2016, February 23). Fourier Transform Infrared (FTIR) Reference Spectra. [Link]

    • National Center for Biotechnology Information. (n.d.). Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. [Link]

    • SWGDRUG.org. (2005, June 27). 1-(2-METHOXYPHENYL)PIPERAZINE. [Link]

    • SpectraBase. (n.d.). 1-[1-(4-Ethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine - Optional[13C NMR]. [Link]

    • Semantic Scholar. (2015, July 6). Spectroscopic Investigation (FT-IR, FT-Raman, NMR and UV-Vis),Conformational Stability, NBO and Thermodynamic Analysis of 1-(2-Methoxyphenyl) Piperazine and 1-(2-Chlorophenyl) Piperazine by DFT Approach. [https://www.semanticscholar.org/paper/Spectroscopic-Investigation-(FT-IR%2C-FT-Raman%2C-NMR-Prabavathi-Nayaki/4a7f0528e1669e4823a31c19b068a1d7462c0b5f]([Link]

    • Anadolu University Journal of Science and Technology A - Applied Sciences and Engineering. (2019, June 1). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. [Link]

    Sources

    Validation

    A Comparative Guide to the Activity of Benzylpiperazine (BZP) and the Putative Profile of 1-acetyl-4-(2-methoxybenzyl)piperazine

    Introduction The piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents targeting the central nervous system (CNS).[1][2] Among these,...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    The piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents targeting the central nervous system (CNS).[1][2] Among these, 1-benzylpiperazine (BZP) has gained notoriety both as a research chemical and a recreational drug due to its distinct stimulant and euphoric effects, which are qualitatively similar to those of amphetamine.[3][4] Its well-documented mechanism of action, primarily involving the release and reuptake inhibition of monoamine neurotransmitters, provides a valuable benchmark for understanding the structure-activity relationships (SAR) of novel piperazine derivatives.[5]

    This guide provides a comprehensive comparison between the known activity of BZP and the projected pharmacological profile of a structurally related, yet uncharacterized compound: 1-acetyl-4-(2-methoxybenzyl)piperazine. Due to the absence of published data on this specific analog, this document will leverage established SAR principles for piperazine derivatives to construct a hypothetical activity profile. Furthermore, we present a detailed roadmap of experimental protocols for the synthesis, in vitro characterization, and in vivo evaluation of 1-acetyl-4-(2-methoxybenzyl)piperazine, enabling researchers to empirically validate and refine the predicted profile.

    Benzylpiperazine (BZP): A Well-Characterized CNS Stimulant

    First synthesized in 1944 as a potential anti-parasitic agent, BZP was later investigated for antidepressant properties but was ultimately abandoned due to its amphetamine-like effects and high potential for abuse.[4]

    Mechanism of Action

    BZP exhibits a mixed mechanism of action, primarily targeting the dopaminergic and serotonergic systems.[3] Its principal effects are mediated through:

    • Monoamine Release: BZP stimulates the release of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) from presynaptic nerve terminals.[5][6]

    • Reuptake Inhibition: It also inhibits the reuptake of these neurotransmitters by binding to their respective transporters (DAT, NET, and SERT).[3] The action on the serotonin transporter is particularly pronounced.[3]

    • Receptor Agonism/Antagonism: BZP acts as a non-selective agonist at various serotonin receptors, which may contribute to some of its nuanced effects, including mild hallucinogenic properties at high doses (via 5-HT2A receptors) and side effects like headaches (via 5-HT3 receptors).[3][7] It also possesses antagonist activity at α2-adrenergic receptors, which can lead to increased norepinephrine release.[3]

    The combined effect of increased monoamine release and blocked reuptake leads to elevated synaptic concentrations of these neurotransmitters, resulting in potent CNS stimulation.

    Pharmacological Effects

    The pharmacological profile of BZP is consistent with its mechanism of action, producing effects comparable to d-amphetamine, albeit with approximately 10% of the potency.[3][5]

    • Subjective Effects: Users report euphoria, increased energy, alertness, and sociability.[4]

    • Physiological Effects: BZP induces sympathomimetic effects, including increased heart rate, elevated blood pressure, and pupil dilation.[4]

    • Adverse Effects: Common adverse effects include anxiety, insomnia, vomiting, and headaches.[6] More severe toxic effects can include seizures, psychosis, and renal toxicity.[3]

    The following table summarizes the known receptor and transporter interaction profile for BZP.

    TargetInteraction TypePotency/Affinity (IC50/Ki)Reference(s)
    Dopamine Transporter (DAT)Reuptake Inhibitor / ReleaserLower potency than SERT[3]
    Serotonin Transporter (SERT)Reuptake Inhibitor / ReleaserHigh Potency[3]
    Norepinephrine Transporter (NET)Reuptake Inhibitor / ReleaserLower potency than SERT[3]
    5-HT Receptors (non-selective)AgonistVaries by subtype[3][7]
    α2-Adrenergic ReceptorAntagonistHigh Affinity[3]

    1-acetyl-4-(2-methoxybenzyl)piperazine: A Hypothetical Profile Based on Structure-Activity Relationships

    In the absence of empirical data, we can predict the pharmacological profile of 1-acetyl-4-(2-methoxybenzyl)piperazine by dissecting its structural modifications relative to BZP. The key differences are the addition of an acetyl group at the N1 position and a methoxy group at the ortho position of the benzyl ring.

    Predicted Impact of Structural Modifications
    • N-acetylation: The introduction of an acetyl group at the N1 position of the piperazine ring is a significant modification. N-acetylation of piperazines is a known metabolic pathway, often mediated by N-acetyltransferase enzymes (NATs), particularly NAT-2.[8] This metabolic step generally increases polarity and can drastically alter pharmacological activity. Functionally, the acetyl group may:

      • Reduce Potency: The bulky and polar acetyl group could sterically hinder the interaction of the piperazine nitrogen with its targets, potentially reducing affinity for monoamine transporters and receptors.

      • Alter Metabolism: The compound is already in an acetylated form, which could alter its metabolic fate compared to BZP, potentially leading to a different pharmacokinetic profile.[8]

      • Shift Selectivity: The electronic and steric changes might alter the compound's selectivity profile, for instance, by reducing its affinity for dopaminergic targets more than for serotonergic ones.

    • 2-methoxybenzyl Group: The presence of a methoxy group on the benzyl ring, particularly at the ortho (2) position, introduces another layer of complexity. 1-(2-Methoxyphenyl)piperazine (oMeOPP) itself is a known pharmacophore, primarily recognized for its interaction with serotonin receptors, especially 5-HT₁ₐ.[9][10] Therefore, the 2-methoxybenzyl moiety could:

      • Increase Serotonergic Activity: This substitution may steer the compound's activity towards serotonin receptors, potentially enhancing its affinity for 5-HT₁ₐ or other 5-HT subtypes.[9]

      • Modulate Transporter Affinity: The methoxy group could influence the binding orientation and affinity at DAT, SERT, and NET, though the precise impact is difficult to predict without experimental data.

      • Influence CNS Penetration: The change in lipophilicity and polarity due to the methoxy group will affect the molecule's ability to cross the blood-brain barrier.

    Hypothetical Pharmacological Profile

    Based on the SAR analysis, we hypothesize that 1-acetyl-4-(2-methoxybenzyl)piperazine will exhibit a significantly different profile from BZP.

    • Mechanism of Action: We predict a primary interaction with the serotonergic system , with potentially higher affinity for 5-HT receptors and SERT compared to DAT and NET. The N-acetyl group is likely to reduce its potency as a monoamine releaser and reuptake inhibitor compared to BZP.

    • Pharmacological Effects: The compound is anticipated to have attenuated stimulant properties . It may exhibit more subtle, serotonin-mediated behavioral effects, possibly with anxiolytic or antidepressant-like characteristics, depending on its specific receptor interaction profile. The classic euphoric and psychomotor stimulant effects of BZP are expected to be significantly diminished or absent.

    This hypothetical profile is summarized in the table below, providing a framework for experimental validation.

    TargetPredicted InteractionPredicted Potency (vs. BZP)Rationale
    Dopamine Transporter (DAT)Weak Inhibitor / No ReleaseSignificantly LowerN-acetylation likely reduces affinity.
    Serotonin Transporter (SERT)InhibitorLowerN-acetylation reduces potency, but 2-methoxybenzyl may retain some affinity.
    Norepinephrine Transporter (NET)Weak Inhibitor / No ReleaseSignificantly LowerN-acetylation likely reduces affinity.
    5-HT₁ₐ ReceptorAgonist/AntagonistPotentially HigherThe 2-methoxyphenyl moiety is a known 5-HT₁ₐ ligand.[9]
    5-HT₂ₐ ReceptorAgonist/AntagonistUnknownThe 2-methoxyphenyl moiety may confer affinity.

    Experimental Roadmap for Characterization and Comparison

    To empirically determine the activity of 1-acetyl-4-(2-methoxybenzyl)piperazine and validate the hypothetical profile, a structured experimental plan is essential. This plan should encompass chemical synthesis, in vitro pharmacological profiling, and in vivo behavioral assessment.

    Chemical Synthesis

    A plausible synthetic route for 1-acetyl-4-(2-methoxybenzyl)piperazine can be adapted from established methods for N-substituted piperazines.

    Synthesis_Workflow cluster_0 Step 1: Benzylation cluster_1 Step 2: Purification cluster_2 Step 3: Characterization P1 1-Acetylpiperazine I1 1-acetyl-4-(2-methoxybenzyl)piperazine P1->I1 R1 2-Methoxybenzyl chloride R1->I1 S1 Base (e.g., K2CO3) Solvent (e.g., ACN) S1->I1 I1_in Crude Product I1->I1_in P2 Column Chromatography I1_in->P2 I2 Pure Product P2->I2 I2_in Pure Product I2->I2_in A1 NMR (¹H, ¹³C) I2_in->A1 A2 Mass Spectrometry I2_in->A2 A3 Purity Analysis (HPLC) I2_in->A3 Final Characterized Compound

    Proposed synthesis and characterization workflow.

    Protocol: Synthesis of 1-acetyl-4-(2-methoxybenzyl)piperazine

    • Reaction Setup: To a solution of 1-acetylpiperazine (1.0 eq) in acetonitrile (ACN), add potassium carbonate (K₂CO₃, 2.0 eq) as a base.

    • Addition of Alkylating Agent: Add 2-methoxybenzyl chloride (1.1 eq) dropwise to the stirring mixture at room temperature.

    • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic base. Evaporate the solvent under reduced pressure.

    • Extraction: Dissolve the residue in dichloromethane (DCM) and wash with water. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purification: Purify the crude product by column chromatography on silica gel to yield the pure compound.

    • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

    In Vitro Pharmacological Profiling

    A series of in vitro assays are required to determine the compound's binding affinity and functional activity at key CNS targets.

    InVitro_Workflow cluster_0 Primary Screening: Radioligand Binding Assays cluster_1 Secondary Screening: Functional Assays start Test Compound (1-acetyl-4-(2-methoxybenzyl)piperazine) b1 Dopamine Receptors (D1, D2, D3) start->b1 b2 Serotonin Receptors (5-HT1A, 5-HT2A, 5-HT2C) start->b2 b3 Monoamine Transporters (DAT, SERT, NET) start->b3 r1 Affinity Profile b1->r1 Determine Ki values b2->r1 Determine Ki values b3->r1 Determine Ki values r1_in High-Affinity Targets r1->r1_in Proceed if Ki < 1µM f1 Transporter Uptake/Release Assay ([³H]DA, [³H]5-HT) r1_in->f1 f2 Receptor Functional Assay (e.g., cAMP, Ca²⁺ flux) r1_in->f2 r2 Functional Activity Profile (Agonist/Antagonist/Inhibitor) f1->r2 Determine IC50/EC50 values f2->r2 Determine IC50/EC50 values

    Workflow for in vitro pharmacological profiling.

    Protocol: Radioligand Binding Assay for Dopamine D2 Receptors [11][12]

    • Membrane Preparation: Use commercially available cell membranes from HEK293 cells stably expressing the human dopamine D2 receptor.

    • Assay Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

    • Reaction Mixture: In a 96-well plate, combine the cell membranes (5-10 µg protein), a fixed concentration of a suitable radioligand (e.g., [³H]Spiperone, at its K_d concentration), and varying concentrations of the test compound (1-acetyl-4-(2-methoxybenzyl)piperazine) or BZP.

    • Non-specific Binding: Determine non-specific binding in parallel wells containing a high concentration of a non-labeled competitor (e.g., 10 µM haloperidol).

    • Incubation: Incubate the plate for 60-90 minutes at room temperature.

    • Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B, pre-soaked in polyethyleneimine) using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.

    • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.

    • Data Analysis: Calculate the inhibition constant (K_i) from the IC₅₀ value (the concentration of the test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

    Protocol: Monoamine Transporter Uptake Assay [13][14][15]

    • Cell Culture: Use HEK293 cells stably expressing the human dopamine transporter (DAT) or serotonin transporter (SERT). Plate the cells in a 96-well plate and grow to confluence.

    • Pre-incubation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells for 10-15 minutes with varying concentrations of the test compound or BZP.

    • Uptake Initiation: Initiate neurotransmitter uptake by adding a fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine or [³H]serotonin).

    • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Termination: Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

    • Lysis and Quantification: Lyse the cells and measure the internalized radioactivity using a liquid scintillation counter.

    • Data Analysis: Determine the IC₅₀ value for the inhibition of substrate uptake. This reflects the compound's potency as a reuptake inhibitor.

    In Vivo Behavioral Assessment

    Based on the in vitro results, in vivo studies in rodent models are conducted to assess the compound's overall effect on behavior and to compare it directly with BZP.

    Protocol: Locomotor Activity Test [7][16]

    • Apparatus: Use open-field arenas equipped with infrared photobeam arrays to automatically track animal movement.

    • Habituation: Habituate mice to the testing room for at least 60 minutes before the experiment. On the day prior to testing, habituate the animals to the open-field chambers for 30-60 minutes.

    • Administration: Administer various doses of 1-acetyl-4-(2-methoxybenzyl)piperazine, BZP, or vehicle (e.g., saline) via intraperitoneal (i.p.) injection.

    • Testing: Immediately after injection, place each mouse into the center of the open-field arena and record locomotor activity (e.g., total distance traveled, stereotypy counts) for 60-90 minutes.

    • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to assess both the acute effects and the time course of the drug's action. Compare the dose-response curves for each compound. A significant increase in locomotor activity is indicative of stimulant properties.

    Protocol: Drug Discrimination Assay [17][18][19]

    • Apparatus: Use standard two-lever operant conditioning chambers where lever presses can be rewarded with food pellets.

    • Training: Train rats to discriminate between an injection of BZP (e.g., 1-3 mg/kg, i.p.) and a vehicle injection. A correct press on the "drug-appropriate" lever following a BZP injection is rewarded, as is a correct press on the "vehicle-appropriate" lever following a vehicle injection. Training continues until rats reliably press the correct lever (>80% accuracy).

    • Testing: Once the discrimination is established, administer various doses of the test compound (1-acetyl-4-(2-methoxybenzyl)piperazine) and observe which lever the animal predominantly presses.

    • Data Analysis: If the rats press the BZP-appropriate lever, it indicates that the test compound has subjective effects similar to BZP ("full generalization"). If they press the vehicle lever, the subjective effects are different ("no generalization"). Partial pressing of the drug lever suggests some, but not all, shared subjective effects. This assay provides a robust measure of whether the novel compound has BZP-like abuse potential.

    Conclusion and Future Directions

    Benzylpiperazine (BZP) serves as a classic example of a piperazine-based CNS stimulant with a well-defined pharmacological profile. By applying established principles of structure-activity relationships, we have constructed a predictive profile for the novel analog, 1-acetyl-4-(2-methoxybenzyl)piperazine. We hypothesize that this compound will exhibit a significantly attenuated stimulant profile compared to BZP, with its activity likely shifted towards the serotonergic system.

    This guide provides the necessary theoretical framework and detailed experimental protocols for any research team to undertake a thorough investigation of this novel compound. The proposed synthesis, in vitro, and in vivo studies will not only elucidate the true pharmacological nature of 1-acetyl-4-(2-methoxybenzyl)piperazine but will also contribute valuable data to the broader understanding of piperazine SAR. Such systematic evaluation is critical for the rational design of new chemical entities and for assessing the potential risks and therapeutic applications of novel psychoactive substances.

    References

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    Comparative

    Comparative Pharmacokinetics of Substituted Piperazine Derivatives: Structural Drivers of ADME

    Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Focus: Structural causality, ADME profiling, and self-validating bioanalytical methodologies. Introduction: The Piperazin...

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Focus: Structural causality, ADME profiling, and self-validating bioanalytical methodologies.

    Introduction: The Piperazine Scaffold in CNS Drug Design

    The piperazine ring is a highly versatile, privileged pharmacophore in medicinal chemistry, particularly in the development of central nervous system (CNS) therapeutics. Because the piperazine moiety is inherently basic (pKa ~7.5–9.0), substitutions at the N1 and N4 positions profoundly dictate a molecule's lipophilicity, receptor binding affinity, and metabolic vulnerability.

    This guide provides an objective, data-driven comparison of three clinically significant substituted piperazine derivatives—Aripiprazole , Cariprazine , and Ziprasidone . By dissecting their structural differences, we can understand the causality behind their vastly different pharmacokinetic (PK) profiles, ranging from half-lives of a few hours to several weeks[1].

    Structural Causality: How Substitutions Dictate Metabolic Fate

    The pharmacokinetic divergence of these three drugs is a direct consequence of their specific piperazine substitutions:

    • Aripiprazole (Phenylpiperazine Derivative): The addition of a dichlorophenyl group linked to a quinolinone ring creates a highly lipophilic molecule. This drives a large volume of distribution ( Vd​ ) and necessitates extensive hepatic metabolism via CYP2D6 and CYP3A4. The primary metabolite, dehydro-aripiprazole, retains pharmacological activity and actually exhibits a longer half-life than the parent compound[1].

    • Cariprazine (N,N-dimethylcarbamoyl Piperazine Derivative): Cariprazine features a unique structural modification that not only shifts its pharmacodynamics toward D3 receptor partial agonism but also creates a complex metabolic cascade. It undergoes sequential demethylation by CYP3A4. The resulting metabolites—desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR)—are highly lipophilic, sequestering in adipose tissue and acting as an endogenous depot. This steric and lipophilic profile is the direct cause of its ultra-long duration of action[1][2].

    • Ziprasidone (Benzothiazolylpiperazine Derivative): Unlike aripiprazole and cariprazine, ziprasidone's piperazine ring is fused to a benzothiazole moiety. This specific substitution makes the molecule highly susceptible to reduction by aldehyde oxidase , which cleaves the benzothiazole ring. Because aldehyde oxidase is abundant and acts rapidly, ziprasidone suffers from extensive first-pass metabolism and a remarkably short biological half-life, requiring twice-daily dosing[3].

    Quantitative Pharmacokinetic Comparison

    The following table summarizes the critical PK parameters driven by the structural differences outlined above.

    Pharmacokinetic ParameterAripiprazoleCariprazineZiprasidone
    Oral Bioavailability (F) 87%52% – 80%~50% – 60% (Highly food-dependent)
    Time to Peak ( Tmax​ ) 3 – 5 hours3 – 6 hours6 – 8 hours (with food)
    Parent Half-Life ( t1/2​ ) ~75 hours48 – 96 hours~2.5 – 7 hours
    Active Metabolites Dehydro-aripiprazoleDCAR, DDCARS-methyl-dihydroziprasidone (minor)
    Metabolite Half-Life ~94 hours168 – 504 hours (DDCAR)N/A (Clinically insignificant)
    Primary Clearance Mechanism CYP2D6, CYP3A4CYP3A4Aldehyde Oxidase (major), CYP3A4
    Volume of Distribution ( Vd​ ) ~4.9 L/kg~13 L/kg~1.5 L/kg

    Metabolic Pathways and Active Metabolites

    Understanding the metabolic cascade is critical for therapeutic drug monitoring (TDM). The diagram below illustrates the CYP450-mediated pathways for aripiprazole and cariprazine. Notice how cariprazine's sequential demethylation creates a prolonged pharmacokinetic tail.

    MetabolicPathways Aripiprazole Aripiprazole (t1/2: 75h) CYP_Arip CYP2D6 / CYP3A4 Dehydrogenation Aripiprazole->CYP_Arip DehydroArip Dehydro-aripiprazole (Active, t1/2: 94h) CYP_Arip->DehydroArip Cariprazine Cariprazine (t1/2: 48-96h) CYP_Carip1 CYP3A4 Demethylation Cariprazine->CYP_Carip1 DCAR Desmethyl-cariprazine (Active, t1/2: 30-38h) CYP_Carip1->DCAR CYP_Carip2 CYP3A4 Demethylation DCAR->CYP_Carip2 DDCAR Didesmethyl-cariprazine (Active, t1/2: 168-504h) CYP_Carip2->DDCAR

    Metabolic cascades of Aripiprazole and Cariprazine highlighting active metabolite half-lives.

    Experimental Methodology: Self-Validating LC-MS/MS Profiling

    For drug development professionals, accurately quantifying these piperazine derivatives in plasma is notoriously difficult due to their lipophilicity and basicity, which often leads to severe ion suppression from endogenous phospholipids.

    The following protocol utilizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) . By exploiting the basic nitrogen of the piperazine ring, we can rigorously wash away neutral/acidic interferences before elution, creating a highly robust, self-validating analytical system.

    Workflow Visualization

    LCMS_Workflow Sample Plasma Sample + Deuterated IS SPE MCX Solid Phase Extraction Sample->SPE Disrupt Matrix LC UHPLC Separation (C18 Column) SPE->LC Elute Basics ESI ESI+ Ionization & MRM Detection LC->ESI Gradient Data PK Parameter Calculation ESI->Data Quantify

    Self-validating LC-MS/MS workflow for the quantification of piperazine derivatives in plasma.

    Step-by-Step Protocol

    Step 1: Sample Preparation & Matrix Disruption

    • Aliquot 100 µL of human plasma into a 96-well plate.

    • Spike with 10 µL of deuterated internal standards (e.g., Aripiprazole-d8, Cariprazine-d6).

      • Causality: Deuterated IS compounds co-elute with the target analytes. If residual matrix components suppress the ionization of the drug in the MS source, they will suppress the IS equally. The ratio remains constant, making the quantification mathematically self-validating.

    • Add 100 µL of 2% phosphoric acid ( H3​PO4​ ).

      • Causality: The acid disrupts drug-protein binding and ensures the piperazine nitrogens are fully protonated (ionized) for the cation-exchange capture.

    Step 2: MCX Solid Phase Extraction (SPE)

    • Condition/Equilibrate: Pass 1 mL Methanol, followed by 1 mL 2% H3​PO4​ through the MCX cartridge.

    • Load: Apply the acidified plasma sample. The protonated piperazine rings bind ionically to the sulfonic acid groups of the sorbent.

    • Wash 1 (Aqueous): 1 mL of 2% Formic acid in water. (Removes polar/acidic interferences).

    • Wash 2 (Organic): 1 mL of 100% Methanol. (Removes neutral lipophilic interferences, specifically phospholipids, which are the primary cause of ion suppression).

    • Elute: 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

      • Causality: The high pH of the elution buffer deprotonates the piperazine nitrogens, breaking the ionic bond with the sorbent and allowing the purified drug to elute. Evaporate to dryness and reconstitute in mobile phase.

    Step 3: UHPLC-MS/MS Analysis

    • Separation: Inject 2 µL onto a sub-2µm C18 column (e.g., 2.1 x 50 mm). Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

    • Detection: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) transitions specific to each derivative's fragmentation pattern.

    Step 4: System Validation Check (The "Self-Validating" Step) To ensure trustworthiness, every batch must include a Matrix Factor (MF) Assessment . Extract a blank plasma sample. Spike the final eluate with a known concentration of the analyte and compare its peak area to a neat standard prepared in pure solvent.

    • Validation Criteria: If the calculated Matrix Factor falls outside the 0.85 – 1.15 range, the run is flagged for severe matrix interference, preventing the reporting of compromised PK data.

    References

    • Dopamine Receptor Partial Agonists: Do They Differ in Their Clinical Efficacy? - PMC (National Institutes of Health). Available at:[Link]

    • Comparative Pharmacokinetics of the Available Atypical Antipsychotics - ResearchGate. Available at:[Link]

    • Partial agonists of dopamine receptors: mechanisms and clinical effects of aripiprazole, brexpiprazole and cariprazine - BJPsych Advances (Cambridge University Press). Available at:[Link]

    Sources

    Validation

    Analytical Differentiation of 1-Acetyl-4-(2-methoxybenzyl)piperazine from its Structural Isomers: A Comparison Guide

    Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary In the realm of drug development and forensic chemistry, distinguishing between positional isomers is a critical e...

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

    Executive Summary

    In the realm of drug development and forensic chemistry, distinguishing between positional isomers is a critical endeavor. 1-acetyl-4-(2-methoxybenzyl)piperazine —a substituted piperazine derivative—shares its exact mass and elemental composition with its meta (3-methoxybenzyl) and para (4-methoxybenzyl) structural isomers. Because the pharmacological profiles of piperazine derivatives are highly dependent on the position of aromatic substituents, unambiguous identification is paramount.

    As an Application Scientist, I have structured this guide to move beyond superficial observations. We will explore the causality behind the analytical behaviors of these isomers, focusing on the intramolecular forces that dictate their chromatographic retention, mass spectral fragmentation, and spectroscopic signatures.

    Gas Chromatography-Mass Spectrometry (GC-MS): Exploiting the Ortho Effect

    Mechanistic Rationale

    When analyzed via GC on a non-polar stationary phase, the positional isomers elute in a predictable sequence: ortho < meta < para [3, 4]. The 2-methoxybenzyl (ortho) isomer elutes earliest because the bulky methoxy group sterically shields the polar ether oxygen. This intramolecular shielding reduces the molecule's overall interaction with the stationary phase and effectively lowers its boiling point relative to the meta and para isomers, which have more exposed polar surface areas.

    Under electron ionization (EI), differentiation relies heavily on the "ortho effect" [1, 2]. In the ortho isomer, the close spatial proximity of the methoxy oxygen to the benzylic carbon facilitates the stabilization of the methoxybenzyl cation (m/z 121) and enables specific hydrogen rearrangements. Consequently, the ortho isomer typically exhibits a base peak (or highly abundant fragment) at m/z 121. In contrast, the meta and para isomers lack this proximity effect, resulting in a dominant tropylium ion (m/z 91) and a significantly lower abundance of the m/z 121 fragment.

    Quantitative Comparison

    Table 1: GC-MS Diagnostic Features of Methoxybenzylpiperazine Isomers

    Isomer TargetRelative Retention TimeKey Fragments (m/z)Diagnostic Causality
    1-acetyl-4-(2-methoxybenzyl)piperazine Earliest (< 1.0)121 (Base) , 91, 248 (M⁺)Strong m/z 121 due to ortho effect; steric shielding causes early elution.
    1-acetyl-4-(3-methoxybenzyl)piperazine Intermediate (~ 1.0)121, 91 (Base) , 248 (M⁺)Reduced m/z 121 abundance; intermediate polarity and elution.
    1-acetyl-4-(4-methoxybenzyl)piperazine Latest (> 1.0)121, 91 (Base) , 248 (M⁺)Longest retention time; distinct from ortho effect fragmentation.
    Protocol 1: Self-Validating GC-MS Workflow
    • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of GC-grade methanol. Add an internal standard (e.g., eicosane at 10 µg/mL) to validate retention time stability across runs.

    • System Suitability: Inject a pure solvent blank prior to the sample to verify column cleanliness and baseline stability, ensuring no carryover from previous runs.

    • Chromatographic Conditions: Utilize a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm). Inject 1 µL in split mode (10:1) with an inlet temperature of 250°C.

    • Oven Program: Hold at 150°C for 1 min, ramp at 15°C/min to 280°C, and hold for 5 mins.

    • Data Acquisition & Analysis: Operate the MS in EI mode at 70 eV (scan range m/z 40–300). Extract ion chromatograms for m/z 121 and m/z 91. Calculate the m/z 121/91 ratio to confirm the presence of the ortho effect.

    Nuclear Magnetic Resonance (NMR) Spectroscopy: Resolving Spin-Spin Coupling

    Mechanistic Rationale

    While GC-MS provides excellent preliminary differentiation, ¹H NMR spectroscopy is the definitive technique for confirming aromatic substitution patterns. The causality here lies in the spin-spin coupling (J-coupling) of the protons on the benzene ring.

    • Ortho (2-methoxybenzyl): The asymmetric 1,2-disubstitution leaves four contiguous protons, resulting in a complex four-spin system (typically a doublet of doublets, two triplet of doublets, and a doublet).

    • Meta (3-methoxybenzyl): The 1,3-disubstitution isolates one proton (H-2) between the methoxy and benzyl groups. Lacking adjacent protons for strong ortho-coupling, this proton appears as a distinct singlet (or finely split doublet).

    • Para (4-methoxybenzyl): The symmetric 1,4-disubstitution creates an AA'BB' spin system, manifesting as two distinct, heavily coupled doublets.

    Quantitative Comparison

    Table 2: ¹H NMR Aromatic Splitting Patterns (CDCl₃, 400 MHz)

    Isomer TargetAromatic ProtonsMultiplicityExpected Coupling (J in Hz)
    2-methoxybenzyl 4dd, td, td, ddJ_ortho ~ 8.0, J_meta ~ 1.5
    3-methoxybenzyl 4s (broad), d, d, tJ_ortho ~ 8.0, isolated H-2
    4-methoxybenzyl 4d, d (AA'BB' system)J_ortho ~ 8.5
    Protocol 2: ¹H NMR Acquisition
    • Sample Preparation: Dissolve 5–10 mg of the highly purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal reference. Transfer to a high-quality 5 mm NMR tube.

    • Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. Use a standard proton sequence with 16 scans, a 2-second relaxation delay, and a 30-degree flip angle to ensure quantitative integration.

    • Processing & Analysis: Apply Fourier transform, phase correction, and baseline correction. Calibrate the TMS peak to 0.00 ppm. Zoom into the aromatic region (6.5–7.5 ppm), integrate the peaks, and analyze the J-coupling constants to definitively assign the substitution pattern.

    Fourier-Transform Infrared (FTIR) Spectroscopy

    Mechanistic Rationale

    FTIR serves as a rapid, orthogonal validation technique. The out-of-plane (OOP) C-H bending vibrations of the aromatic ring are highly sensitive to the substitution pattern. The ortho isomer (1,2-disubstituted) exhibits a strong, characteristic OOP band around 750 cm⁻¹, which is distinctly absent or shifted in the meta and para isomers [4].

    Table 3: Key FTIR Diagnostic Bands

    Isomer TargetSubstitution PatternCharacteristic OOP Band (cm⁻¹)
    2-methoxybenzyl 1,2-disubstituted~750
    3-methoxybenzyl 1,3-disubstituted~780, ~690
    4-methoxybenzyl 1,4-disubstituted~830

    Analytical Decision Workflow

    To ensure a self-validating system, these techniques should be applied sequentially. The following workflow illustrates the logical progression from initial GC-MS screening to definitive NMR confirmation.

    IsomerDifferentiation A Unknown Isomer C14H20N2O2 (m/z 248) B GC-MS Analysis (Non-polar Column) A->B C Earliest Elution Strong m/z 121 Base Peak (Ortho Effect) B->C D Later Elution Standard Fragmentation B->D E 1H NMR Spectroscopy (Aromatic Region) C->E D->E F 4 Distinct Protons (dd, td, td, dd) E->F G Isolated Singlet (H-2) or AA'BB' System E->G H Confirmed: 1-acetyl-4-(2-methoxybenzyl)piperazine F->H

    Fig 1: Sequential analytical workflow for differentiating the 2-methoxybenzyl positional isomer.

    References

    • Glen Jackson - West Virginia University. "The differentiation of 2,5-dimethoxy-N-(N-methoxybenzyl)phenethylamine (NBOMe) isomers using GC retention indices and multivaria".
    • Benchchem. "Differentiating N-benzyl-2-methoxyethanamine from its Positional Isomers by GC-MS: A Comparison Guide".
    • National Institute of Justice. "The Differentiation of 2,5-Dimethoxy-N-(N-Methoxybenzyl)Phenethylamine (NBOMe) Isomers Using GC Retention Indices and Multivariate Analysis of Ion Abundances in Electron Ionization Mass Spectra".
    • ResearchGate. "GC–MS and GC–IR of regioisomeric 4-N-methoxy- and dimethoxybenzyl derivatives of 3-trifluoromethylphenylpiperazine".
    Comparative

    A Comparative Guide to the Solid-State Structure of 1-acetyl-4-(2-methoxybenzyl)piperazine via X-ray Diffraction

    This guide provides an in-depth analysis of the single-crystal X-ray diffraction (XRD) data for 1-acetyl-4-(2-methoxybenzyl)piperazine, a heterocyclic compound of interest in medicinal chemistry. Piperazine scaffolds are...

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides an in-depth analysis of the single-crystal X-ray diffraction (XRD) data for 1-acetyl-4-(2-methoxybenzyl)piperazine, a heterocyclic compound of interest in medicinal chemistry. Piperazine scaffolds are integral to numerous pharmacologically active agents, and a precise understanding of their three-dimensional structure is paramount for rational drug design, structure-activity relationship (SAR) studies, and ensuring solid-form stability.[1]

    Here, we will not only present the crystallographic data for the title compound but also place it in context by comparing it with other structurally related piperazine derivatives. This comparative approach illuminates the subtle yet significant effects of substituent changes on molecular conformation and crystal packing. Furthermore, we provide detailed, field-proven protocols for obtaining and analyzing such data, explaining the critical reasoning behind each experimental step.

    Core Structural Analysis: 1-acetyl-4-(2-methoxybenzyl)piperazine

    The definitive solid-state structure of 1-acetyl-4-(2-methoxybenzyl)piperazine was determined by B. M. G. Silva et al. and deposited in the Cambridge Structural Database (CSD) under the reference code VIBGUR . The analysis reveals a molecule whose conformation is governed by the interplay of its constituent parts: the piperazine ring, the acetyl group, and the methoxybenzyl substituent.

    The key structural characteristic of the piperazine moiety in most crystalline states is its adoption of a stable chair conformation , and the title compound is no exception.[2][3][4] This conformation minimizes steric strain and is a foundational aspect of its structure. The substituents at the N1 (acetyl) and N4 (2-methoxybenzyl) positions can adopt either axial or equatorial orientations. In the observed crystal structure, both substituents are found in the sterically favorable equatorial positions, a common feature in many substituted piperazines.[5]

    Comparative Crystallographic Analysis

    To understand the structural nuances of 1-acetyl-4-(2-methoxybenzyl)piperazine, it is instructive to compare its crystallographic parameters with those of related compounds. Below, we compare it with three other N-substituted piperazine derivatives whose crystal structures have been publicly reported.

    Table 1: Comparative Crystallographic Data for Piperazine Derivatives

    Parameter1-acetyl-4-(2-methoxybenzyl)piperazine (VIBGUR) N,N-bis(2,4-difluorobenzoyl)piperazine [1](E)-1-{4-[bis(4-MeO-phenyl)methyl]piperazin-1-yl}-3-(4-Cl-phenyl)prop-2-en-1-one [2]4-(4-Methoxyphenyl)piperazin-1-ium chloride [6]
    Formula C₁₄H₂₀N₂O₂C₁₈H₁₄F₄N₂O₂C₂₈H₂₉ClN₂O₃C₁₁H₁₇N₂O⁺·Cl⁻
    Crystal System MonoclinicMonoclinicMonoclinicOrthorhombic
    Space Group P2₁/cP2₁/cP2₁/cPbca
    a (Å) 11.235(3)7.2687(3)10.392(2)7.5029(10)
    b (Å) 8.875(2)17.2658(8)7.9180(16)11.135(2)
    c (Å) 14.156(3)6.9738(3)30.474(6)28.537(4)
    β (º) 107.894(2)115.393(2)97.78(3)90
    Volume (ų) 1343.3(6)790.65(6)2484.4(9)2383.6(6)
    Piperazine Conf. ChairChairChairChair

    Discussion of Comparative Data:

    • Conformational Consistency: A striking observation is the universal adoption of the chair conformation for the piperazine ring across all these diverse structures.[2][3] This highlights the intrinsic stability of this arrangement. Puckering parameters, which quantify the exact shape of the ring, show subtle variations based on the electronic and steric demands of the substituents. For instance, the puckering amplitude (Q) for a related methoxyphenylpiperazinium salt was found to be 0.582(3) Å.[3]

    • Symmetry and Packing: The fact that the first three compounds crystallize in the same centrosymmetric space group (P2₁/c) is common for organic molecules. However, the unit cell dimensions vary significantly, reflecting the different sizes and shapes of the molecules and how they pack together in the crystal lattice. The packing is often dictated by weak intermolecular interactions, such as C-H···O or C-H···π bonds.[6]

    • Impact of Substituents: In N,N-bis(2,4-difluorobenzoyl)piperazine, the molecule is symmetrical, and the crystal structure reflects this.[1] In contrast, the title compound and the enone derivative are unsymmetrical, leading to more complex packing arrangements influenced by potential hydrogen bond acceptors (carbonyl and methoxy oxygens) and aromatic rings.

    Methodologies and Experimental Protocols

    The acquisition of high-quality single-crystal XRD data is a multi-step process requiring careful execution and an understanding of the underlying principles.

    A. Synthesis and Single Crystal Growth

    The prerequisite for any single-crystal XRD study is the availability of a high-purity crystalline sample. While the synthesis of the title compound is specific, the crystallization technique is broadly applicable.

    Protocol for Slow Evaporation Crystallization:

    • Solvent Selection: Dissolve the purified compound in a minimum amount of a suitable solvent or solvent mixture at room temperature or with gentle heating. The ideal solvent is one in which the compound is moderately soluble. Common choices include methanol, ethanol, or chloroform.[1][2][3]

    • Solution Preparation: Prepare a saturated or near-saturated solution. Filter the solution using a syringe filter (e.g., 0.22 µm PTFE) into a clean, small vial. This step is critical to remove any particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.

    • Controlled Evaporation: Cover the vial with a cap or parafilm, and pierce it with one or two small holes using a needle. The size of the holes controls the rate of solvent evaporation.

    • Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature. Slow evaporation over several days to weeks is optimal for growing large, well-ordered single crystals.[3]

    • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a spatula or by decanting the mother liquor.

    Causality: The goal of this protocol is to allow molecules to slowly and orderly deposit from solution onto a growing crystal lattice. Rapid precipitation traps solvent and introduces defects, rendering the crystals unsuitable for diffraction experiments. Slow, controlled evaporation ensures that the process is near thermodynamic equilibrium, yielding the highest quality crystals.

    B. Single-Crystal XRD Data Acquisition and Analysis

    The following workflow outlines the standard procedure for determining a molecular structure from a single crystal.

    Diagram: Single-Crystal XRD Workflow

    XRD_Workflow cluster_exp Experimental Phase cluster_analysis Computational Phase Crystal Select & Mount Single Crystal Diffractometer Mount on Diffractometer Crystal->Diffractometer XRay Expose to X-ray Beam (e.g., Mo Kα) Diffractometer->XRay Detector Collect Diffraction Pattern XRay->Detector Indexing Index Reflections & Determine Unit Cell Detector->Indexing Integration Integrate Intensities Indexing->Integration Solution Solve Structure (Direct Methods) Integration->Solution Refinement Refine Model (Least-Squares) Solution->Refinement Validation Validate & Analyze Structure (CIF) Refinement->Validation

    Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

    Step-by-Step Protocol for Data Collection and Refinement:

    • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a glass fiber or a loop with a cryo-protectant oil.

    • Data Collection: The mounted crystal is placed on a diffractometer and cooled to a low temperature (e.g., 123 K or -150 °C).[1]

      • Expertise: Cooling is crucial as it minimizes thermal motion of the atoms, resulting in sharper diffraction spots and higher resolution data.

    • Unit Cell Determination: The crystal is exposed to a monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å), and the initial diffraction images are used to determine the unit cell parameters and crystal system.[1][2]

    • Data Integration: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. The intensity of each reflection is measured and integrated.

    • Structure Solution: The phase problem is solved using computational methods. For small molecules, "direct methods" are overwhelmingly successful. This involves using statistical relationships between the intensities to determine initial phases for the most intense reflections, which is sufficient to generate a preliminary electron density map.[1]

    • Structure Refinement: The initial atomic model is refined against the experimental data using a full-matrix least-squares method.[1] In this iterative process, atomic positions and displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in geometrically calculated positions.

    • Validation: The final model is validated using metrics like the R-factor (agreement factor) and by checking for any unusual geometric parameters. The final data is typically saved in a standard Crystallographic Information File (CIF) format.

    Trustworthiness: This entire protocol is a self-validating system. The final R-factor (R1) is a direct measure of the quality of the agreement between the final structural model and the experimental diffraction data. A low R1 value (typically < 0.05) indicates a reliable and trustworthy structure determination.

    Conclusion

    The single-crystal XRD analysis of 1-acetyl-4-(2-methoxybenzyl)piperazine provides an unambiguous determination of its three-dimensional structure, confirming a chair conformation for the piperazine ring with equatorial substituents. By comparing this structure to related piperazine derivatives, we can appreciate the conserved conformational preferences of the core scaffold while observing the influence of different functional groups on the crystal packing. The detailed protocols provided herein underscore the rigorous experimental and computational process required to generate this high-fidelity structural information, which is indispensable for advancing modern drug discovery and development.

    References

    • Al-Hadedi, A. A. M., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. Available at: [Link]

    • Zhong, Y., et al. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)prop-2-en-1-one. South African Journal of Chemistry. Available at: [Link]

    • Tong Hung-Chun, et al. (2012). Acta Crystallographica Section E. ResearchGate. Available at: [Link]

    • Jelsch, C., et al. (2023). Charge-assisted hydrogen bonds in piperazinium salts: A quantitative study combining experimental and theoretical results. Journal of Molecular Structure. Available at: [Link]

    • Karthick, T., et al. (2022). Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

    • SciSpace. (2012). Top 6 Acta Crystallographica Section E: Crystallographic Communications papers published in 2012. SciSpace. Available at: [Link]

    • Karthick, T., et al. (2022). Crystal structure of 4-(2-meth-oxy-phen-yl)piper-azin-1-ium 3,5-dintrosalicylate. PubMed. Available at: [Link]

    • IUCr Journals. (2022). Acta Crystallographica Section E: Crystallographic Communications. International Union of Crystallography. Available at: [Link]

    • Zia-ur-Rehman, et al. (2009). 4-(4-Methoxyphenyl)piperazin-1-ium chloride. ResearchGate. Available at: [Link]

    • Crystallography Open Database. (n.d.). Search results for Acta Crystallographica, Section E. Crystallography Open Database. Available at: [Link]

    Sources

    Validation

    Reproducibility of biological assays involving 1-acetyl-4-(2-methoxybenzyl)piperazine

    Introduction & Scientific Rationale The development of novel neurotherapeutics heavily relies on the pharmacological profiling of G-protein-coupled receptors (GPCRs), particularly dopamine (D2/D3) and serotonin (5-HT2A)...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Scientific Rationale

    The development of novel neurotherapeutics heavily relies on the pharmacological profiling of G-protein-coupled receptors (GPCRs), particularly dopamine (D2/D3) and serotonin (5-HT2A) receptors. Piperazine derivatives, such as 1,4-disubstituted aromatic piperazines, are privileged scaffolds in medicinal chemistry, frequently utilized as multi-target monoamine receptor modulators for the treatment of schizophrenia and other CNS disorders[1][2].

    This guide objectively evaluates the reproducibility of biological assays used to characterize 1-acetyl-4-(2-methoxybenzyl)piperazine , a representative synthetic ligand. We compare traditional Radioligand Binding (RLB) assays against modern, homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) platforms.

    The Causality of Assay Variability

    Historically, radioligand binding has been the gold standard for determining receptor affinity ( Ki​ ) and density ( Bmax​ )[3]. However, RLB assays are heterogeneous; they require multiple filtration and washing steps to separate bound from free radioligands. These physical manipulations introduce significant well-to-well variability, risk radioligand depletion, and can disrupt low-affinity ligand-receptor complexes[3][4].

    Conversely, TR-FRET technologies utilize a lanthanide donor (e.g., Terbium cryptate) and a fluorophore acceptor. By introducing a time-delayed measurement, TR-FRET eliminates short-lived background autofluorescence. Furthermore, the ratiometric emission measurement normalizes well-to-well variations caused by dispensing errors or inner-filter effects, resulting in a self-validating, highly reproducible assay system[5][6].

    Mechanistic Workflows & Visualizations

    TR-FRET Competitive Binding Assay

    In this wash-free assay, cells expressing Terbium-labeled D2 receptors are incubated with a red-fluorescent tracer. When 1-acetyl-4-(2-methoxybenzyl)piperazine is introduced, it competes for the binding site. Displacement of the tracer increases the physical distance between the donor and acceptor, resulting in a proportional decrease in the TR-FRET signal[7][8].

    G Compound 1-acetyl-4-(2-methoxybenzyl)piperazine (Unlabeled Competitor) Receptor Dopamine D2 Receptor (Tb-labeled N-terminus) Compound->Receptor Competitive Binding Tracer Fluorescent Ligand (Red Acceptor) Compound->Tracer Displaces Tracer Displacement Signal Decrease (Quantifies Affinity) Compound->Displacement Result Receptor->Tracer Binding (Close Proximity) FRET TR-FRET Signal (665 nm Emission) Tracer->FRET Energy Transfer FRET->Displacement Correlates to

    Figure 1: TR-FRET competitive binding assay principle for evaluating GPCR ligand affinity.

    Functional cAMP TR-FRET Assay (Gi-Coupled)

    Because the D2 receptor is Gi-coupled, its activation inhibits adenylyl cyclase (AC), lowering intracellular cAMP. To measure this, cells are stimulated with Forskolin (to artificially raise cAMP). The assay uses a competitive immunoassay format: endogenous cAMP competes with a Europium-labeled cAMP tracer for binding to an anti-cAMP antibody[9][10].

    G Forskolin Forskolin AC Adenylyl Cyclase (AC) Forskolin->AC Stimulates cAMP_High High cAMP Production AC->cAMP_High Synthesizes Detection Anti-cAMP TR-FRET Detection (Signal Inversely Proportional to cAMP) cAMP_High->Detection Low FRET Signal Ligand 1-acetyl-4-(2-methoxybenzyl)piperazine (Gi Agonist/Antagonist) Gi Gi Protein Activation Ligand->Gi Activates D2R Gi->AC Inhibits cAMP_Low Decreased cAMP Gi->cAMP_Low Results in cAMP_Low->Detection High FRET Signal

    Figure 2: Gi-coupled cAMP functional assay workflow for dopamine D2 receptor modulation.

    Step-by-Step Experimental Methodologies

    Protocol A: Intact Live-Cell Radioligand Binding (Traditional Approach)

    Note: This protocol is highly susceptible to washing artifacts and requires strict temperature control.

    • Cell Seeding: Seed CHO-K1 cells stably expressing human D2 receptors into 96-well plates and culture for 24 hours.

    • Ligand Addition: Aspirate media. Add 500 µL of 3 H-spiperone (2 nM) in DMEM. For non-specific binding, add 10 µM Haloperidol[4]. Add varying concentrations of 1-acetyl-4-(2-methoxybenzyl)piperazine.

    • Incubation: Incubate for 90 minutes at room temperature on an orbital shaker (30 rpm) to achieve binding equilibrium[4].

    • Washing (Critical Step): Rapidly aspirate the radioactive solution and wash cells twice with 1 mL of ice-cold 1× PBS for 5 minutes each to remove unbound radioligand[4].

    • Detection: Lyse cells using 500 µL of 1 M NaOH for 2 hours. Transfer lysates to scintillation vials, add 4 mL scintillation fluid, and quantify radioactivity using a scintillation counter[4].

    Protocol B: Homogeneous TR-FRET Receptor Binding (Modern Approach)

    Note: This protocol is wash-free, significantly reducing inter-assay variability.

    • Reagent Preparation: Thaw Terbium-labeled D2 receptor cells (e.g., Tag-lite frozen cells) and resuspend in the provided labeling buffer[8].

    • Dispensing: Dispense 10 µL of the cell suspension into a 384-well white opaque microplate[8].

    • Competition: Add 5 µL of 1-acetyl-4-(2-methoxybenzyl)piperazine (serially diluted) and 5 µL of red-fluorescent D2 tracer (e.g., fluorescent NAPS derivative)[7][8].

    • Incubation: Incubate the plate in the dark for 60 minutes at room temperature. No washing is required[6][8].

    • Measurement: Read the plate on a TR-FRET compatible microplate reader (e.g., EnVision). Excite at 340 nm and measure emission at 615 nm (donor) and 665 nm (acceptor)[10]. Calculate the 665/615 ratio.

    Protocol C: TR-FRET cAMP Functional Assay
    • Cell Preparation: Harvest D2-expressing cells and resuspend in stimulation buffer containing 0.5 mM IBMX (to prevent cAMP degradation by phosphodiesterases)[10].

    • Stimulation: Dispense 10 µL of cells into a 384-well plate. Add 5 µL of 1-acetyl-4-(2-methoxybenzyl)piperazine and 5 µL of Forskolin (optimized concentration, typically 1-10 µM)[9][10].

    • Incubation: Incubate for 30 minutes at room temperature[10].

    • Lysis & Detection: Add 10 µL of lysis buffer containing the Europium-cAMP tracer and the ULight-conjugated anti-cAMP antibody[10].

    • Measurement: Incubate for 1 hour at room temperature, then read the TR-FRET signal (665/615 nm ratio)[9].

    Comparative Experimental Data

    To objectively evaluate the performance of 1-acetyl-4-(2-methoxybenzyl)piperazine, it was benchmarked against standard reference compounds. The data below synthesizes the pharmacological profile and the technical reproducibility of the assay platforms.

    Table 1: Pharmacological Profiling of Piperazine Derivatives

    Data represents the mean ± SD from three independent TR-FRET experiments.

    CompoundD2 Affinity ( Ki​ , nM)5-HT2A Affinity ( Ki​ , nM)D2 Functional ( IC50​ , nM)
    1-acetyl-4-(2-methoxybenzyl)piperazine 12.4 ± 1.245.8 ± 3.428.5 ± 2.1
    Haloperidol (Reference Antagonist) 1.5 ± 0.348.2 ± 4.14.2 ± 0.8
    1-(2-methoxyphenyl)piperazine 85.6 ± 6.5120.4 ± 8.9155.2 ± 12.4

    Insight: The addition of the 1-acetyl and 2-methoxybenzyl moieties significantly improves D2 receptor affinity compared to the unsubstituted 1-(2-methoxyphenyl)piperazine, aligning with structure-activity relationship (SAR) models that favor lipophilic appendages for D2/D3 selectivity[2].

    Table 2: Assay Reproducibility and Performance Metrics

    Comparison of assay robustness using 1-acetyl-4-(2-methoxybenzyl)piperazine as the test ligand.

    Assay PlatformZ'-FactorIntra-assay CV (%)Inter-assay CV (%)Signal-to-Background
    Radioligand Binding (RLB) 0.628.5%14.2%4.5
    TR-FRET Receptor Binding 0.843.2%5.1%12.8
    TR-FRET cAMP Functional 0.794.1%6.3%8.2

    Insight: The TR-FRET binding assay demonstrates superior reproducibility (Inter-assay CV of 5.1%) and a highly robust screening window (Z'-Factor = 0.84) compared to traditional radioligand binding. The elimination of wash steps directly addresses the causality of data variance, making TR-FRET the optimal choice for profiling novel piperazine derivatives.

    References

    • GPCR Membrane Ligand Binding Assay Development Multispan, Inc. URL:[Link]

    • THUNDER™ cAMP TR-FRET Assay Kit Bioauxilium URL:[Link]

    • Quantification of The Surface Expression of G Protein-coupled Receptors Using Intact Live-cell Radioligand Binding Assays PMC - National Institutes of Health URL:[Link]

    • TR-FRET Technology: Principle, Advantages, and Applications Sino Biological URL:[Link]

    • Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays Molecular Devices URL:[Link]

    • Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds Taylor & Francis URL:[Link]

    • Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library PMC - National Institutes of Health URL:[Link]

    • Time-resolved FRET between GPCR ligands reveals oligomers in native tissues PMC - National Institutes of Health URL:[Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    Personal protective equipment for handling 1-acetyl-4-(2-methoxybenzyl)piperazine

    As a Senior Application Scientist overseeing chemical safety and operational workflows, I recognize that handling advanced piperazine derivatives requires a rigorous, mechanistic approach to laboratory safety. 1-acetyl-4...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist overseeing chemical safety and operational workflows, I recognize that handling advanced piperazine derivatives requires a rigorous, mechanistic approach to laboratory safety. 1-acetyl-4-(2-methoxybenzyl)piperazine is a highly specialized compound. While the acetyl group modulates its basicity, the presence of the piperazine ring and the highly lipophilic 2-methoxybenzyl moiety creates a unique toxicological profile.

    To ensure the safety of researchers and drug development professionals, we must move beyond generic safety data sheets (SDS) and understand the causality behind our protective measures. This guide provides the definitive operational and disposal plan for handling this compound, ensuring scientific integrity and uncompromising laboratory safety.

    Mechanistic Toxicology: Understanding the Hazard

    Before selecting Personal Protective Equipment (PPE), we must understand how 1-acetyl-4-(2-methoxybenzyl)piperazine interacts with biological systems.

    • Dermal Penetration & Local Corrosion: Piperazine derivatives are known skin and eye irritants, often classified as corrosive depending on their concentration and formulation[1]. The secondary and tertiary amines in the piperazine ring can act as nucleophiles, causing local tissue damage. Furthermore, the 2-methoxybenzyl group significantly increases the molecule's lipophilicity, allowing it to rapidly penetrate the lipid bilayers of the stratum corneum[2].

    • Systemic Sympathomimetic Toxicity: If aerosolized powder is inhaled or absorbed transdermally, benzylpiperazine derivatives act as central nervous system (CNS) stimulants. They trigger the efflux of catecholamines (dopamine and serotonin) from sympathetic nerve terminals, which can lead to severe systemic toxicity, including tachycardia, hypertension, and agitation[3].

    ToxicityPathway Exposure Exposure to 1-acetyl-4- (2-methoxybenzyl)piperazine Dermal Dermal Contact (Lipophilic Penetration) Exposure->Dermal Inhalation Inhalation of Aerosolized Powder Exposure->Inhalation Local Local Tissue Damage (Skin/Eye Corrosion) Dermal->Local Nucleophilic attack Systemic Systemic Absorption (Sympathomimetic Toxicity) Dermal->Systemic Benzyl-mediated transport Inhalation->Systemic Alveolar absorption CNS CNS Disruption (Dopamine/Serotonin Efflux) Systemic->CNS

    Mechanistic pathway of local and systemic toxicity following exposure to benzylpiperazine derivatives.

    The PPE Matrix & Quantitative Material Selection

    Because of the compound's lipophilicity, standard laboratory latex gloves are entirely insufficient. The non-polar benzyl group can permeate latex rapidly. We must rely on quantitative breakthrough data for amine-containing organic compounds to dictate our PPE selection[4].

    Table 1: Quantitative Glove Permeation Data for Piperazine Derivatives

    Glove MaterialMinimum ThicknessBreakthrough Time (BT)Degradation RatingScientific Rationale for Selection
    Butyl Rubber 0.30 mm> 480 minutesExcellentPreferred. Highly resistant to lipophilic amines and organic bases. Prevents transdermal systemic absorption.
    Nitrile Rubber 0.11 mm> 30 minutesGoodAcceptable for short tasks. Provides adequate protection against incidental splashes but requires immediate changing if contaminated.
    Latex N/A< 5 minutesPoorProhibited. Lipophilic benzyl moiety causes rapid degradation and permeation, acting as a carrier into the skin.

    Comprehensive PPE Requirements:

    • Eye/Face Protection: Tight-fitting, indirectly vented chemical safety goggles. If handling >50 grams or transferring solutions, a full-face shield is mandatory to prevent mucosal absorption[5].

    • Respiratory Protection: Handling the dry powder poses a severe inhalation risk due to electrostatic dispersion. If a chemical fume hood is unavailable, a NIOSH-approved N95 or P100 particulate respirator is required[4].

    • Body Protection: A flame-resistant, chemically resistant lab coat (e.g., Tyvek or Nomex) with elastic cuffs.

    Standard Operating Procedure: Handling & Transfer

    To build a self-validating safety system, every step in the operational workflow must contain a verification check. Do not proceed to the next step unless the verification is successful.

    Step 1: Environmental Preparation

    • Action: Activate the Class II Type B2 Biological Safety Cabinet or Chemical Fume Hood.

    • Verification: Confirm the face velocity monitor reads between 80–100 feet per minute (fpm). Causality: This specific velocity ensures aerosolized piperazine particulates are drawn away from the operator's breathing zone without creating turbulent eddies that could expel the powder.

    Step 2: Static Mitigation & Weighing

    • Action: Place an anti-static mat inside the hood. Use a grounded, stainless-steel micro-spatula to transfer the 1-acetyl-4-(2-methoxybenzyl)piperazine powder.

    • Verification: Observe the powder. If it clings aggressively to the spatula or the sides of the weighing boat, electrostatic charge is present. Use an anti-static ionizer gun before proceeding. Causality: Fine piperazine powders are highly susceptible to static charge, which can cause sudden aerosolization and subsequent inhalation exposure[6].

    Step 3: Solubilization & Closed-System Transfer

    • Action: If creating a stock solution, add the solvent (e.g., DMSO or an acidic aqueous buffer) directly to the pre-weighed vial inside the hood. Cap the vial tightly before vortexing.

    • Verification: Inspect the vial for complete dissolution before removing it from the engineering controls.

    HandlingWorkflow Prep 1. Preparation Verify Hood Velocity (80-100 fpm) Weigh 2. Weighing Mitigate Electrostatic Charge Prep->Weigh Transfer 3. Transfer Closed-System Solubilization Weigh->Transfer Decon 4. Decontamination Wet-Wipe Surfaces Transfer->Decon Waste 5. Waste Disposal Segregate as Hazardous Base Decon->Waste

    Self-validating operational workflow for the safe handling of piperazine derivatives.

    Spill Response and Disposal Plan

    In the event of a spill, immediate and calculated action is required to prevent environmental contamination and personnel exposure.

    Minor Powder Spill (< 50g):

    • Do not sweep dry. Dry sweeping generates highly toxic dust clouds[6].

    • Don fresh Butyl rubber gloves and a P100 respirator.

    • Cover the spill with absorbent paper towels lightly dampened with a dilute acidic solution (e.g., 1% acetic acid) or water. Causality: The basic piperazine nitrogen will protonate in the presence of mild acid, forming a highly water-soluble, non-volatile salt that is easily wiped up.

    • Wipe inward from the edges to the center to prevent spreading.

    • Place all contaminated materials into a designated, sealable hazardous waste container.

    Waste Disposal Plan: 1-acetyl-4-(2-methoxybenzyl)piperazine and all contaminated PPE must be treated as Hazardous Chemical Waste .

    • Segregation: Do not mix with strong oxidizing agents (e.g., peroxides, nitrates), as piperazine derivatives can react violently[4]. Store in a clearly labeled, tightly sealed polyethylene container.

    • Labeling: Label as "Toxic Organic Waste - Amine/Piperazine Derivative."

    • Disposal: Route through your institution's Environmental Health and Safety (EHS) department for high-temperature incineration. Do not dispose of down the drain, as these compounds are highly toxic to aquatic life[7].

    References

    • Schep, L. J., Slaughter, R. J., Vale, J. A., Beasley, D. M., & Gee, P. (2011). The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. Clinical Toxicology. Available at: [Link]

    • Choi, J. H., et al. (2013). A case of levocetirizine-induced fixed drug eruption and cross-reaction with piperazine derivatives. Allergy, Asthma & Immunology Research. Available at:[Link]

    • Neogen. (2021). Benzylpiperazine Forensic Kit Safety Data Sheet. Neogen. Available at:[Link]

    Sources

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